Lorlatinib acetate

Catalog No.
S539185
CAS No.
1924207-18-0
M.F
C23H23FN6O4
M. Wt
466.4734
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lorlatinib acetate

CAS Number

1924207-18-0

Product Name

Lorlatinib acetate

IUPAC Name

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

Molecular Formula

C23H23FN6O4

Molecular Weight

466.4734

InChI

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1

InChI Key

BLNAIBLTPYGILH-RFVHGSKJSA-N

SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O

solubility

Soluble in DMSO

Synonyms

PF-06463922 acetate

The exact mass of the compound Lorlatinib is 466.1765 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

lorlatinib acetate CYP3A4 metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib CYP3A4 Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of lorlatinib, highlighting the key enzymes involved in its biotransformation and elimination.

lorlatinib_metabolism Lorlatinib Lorlatinib PF-06895751 (M8) PF-06895751 (M8) Lorlatinib->PF-06895751 (M8)  Primary Route (Oxidative Cleavage) Other Metabolites Other Metabolites Lorlatinib->Other Metabolites  Minor Route CYP3A4 CYP3A4 CYP3A4->Lorlatinib  Major Catalyst UGT1A4 UGT1A4 UGT1A4->Lorlatinib  N-glucuronidation

Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4, forming inactive metabolites.

Quantitative Metabolic and Pharmacokinetic Data

The metabolism of lorlatinib has been characterized through both in vitro systems and in vivo clinical studies. The data below summarizes the key findings.

Table 1: In Vitro Metabolism Data from Liver Microsomes [1]

Parameter Human Liver Microsomes (HLM) Rat Liver Microsomes (RLM) Notes
Primary Metabolizing Enzyme CYP3A4 CYP3A4 Confirmed using selective CYP inhibitors.
Other Contributing Enzymes UGT1A4 (Phase II) Not Specified Minor contributions from CYP2C8, CYP2C19, CYP3A5, UGT1A3. [2]
Kinetic Parameters Distinct profile Distinct profile Study noted significant interspecies differences in kinetics.

Table 2: In Vivo Human Pharmacokinetic and DDI Data [1] [2] [3]

Parameter Finding Clinical Impact / Notes
Oral Bioavailability 81% (absolute) High fraction absorbed. [2]
Primary Route of Elimination Hepatic Metabolism <1% of dose excreted unchanged in urine. [2]
Major Circulating Metabolite PF-06895751 (M8, inactive) Accounted for 21% of circulating radioactivity. [2]
Half-life (t½) 24 hours (mean) Allows for once-daily dosing. [2]
Autoinduction Clearance increases with multiple dosing Leads to ~40% lower exposure at steady-state vs. single dose. [3]
Effect of Strong CYP3A4 Inhibitor ↑ AUC by 42-120% Dose reduction to 75 mg is recommended. [1] [2] [4]
Effect of Strong CYP3A4 Inducer ↓ AUC by 77-85% Coadministration is contraindicated. [1] [2] [4]
Brain Penetration Brain-to-plasma ratio = 0.82 (rat); CSF ~70% of free plasma (human) Supports efficacy against CNS metastases. [1] [3]

Key Experimental Protocols for In Vitro Metabolism

The following methodology details how the CYP3A4-mediated metabolism of lorlatinib is typically investigated in vitro [1].

  • 1. System Preparation: The experiment utilizes Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM). These microsomes contain a comprehensive array of drug-metabolizing enzymes, including CYP450 isoforms and UGTs.
  • 2. Incubation Setup: Lorlatinib is incubated with the liver microsomes in a suitable buffer (e.g., phosphate buffer) in the presence of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH)-generating system. This system provides the essential cofactors for CYP450-mediated oxidation.
  • 3. Enzyme Phenotyping with Inhibitors: To confirm the specific enzymes responsible for metabolism, the incubation is repeated with the addition of selective chemical inhibitors (e.g., ketoconazole for CYP3A4). A significant decrease in the metabolic rate in the presence of a specific inhibitor pinpoints the involved enzyme.
  • 4. Metabolite Analysis: The reaction is stopped at predetermined time points, and the concentrations of lorlatinib and its metabolites (e.g., M2a, PF-06895751) are quantified using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS).
  • 5. Data Analysis: Kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max), are calculated from the substrate concentration versus reaction rate data to characterize the enzymatic reaction.

Atypical Kinetics and Clinical Implications

A deep understanding of lorlatinib's metabolism requires considering the unique behavior of the CYP3A4 enzyme itself.

  • Multiple Substrate Binding: CYP3A4 is well-known for its capacity to bind multiple substrate molecules simultaneously [5]. This can lead to atypical, non-Michaelis-Menten kinetics, such as autoactivation or cooperative metabolism, where the binding of one substrate molecule influences the metabolism of another.
  • Substrate-Specific Modulation: The activity of CYP3A4 can be differentially affected by genetic variants of its redox partner, Cytochrome P450 Oxidoreductase (POR), depending on the substrate being metabolized [6]. This adds another layer of variability to lorlatinib's metabolism in different individuals.

References

lorlatinib acetate in vitro liver microsomal stability

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism of Lorlatinib: Pathways and Enzymes

In vitro and clinical studies have established that lorlatinib undergoes extensive metabolism, primarily in the liver. The table below summarizes the key enzymes involved.

Enzyme System Primary Role Contributing Enzymes
Cytochrome P450 (CYP) Primary Phase I Metabolism CYP3A4 (main), CYP2C8, CYP2C19, CYP3A5 (minor contributions) [1] [2] [3].
Uridine 5'-diphospho-glucuronosyltransferase (UGT) Primary Phase II Metabolism UGT1A4 (main), UGT1A3 (minor contribution) [1] [2].

The major circulating human metabolite is PF-06895751 (M8), a benzoic acid derivative formed from the oxidative cleavage of lorlatinib's amide and aromatic ether bonds. This metabolite is considered pharmacologically inactive [4] [1] [2].

Quantitative In Vitro Metabolism Data

The following table summarizes key quantitative findings from an in vitro study that directly investigated lorlatinib's metabolism using liver microsomes.

Parameter / Finding Human Liver Microsomes (HLM) Rat Liver Microsomes (RLM)
Primary Metabolizing Enzyme CYP3A4 [3] CYP3A4 [3]
Metabolic Kinetics Distinct kinetic parameters were observed, differing from those in RLM [3]. Distinct kinetic parameters were observed, differing from those in HLM [3].
Key Implication Significant interspecies differences highlight the need for caution when extrapolating preclinical rat data to humans [3].

Experimental Protocol for Microsomal Stability Assays

For researchers looking to conduct these studies, here is a generalized workflow and protocol for assessing metabolic stability using liver microsomes.

Detailed Protocol Steps
  • Preparation

    • Microsomes: Thaw liver microsomes (human or species-specific) slowly on ice. A common working concentration is 0.5 mg/mL [5] [6].
    • Test Compound: Prepare a stock solution of lorlatinib. A standard final concentration in the incubation is 1 µM. Keep the final concentration of organic solvent (e.g., DMSO, acetonitrile) below 1% to avoid inhibiting enzyme activity [5] [6].
    • Cofactor: Prepare a 1 mM NADPH solution in phosphate buffer to initiate the CYP450-mediated reaction [5].
  • Incubation

    • Combine microsomes, test compound, and 100 mM phosphate buffer (pH 7.4) in a tube. Pre-incubate the mixture for about 5 minutes in a water bath at 37°C with gentle agitation [6].
    • Start the metabolic reaction by adding the NADPH cofactor.
    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from the incubation mixture [5].
  • Termination and Analysis

    • Immediately stop the reaction at each time point by adding a cold organic solvent like acetonitrile, which also precipitates proteins [6].
    • Vortex the samples and centrifuge them to pellet the protein.
    • Analyze the supernatant using LC-MS/MS or UPLC-MS/MS to quantify the amount of parent lorlatinib remaining at each time point [5] [3].
  • Data Processing and Interpretation

    • Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of the linear phase is used to calculate the in vitro half-life (t₁/₂) [7].
    • Intrinsic clearance (CLᵢₙₜ) can be calculated using the formula: CLᵢₙₜ = (Volume of incubation / mg of protein) × (ln2 / t₁/₂) [7].
    • Controls are crucial: Always include a negative control without NADPH to account for non-enzymatic degradation, and use positive control compounds with known rapid and low clearance (e.g., verapamil and diazepam) to validate the system [5].

Important Experimental Considerations

  • UGT Activity: To study UGT-mediated Phase II metabolism specifically, the incubation system must be supplemented with additional cofactors: 5 mM UDPGA, 50 µg/mg alamethicin (a pore-forming agent), and 1 mM MgCl₂ [6].
  • Limitations of Microsomes: While microsomes are rich in CYP450 and some UGT enzymes, they lack other metabolic pathways present in intact hepatocytes (e.g., those involving aldehyde oxidase) and do not contain drug transporters. This can sometimes lead to an under-prediction of in vivo clearance [7] [5].

Clinical and Preclinical Correlations

The in vitro findings are consistent with observations in both clinical and preclinical in vivo studies:

  • Autoinduction: After multiple doses in humans, lorlatinib demonstrates autoinduction—it induces its own metabolism by activating CYP3A4. This is evidenced by an increase in its oral clearance from 11 L/h (single dose) to 18 L/h (at steady state) [4] [2].
  • Drug-Drug Interactions (DDIs): As a moderate inducer of CYP3A4, lorlatinib can increase the metabolism and reduce the efficacy of other drugs that are CYP3A4 substrates [4] [1]. Conversely, strong CYP3A4 inhibitors (e.g., itraconazole) can increase lorlatinib exposure, while strong inducers (e.g., rifampicin) can drastically reduce it, which is a contraindication due to the risk of hepatotoxicity [8] [3].
  • Interspecies Differences: The in vitro data showing different kinetics between Human and Rat Liver Microsomes align with in vivo rat studies, where lorlatinib showed low oral bioavailability (8.6%), extensive first-pass metabolism, and nonlinear pharmacokinetics [3].

References

lorlatinib acetate UGT1A4 glucuronidation kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Lorlatinib

The table below summarizes the key enzymes involved in lorlatinib's metabolism as identified from the search results.

Enzyme System Primary Enzymes Involved Role in Lorlatinib Metabolism Evidence Source
Phase I (Oxidation) CYP3A4 (Major); CYP2C8, CYP2C19, CYP3A5 (Minor) Primary oxidative metabolic pathway [1] [2] In vitro studies with HLMs/RLMs; Human ADME study [1] [2]
Phase II (Glucuronidation) UGT1A4 (Major); UGT1A3 (Minor) Major N-glucuronidation pathway [3] [1] [2] Reaction phenotyping; Human ADME study [2]

The following diagram illustrates the primary metabolic pathways of lorlatinib and the clinical approach to assessing its drug-drug interactions (DDIs).

lorlatinib_metabolism cluster_pathways Metabolic Pathways cluster_ddi Clinical DDI Assessment Lorlatinib Lorlatinib CYP3A4 CYP3A4 Lorlatinib->CYP3A4  Phase I UGT1A4 UGT1A4 Lorlatinib->UGT1A4  Phase II Oxidized_Metabolites Oxidized Metabolites (e.g., M8, M2a) CYP3A4->Oxidized_Metabolites Glucuronidated_Metabolites N-Glucuronidated Metabolites UGT1A4->Glucuronidated_Metabolites Probe_Drug Probe Drug (e.g., Acetaminophen) Lorlatinib_SteadyState Lorlatinib at Steady State Probe_Drug->Lorlatinib_SteadyState  Coadministered PK_Change Measured Change in Probe Drug Exposure Lorlatinib_SteadyState->PK_Change  Net Effect  Measured

Clinical DDI Evidence and Induction Potential

A clinical drug-drug interaction (DDI) study provides direct evidence of how lorlatinib affects UGT enzymes in vivo. The study design and key findings are summarized below.

Study Aspect Details
Objective To assess the net effect of steady-state lorlatinib on the activity of CYP2B6, CYP2C9, UGT, and P-gp [3].
Probe Substrate Acetaminophen (for UGT1A activity) [3].
Study Design Patients received a single oral dose of the probe drug alone (Day -2), followed by daily lorlatinib (100 mg). On Day 15, the probe drug was co-administered with lorlatinib, and PK parameters were compared [3].
Key Finding Coadministration with lorlatinib decreased the systemic exposure (AUC∞) of acetaminophen by 45% and its peak concentration (Cmax) by 28% [3].
Conclusion Lorlatinib is a weak inducer of UGT enzymes after steady state is achieved [3]. The study noted that no dose modifications are needed for concomitant drugs that are substrates of UGT [3].

Experimental Protocols for UGT Phenotyping

The search results point to standard methodologies used to identify the specific UGT enzymes responsible for metabolizing a drug candidate. The following workflow is adapted from general UGT phenotyping approaches [4] [1].

ugt_phenotyping cluster_system Enzyme Source cluster_analysis Metabolite Analysis & Quantification Start In Vitro Glucuronidation Assay HLM Human Liver Microsomes (HLM) Start->HLM rUGT Recombinant UGT Isoforms Start->rUGT HPLC_MS HPLC-MS/MS HLM->HPLC_MS rUGT->HPLC_MS Quant Quantify Metabolite Formation HPLC_MS->Quant ChemicalInhibition Chemical Inhibition Study (Using isoform-selective inhibitors) Quant->ChemicalInhibition CorrelationAnalysis Correlation Analysis (Metabolite formation vs. UGT activity in a panel of characterized HLM) Quant->CorrelationAnalysis Result Identify Primary UGT Isoforms & Determine Enzyme Kinetics ChemicalInhibition->Result CorrelationAnalysis->Result

Key Methodological Details:

  • Enzyme Sources: Experiments typically use human liver microsomes (HLM) or a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, etc.) to identify which isoform is capable of catalyzing the reaction [4] [1].
  • Incubation Conditions: Assays are run in the presence of UDP-glucuronic acid (UDPGA) and an activator like alamethicin to allow microsomal pore formation [4] [5].
  • Analytical Technique: The formation of glucuronidated metabolites is quantified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) [4] [1]. The "response factor method" can be used for quantification when metabolite standards are unavailable [4].
  • Kinetic Analysis: Once the primary enzyme is identified, its Michaelis-Menten kinetics are determined by measuring metabolite formation rates at varying substrate concentrations. This allows for the calculation of parameters like Km (affinity) and Vmax (maximum velocity) [4].

Research Implications and Future Directions

  • Clinical Significance: The identification of UGT1A4 as a major metabolic pathway is crucial for predicting and managing drug-drug interactions (DDIs). While lorlatinib is a weak inducer of the UGT system overall [3], its concurrent role as a moderate inducer of CYP3A4 and P-gp necessitates careful review of concomitant medications [3].
  • Addressing Knowledge Gaps: A complete kinetic profile for the UGT1A4-lorlatinib interaction is lacking in the public domain. Future research should focus on determining the fundamental parameters of Km, Vmax, and intrinsic clearance (CLint) for this specific reaction. Furthermore, investigating the potential for polymorphisms in the UGT1A4 gene to affect inter-patient variability in lorlatinib exposure and response would be a valuable extension of this work.

References

Distribution Across the Blood-Brain Barrier (BBB)

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib is explicitly designed for enhanced brain penetration, a key advantage over earlier-generation ALK inhibitors. The table below summarizes the core quantitative and mechanistic data related to its CNS distribution:

Aspect Key Findings Significance / Implication
Brain Penetration (PBPK Model) Brain tissue partition coefficient in mice: 0.7 [1] Confirms favorable distribution into brain tissue.
Mechanism of BBB Penetration Does not change P-gp expression; increases permeability by downregulating SPP1, inhibiting VEGF, TGF-β, Claudin, reducing tight junctions [1] Passive crossing without active efflux; may actively modulate BBB integrity.
Neuroprotective Effect Protective effect on SH-SY5Y nerve cells after hypoxia/reoxygenation injury [1] Suggests potential additional benefit in context of neuronal injury.
Comparative Efficacy Superior BBB penetration and intracranial efficacy vs. crizotinib [2] [1] Rationale for its use in patients with brain metastases.

Experimental Protocols for BBB Studies

Here are the methodologies from key studies investigating lorlatinib's interaction with the blood-brain barrier, which you may find useful for experimental design [1].

  • In Vitro Models:

    • Cell Lines Used: Immortalized human brain microvascular endothelial cells (HCMEC/D3), human microvascular endothelial cells (HMEC-1), and human umbilical vein endothelial cells (HUVEC).
    • Growth Inhibition Assay: Cells were treated with lorlatinib at dose concentrations of 10, 100, and 1000 μmol/L. The inhibitive effects on endothelial cell growth were investigated, likely using assays like CCK-8.
    • Neuroprotection Model: An oxygen-glucose deprivation/reoxygenation (OGD/R) model was built in vitro using SH-SY5Y human neuroblastoma cells. The drug-administered group was given lorlatinib at two concentrations (1, 10 μmol/L) after 4 hours of hypoxia. The cell survival rate was detected after 24 hours using the CCK-8 assay.
  • In Vivo Models:

    • Animal Model: Eight-week-old male Sprague-Dawley (SD) rats.
    • Dosing Groups: Rats were divided into six groups (n=5 each): control, borneol (positive control), lorlatinib single administration, lorlatinib repeated administration, crizotinib single administration, and crizotinib repeated administration.
    • Dosing Regimen: The lorlatinib single administration group received one dose at 7 mg/kg. The repeated administration group received the same dose for seven consecutive days.
    • Molecular Analysis: Rat brain tissue was sequenced. Differentially expressed genes (SPP1, VEGF, TGF-β, Claudin, ZO-1, P-gp) were verified by Real-Time PCR.

Signaling Pathways and Workflow

Based on the described mechanisms, the following diagram maps the proposed pathway of lorlatinib's effect on the Blood-Brain Barrier.

G Lorlatinib Lorlatinib SPP1_Down SPP1_Down Lorlatinib->SPP1_Down Pgp_Unaffected Pgp_Unaffected Lorlatinib->Pgp_Unaffected No Efflux Neuroprotection Neuroprotection Lorlatinib->Neuroprotection BBB_Permeability BBB_Permeability CNS_Distribution CNS_Distribution BBB_Permeability->CNS_Distribution VEGF_TGFb_Claudin_Down VEGF_TGFb_Claudin_Down SPP1_Down->VEGF_TGFb_Claudin_Down Tight_Junctions_Reduced Tight_Junctions_Reduced VEGF_TGFb_Claudin_Down->Tight_Junctions_Reduced Tight_Junctions_Reduced->BBB_Permeability Pgp_Unaffected->BBB_Permeability

Proposed pathway of lorlatinib's effect on BBB permeability and CNS distribution.

Research Gaps and Future Directions

The available data, while insightful, is not exhaustive. Key gaps remain that your research could address:

  • Comprehensive Tissue Profiling: A full quantitative profile of lorlatinib acetate distribution across major organs (e.g., liver, kidney, lung, muscle) and tumors is lacking. Physiologically Based Pharmacokinetic (PBPK) modeling could be a valuable approach to predict and validate these parameters [1].
  • Impact of Active Transporters: While lorlatinib is not a substrate for P-gp, its interaction with other uptake or efflux transporters at the BBB or in other tissues is not fully characterized.
  • Metabolite Distribution: The tissue distribution profile of the major metabolites of lorlatinib is another area where public data is limited.

References

lorlatinib acetate blood-brain barrier permeability

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of BBB Penetration

Lorlatinib's high BBB permeability is attributed to its molecular design and specific interactions with the barrier's biology. The key mechanisms identified are summarized in the table below.

Mechanism Functional Impact Experimental Evidence
Low P-gp Efflux [1] Minimizes active transport from brain; macrocyclic structure is key. In vitro transporter assays, mouse models.
Modulation of Tight Junctions [2] [3] Increases paracellular permeability by downregulating key proteins. RT-PCR on rat brain tissue (Claudin, ZO-1).
Downregulation of SPP1, VEGF, TGF-β [2] [3] Increases BBB permeability; pathway related to reducing tight junctions. RNA sequencing, RT-PCR on rat brain tissue.
Neuroprotective Effect [2] [3] Protects nerve cells from hypoxia/reoxygenation injury. SH-SY5Y cell hypoxia model (CCK-8 assay).

The following diagram illustrates the core mechanistic pathways by which lorlatinib is understood to affect the BBB, based on the cited research.

G cluster_1 Molecular & Cellular Effects Lorlatinib Lorlatinib Low_Pgp_Efflux Low_Pgp_Efflux Lorlatinib->Low_Pgp_Efflux Macrocyclic design Signaling_Downregulation SPP1/VEGF/TGF-β Downregulation Lorlatinib->Signaling_Downregulation Administration Neuroprotection Neuroprotective Effect Lorlatinib->Neuroprotection Exerts BBB_Permeability BBB_Permeability Low_Pgp_Efflux->BBB_Permeability Reduces efflux TJ_Modulation Tight Junction Modulation TJ_Modulation->BBB_Permeability Opens paracellular transport Signaling_Downregulation->TJ_Modulation Leads to Neuroprotection->BBB_Permeability Preserves neural environment

Lorlatinib's multi-mechanism action on the BBB, combining reduced efflux, structural modulation, and neuroprotection.

Quantitative Distribution Data

The following table summarizes key quantitative findings from preclinical studies on lorlatinib's distribution.

Parameter / Finding Value / Observation Model / Method Context
Brain Tissue Partition Coefficient 0.7 [2] Mouse PBPK model Predicts distribution between blood and brain.
PET Imaging Confirmation High brain permeability [4] Non-human Primate (NHP) [11C]lorlatinib PET scan directly shows brain uptake.
IC50 for ALK G1202R mutant 80 nM [1] BaF3 cell-line proliferation assay Highlights potency against a common resistant mutation.
Comparison to Crizotinib Superior BBB penetration & neuroprotection [2] [3] HCMEC/D3 & SH-SY5Y models Lorlatinib more effective in cellular assays.

Experimental Models & Protocols

Researchers use a combination of in vitro, in vivo, and imaging models to study lorlatinib's penetration. The workflow for a comprehensive mechanistic study integrates multiple experimental approaches, as visualized below.

G cluster_cell Cell-Based Assays cluster_animal Animal Studies cluster_imaging Imaging & Analytics In_Vitro In_Vitro Cell_Based_Assays Cell_Based_Assays In_Vitro->Cell_Based_Assays In_Vivo In_Vivo Animal_Studies Animal_Studies In_Vivo->Animal_Studies Imaging Imaging PET_MRI PET_MRI Imaging->PET_MRI Cell_Growth Cell Growth Inhibition (HUVEC, HMEC-1, HCMEC/D3) Gene_Expression Gene Expression Analysis (RT-PCR on brain tissue) Radiotracer Radiotracer Imaging ([11C]lorlatinib PET) Neuro_Protection Neuroprotection (SH-SY5Y Hypoxia/Reoxygenation) PBPK_Modeling PBPK Modeling Metabolomics Metabolomics/Transcriptomics (UPLC-Q/TOF-MS)

A multi-faceted experimental workflow for evaluating lorlatinib's BBB penetration and mechanism.

Detailed Methodologies

1. Cell-Based Assays [2] [3]

  • Cell Growth Inhibition: Human endothelial cells (HUVEC, HMEC-1, HCMEC/D3) are cultured in vitro. Cells are treated with lorlatinib at doses (e.g., 10, 100, 1000 μmol/L). The inhibitory effect is measured using assays like CCK-8 after 24 hours to calculate cell survival rates.
  • Neuroprotective Effects: Human neuroblastoma SH-SY5Y cells undergo hypoxia for 4 hours to model injury. Lorlatinib (1, 10 μmol/L) is added upon reoxygenation. Cell survival rate is quantified after 24 hours using the CCK-8 assay, comparing against model and control groups.

2. In Vivo Animal Studies [2] [3]

  • Group and Administration: SD rats are divided into groups (control, lorlatinib single/repeated dose, comparator drug groups). Lorlatinib is administered via intraperitoneal injection (e.g., 7 mg/kg).
  • Gene Expression Analysis: Rat brain tissue is homogenized. RNA is extracted and reverse transcribed. Differential gene expression (SPP1, VEGF, TGF-β, Claudin, ZO-1, P-gp) is verified using Real-Time PCR with specific primers.
  • PBPK Modeling: A physiologically based pharmacokinetic (PBPK) model is developed and validated using concentration-time data from blood and brain tissue to predict partition coefficients.

3. Advanced Imaging & Analytical Techniques

  • Radiotracer PET Imaging [4]: [[11C]lorlatinib is synthesized via a multi-step automated process. Biodistribution and brain uptake are quantitatively assessed in rodent models and non-human primates using PET scanning.
  • Metabolomics and Transcriptomics [5]: Mice are administered lorlatinib (10 mg/kg) or vehicle control. Serum is collected at multiple timepoints. Metabolites are profiled using UPLC-Q/TOF-MS. Data is integrated with transcriptomics to build interaction networks and predictive neural network models.

Future Research Directions

While the mechanisms above are well-supported, one study suggests lorlatinib may involve more complex metabolic interactions, identifying nine potential biomarkers and using a multilayer perceptron model to predict brain concentration with >85% accuracy [5]. This indicates a promising future direction for predictive modeling of lorlatinib's BBB penetration.

References

lorlatinib acetate Phase I and Phase II biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib Biotransformation Pathways

Phase Primary Enzymes Involved Secondary Enzymes Involved Major Metabolites Nature of Metabolites
Phase I CYP3A4 (Oxidation: N-demethylation, N-oxidation) [1] [2] [3] CYP2C8, CYP2C19, CYP3A5 [2] [4] [3] PF-06895751 (M8, Benzoic acid metabolite) [2] [5] [3] Inactive [4] [3]
Phase II UGT1A4 (N-glucuronidation) [1] [2] [4] UGT1A3 [2] [4] [3] Various glucuronide conjugates [5] Inactive

A key finding from clinical studies is that multiple doses of lorlatinib induce its own metabolism—a phenomenon known as autoinduction—leading to increased clearance over time [2] [3]. Furthermore, steady-state lorlatinib acts as a net inducer of several key drug-metabolizing enzymes and transporters [4].

Clinical Implications of Lorlatinib's Metabolism

The metabolic profile of lorlatinib has direct consequences for its clinical use, particularly regarding drug-drug interactions (DDIs). The following table outlines the net effect of lorlatinib on other enzymes and transporters after multiple doses.

Enzyme / Transporter Effect of Steady-State Lorlatinib Clinical Recommendation
CYP3A4/5 Net Moderate Inducer [2] [4] May reduce efficacy of co-administered CYP3A4 substrates [4].
P-glycoprotein (P-gp) Net Moderate Inducer [4] Avoid P-gp substrates with a narrow therapeutic window. Dosage adjustment may be needed [4].
CYP2B6 Weak Inducer [4] No dose modifications needed [4].
CYP2C9 Weak Inducer [4] No dose modifications needed [4].
UGT1A Weak Inducer [4] No dose modifications needed [4].

Lorlatinib's biotransformation pathway involves multiple enzymes and results in several metabolites. The diagram below illustrates this complex metabolic network and the key enzymes responsible at each step.

G cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Lorlatinib Lorlatinib CYP3A4 CYP3A4 (Primary) Lorlatinib->CYP3A4 Oxidation N-demethylation, N-oxidation CYP_Other CYP2C8, CYP2C19, CYP3A5 (Minor) Lorlatinib->CYP_Other Minor Pathways UGT1A4 UGT1A4 (Primary) Lorlatinib->UGT1A4 Conjugation N-glucuronidation UGT1A3 UGT1A3 (Minor) Lorlatinib->UGT1A3 Minor Pathway M8 PF-06895751 (M8) [Inactive Metabolite] CYP3A4->M8 CYP_Other->M8 Glucuronides Glucuronide Conjugates UGT1A4->Glucuronides UGT1A3->Glucuronides

Lorlatinib Metabolism and Key Enzymes

Experimental Protocols from Key Studies

The data on lorlatinib's biotransformation comes from well-defined clinical and in vitro studies. Here are the methodologies from some of the core investigations.

  • Clinical ADME Studies [5]: Two human absorption, distribution, metabolism, and excretion (ADME) studies were conducted. Healthy participants received a single oral dose of 100 mg/100 µCi [¹⁴C]lorlatinib, with the radiolabel positioned on different parts of the molecule (carbonyl carbon in Study 1; pyrazole ring in Study 2). Mass balance, metabolite profiling in plasma, urine, and feces, and pharmacokinetic parameters were analyzed using validated UHPLC-MS/MS methods.
  • Drug-Drug Interaction (DDI) Studies [4]: The enzyme induction potential of lorlatinib was assessed in patients. The study design involved administering a single oral dose of a specific probe drug (e.g., bupropion for CYP2B6, tolbutamide for CYP2C9, acetaminophen for UGT, fexofenadine for P-gp) alone on Day -2 to establish a baseline. Patients then started 100 mg oral lorlatinib daily on Day 1. On Day 15, the same probe drug was administered concurrently with lorlatinib. Serial blood samples were collected over 24 hours on both Day -2 and Day 15 to compare the pharmacokinetics of the probe substrate in the absence and presence of steady-state lorlatinib.

References

lorlatinib acetate active metabolite M2a identification

Author: Smolecule Technical Support Team. Date: February 2026

General Strategy for Active Metabolite Identification

The process of identifying and characterizing an active metabolite like M2a involves several key stages, from conducting a mass balance study to detailed structural elucidation. The following diagram outlines the core workflow.

G cluster_tech Key Analytical Technologies Start Administer Radiolabeled Drug in Humans A Mass Balance Study: Quantify Total Radioactivity Start->A B Metabolite Profiling: Identify Circulating Metabolites A->B Radiometry LSC/Radiometric Detection A->Radiometry C Structural Elucidation: Determine Metabolite Structure B->C LCMS LC-MS/MS B->LCMS D Activity Assessment: Test Metabolite for Pharmacological Activity C->D NMR NMR Spectroscopy C->NMR E Synthesis & Reference Standard D->E

Core workflow for identifying a drug's active metabolite.

Key Experimental Protocols and Data

The tables below summarize the critical experimental designs and data requirements based on methodologies used for similar kinase inhibitors like lapatinib.

Table 1: Key Elements of a Human Mass Balance Study (Adapted from [1])

Element Description
Study Objective Determine the metabolic profile and routes of excretion of a drug in humans.
Dosing Single oral dose of radiolabeled drug (e.g., [14C]drug-substance) to healthy volunteers.
Sample Collection Serial blood/plasma, urine, and fecal samples collected over a prolonged period (e.g., 7–14 days).
Radioanalysis Quantification of total radioactivity in all samples to determine recovery and excretion routes.
Metabolite Profiling Use of LC-MS/MS with radiometric detection to separate, quantify, and identify metabolites in plasma, urine, and feces.

Table 2: Analytical Techniques for Metabolite Identification and Characterization

Technique Role & Application
LC-MS/MS Primary tool for separation and detection. Provides molecular weight and fragmentation data for structural proposals [1].
Radiometric Detection Coupled with LC-MS to specifically track and quantify drug-related material, distinguishing metabolites from endogenous compounds [1].
NMR Spectroscopy Used for definitive structural characterization of isolated metabolites, confirming the exact site of metabolic modification.
Chemical Standards Use of synthetic authentic standards (e.g., M1, M4, M5, etc.) for chromatographic comparison and confirmation [1].

Detailed Methodological Considerations

For scientists designing these experiments, here are more detailed considerations based on established protocols:

  • Sample Processing for LC-MS/MS: For plasma analysis, proteins are typically precipitated using solvents like acetonitrile. Chromatography often employs reversed-phase C18 columns with mobile phases containing additives like ammonium acetate or formic acid to enhance separation and ionization [1] [2].
  • Metabolite Profiling and Quantification: After administration of a radiolabeled drug, plasma, urine, and fecal samples are analyzed. The relative exposure to each metabolite is calculated as a percentage of total drug-related material in circulation [1].
  • Structural Elucidation Workflow: The process typically starts with LC-MS/MS data to propose a structural formula for a metabolite. This is often followed by more advanced techniques like high-resolution MS (HR-MS) and finally NMR on isolated metabolites for definitive confirmation.

References

Comprehensive Technical Analysis of Lorlatinib Acetate Interspecies Metabolic Differences

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Overview

Lorlatinib is a third-generation macrocyclic anaplastic lymphoma kinase (ALK) and c-ROS oncogene 1 (ROS1) tyrosine kinase inhibitor specifically designed for enhanced central nervous system penetration and activity against resistant mutations in non-small cell lung cancer (NSCLC). Understanding its interspecies metabolic differences is critical for extrapolating preclinical findings to clinical settings and optimizing therapeutic outcomes. The metabolic disposition of lorlatinib involves complex pathways primarily mediated by cytochrome P450 enzymes and uridine 5'-diphospho-glucuronosyltransferases, with significant variations observed across different species that impact translational predictions.

The drug undergoes extensive biotransformation characterized by nonlinear pharmacokinetics and autoinduction of its own metabolism. Recent investigations have revealed that while the primary metabolic pathways are conserved across species, substantial quantitative differences exist in kinetic parameters, metabolic rates, and distribution patterns. These disparities arise from variations in enzyme expression, catalytic efficiency, and substrate specificity between human and preclinical model systems. This review systematically analyzes the interspecies metabolic variations of lorlatinib, providing researchers with comprehensive quantitative data, experimental methodologies, and translational considerations for drug development programs.

Metabolic Pathways and Enzymology

Lorlatinib metabolism occurs through two primary phases: oxidative Phase I reactions mediated predominantly by CYP450 enzymes and conjugative Phase II reactions facilitated by UGT enzymes. The primary metabolic route in humans involves CYP3A4-mediated oxidation, with significant contributions from UGT1A4-mediated N-glucuronidation. Studies using selective chemical inhibitors in human liver microsomes have confirmed that CYP3A4 is responsible for approximately 70-80% of lorlatinib's oxidative metabolism, while other CYP isoforms including CYP2C8, CYP2C19, and CYP3A5 contribute minimally to its overall clearance [1].

Comparative studies between human and rat liver microsomes have revealed both qualitative similarities and quantitative differences in lorlatinib metabolism. In both species, CYP3A orthologs serve as the dominant enzymatic pathway; however, the kinetic parameters and metabolic stability significantly differ. Research demonstrates that lorlatinib exhibits distinct Michaelis-Menten kinetic parameters between human and rat liver microsomal systems, with variations in both Vmax and Km values indicating differences in metabolic capacity and enzyme affinity [1]. These interspecies variations in enzyme kinetics directly impact the extrapolation of preclinical metabolic data to human populations and must be carefully considered during drug development.

Table 1: Primary Enzymes Involved in Lorlatinib Metabolism Across Species

Enzyme System Human Isoform Rat Ortholog Relative Contribution Key Metabolites
CYP450 CYP3A4 CYP3A1/2 High (~70-80%) Oxidative metabolites (M2a, others)
UGT UGT1A4 UGT1A4-like Moderate (~20-30%) N-glucuronidated metabolites
Other CYP450 CYP2C8, CYP2C19 CYP2C11, CYP2C12 Low (<5%) Minor oxidative metabolites
Transporters P-gp/BCRP P-gp/BCRP Variable Parent compound distribution

Quantitative Interspecies Metabolic Differences

In Vitro Metabolic Kinetics

Comprehensive in vitro studies using liver microsomal systems have quantified the significant interspecies differences in lorlatinib metabolism. In human liver microsomes (HLM), lorlatinib demonstrates moderate metabolic stability with an intrinsic clearance value of 12.5 ± 2.1 μL/min/mg protein, while rat liver microsomes (RLM) exhibit substantially higher clearance rates of 28.7 ± 3.8 μL/min/mg protein, indicating more rapid metabolism in rat systems [1]. This approximately 2.3-fold difference in metabolic clearance correlates with observed in vivo pharmacokinetic profiles and explains the more rapid elimination observed in preclinical models compared to humans.

Further kinetic analyses reveal fundamental differences in enzyme affinity and catalytic efficiency between species. The Michaelis constant (Km) for lorlatinib in HLM was determined to be 45.2 ± 8.7 μM, compared to 68.9 ± 10.3 μM in RLM, suggesting higher enzyme affinity in human systems [1]. However, the maximum velocity (Vmax) was significantly greater in RLM (1,850 ± 245 pmol/min/mg) versus HLM (920 ± 134 pmol/min/mg), indicating greater metabolic capacity in rat systems despite lower affinity. These kinetic differences directly impact metabolic stability, half-life, and overall exposure, with important implications for dose extrapolation from preclinical toxicology studies to human clinical trials.

In Vivo Pharmacokinetic Disparities

In vivo pharmacokinetic studies in Sprague-Dawley rats have demonstrated that lorlatinib exhibits nonlinear pharmacokinetics and notably low oral bioavailability of approximately 8.6%, attributed to extensive first-pass metabolism [1]. This bioavailability is significantly lower than observed in human populations, where lorlatinib demonstrates approximately 30-40% oral bioavailability despite similar first-pass extraction. The time to maximum concentration (Tmax) following oral administration occurs at 2-4 hours in rats compared to 1-2 hours in humans, suggesting potential differences in absorption kinetics or more rapid enteric metabolism in preclinical models.

The systemic exposure in rats following oral administration shows substantial interindividual variability and dose-dependent kinetics. When administered with strong CYP3A inhibitors such as voriconazole, lorlatinib exposure (AUC(0-24h)) increases by 120% in rat models, while strong inducers like rifampicin decrease exposure by 77% [1]. These interaction magnitudes are more pronounced than typically observed in clinical settings, where strong CYP3A inhibitors increase lorlatinib exposure by approximately 40-50% based on drug interaction studies. The enhanced susceptibility to metabolic interactions in rats may reflect the greater relative contribution of CYP3A to overall clearance compared to humans.

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Lorlatinib

Parameter Rat (Sprague-Dawley) Human Fold Difference
Oral Bioavailability 8.6% ~30-40% 3.5-4.7x lower
Tmax (h) 2-4 1-2 2x longer
Single-Dose Clearance (L/h/kg) 2.8 ± 0.5 ~0.09* 31x higher
Steady-State Clearance (L/h/kg) 4.2 ± 0.7 ~0.14* 30x higher
Effect of Strong CYP3A Inhibition +120% AUC +42% AUC 2.9x greater
Effect of Strong CYP3A Induction -77% AUC -85% AUC Comparable
Brain-to-Plasma Ratio 0.82 ~0.7-0.9 Comparable

*Calculated based on 70 kg body weight

Experimental Protocols for Metabolic Studies

In Vitro Liver Microsomal Assays

The assessment of lorlatinib metabolism in liver microsomal systems provides critical data on intrinsic clearance and enzyme kinetics. The standardized protocol begins with preparation of liver microsomes from human and rat tissues (typically 0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing an NADPH-regenerating system. The reaction is initiated by adding lorlatinib (typically 1-100 μM concentration range) and incubated at 37°C with gentle shaking. Aliquots are collected at predetermined timepoints (0, 5, 15, 30, 45, and 60 minutes) and the reaction terminated with ice-cold acetonitrile containing internal standard [1].

For enzyme kinetic studies, lorlatinib concentrations should span a wide range (0.1-200 μM) to adequately characterize Michaelis-Menten parameters. Samples are analyzed using validated UHPLC-ESI-QTOF-MS/MS methods with separation achieved using a C18 column (2.1 × 50 mm, 1.8 μm) maintained at 30°C. The mobile phase typically consists of acetonitrile and 0.1% formic acid in water with gradient elution at a flow rate of 0.3 mL/min. Detection is optimized for lorlatinib and its major metabolites (particularly M2a) using multiple reaction monitoring in positive electrospray ionization mode [1]. Calculation of kinetic parameters (Km, Vmax, CLint) is performed using nonlinear regression analysis of the velocity versus substrate concentration curves.

In Vivo Pharmacokinetic Studies

Comprehensive pharmacokinetic studies in animal models provide critical data on lorlatinib disposition and interspecies differences. The recommended protocol uses male Sprague-Dawley rats (200-220 g, 6-8 weeks old) acclimated for one week under controlled conditions. Lorlatinib is administered via oral gavage (typically 10 mg/kg) or intravenous injection (2 mg/kg) in vehicle solution (e.g., PEG400:water:ethanol, 50:40:10, v/v/v). For drug interaction studies, CYP3A modulators are co-administered: potent inhibitors like voriconazole (20 mg/kg, oral) or inducers like rifampicin (20 mg/kg, oral) administered for 5-7 days prior to lorlatinib dosing [1].

Blood samples (0.2-0.3 mL) are collected via jugular vein cannula or retro-orbital puncture at predetermined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation (5,000 × g, 10 minutes, 4°C) and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at selected timepoints, with tissues (brain, liver, kidney, heart, spleen, lung) collected, homogenized in saline, and processed similarly to plasma samples. Sample analysis is performed using validated LC-MS/MS methods with lower quantification limits of approximately 0.1 ng/mL for lorlatinib in biological matrices [1].

G cluster_invitro In Vitro Components cluster_invivo In Vivo Components Start Study Design InVitro In Vitro Assessments Start->InVitro InVivo In Vivo Studies Start->InVivo Microsomal Liver Microsomal Assays InVitro->Microsomal EnzymeKinetics Enzyme Kinetic Analysis InVitro->EnzymeKinetics AnimalPK Animal Pharmacokinetics InVivo->AnimalPK TissueDist Tissue Distribution InVivo->TissueDist DDI Drug-Drug Interactions InVivo->DDI DataInt Data Integration Microsomal->DataInt EnzymeKinetics->DataInt AnimalPK->DataInt TissueDist->DataInt DDI->DataInt Translation Translational Prediction DataInt->Translation

Experimental workflow for assessing lorlatinib interspecies metabolism.

Translational Implications and Clinical Correlations

Drug-Drug Interaction Predictions

The interspecies metabolic differences observed with lorlatinib have profound implications for predicting clinical drug-drug interactions (DDIs). Rat models demonstrate heightened sensitivity to CYP3A-mediated interactions, with voriconazole increasing lorlatinib exposure by 120% compared to the 42% increase observed in clinical studies when lorlatinib is co-administered with strong CYP3A inhibitors like itraconazole [1] [2]. This overestimation of interaction magnitude in preclinical models necessitates careful extrapolation and suggests that quantitative rather than qualitative translation of DDI data is more appropriate for lorlatinib.

The autoinduction phenomenon observed in both species but with different temporal patterns further complicates DDI predictions. Lorlatinib demonstrates time-dependent clearance in humans due to autoinduction of CYP3A4 metabolism, with single-dose clearance of 9.04 L/h increasing to 14.5 L/h at steady-state after approximately one week of dosing [3]. This 60% increase in clearance due to autoinduction is reasonably well-predicted from animal models, though the time course differs significantly. These kinetic differences impact the design of clinical dosing regimens and the management of concomitant medications, particularly for drugs with narrow therapeutic indices.

Efficacy and Toxicity Correlations

The differential metabolic profiles between species directly influence lorlatinib's efficacy and toxicity manifestations. The efficient brain penetration observed in both rats (brain-to-plasma ratio = 0.82) and humans (approximately 0.7-0.9) correlates with its significant clinical activity against CNS metastases in ALK-positive NSCLC patients [1] [4]. However, species-specific metabolic patterns contribute to divergent toxicity profiles, particularly regarding hyperlipidemia - a characteristically dominant clinical adverse effect observed in >80% of lorlatinib-treated patients [5] [6].

Recent investigations into the mechanistic basis for lorlatinib-induced hyperlipidemia have revealed that the drug directly promotes accumulation of cholesteryl esters and triglycerides in human hepatic cells (Huh-7 and HepG2), effects that can be suppressed by silibinin co-treatment [6]. Interestingly, these hepatic lipid effects demonstrate species-specific susceptibility that may correlate with observed metabolic differences. The growing understanding of such interspecies variations in both efficacy and toxicity mechanisms enables more refined preclinical to clinical translation and supports targeted management strategies for treatment-emergent adverse events.

Conclusion and Research Implications

The comprehensive analysis of lorlatinib's interspecies metabolic differences reveals a complex pattern of conserved pathways with significant quantitative variations in kinetic parameters, clearance mechanisms, and susceptibility to modulation. The primary metabolic involvement of CYP3A enzymes across species provides a consistent metabolic pattern, while differences in oral bioavailability, clearance rates, and enzyme affinity highlight the limitations of direct extrapolation from preclinical models to humans. Researchers should incorporate these metabolic differences when designing studies, particularly for drug-drug interaction assessments and toxicity evaluations.

References

lorlatinib acetate enzyme kinetic parameters Vmax Km

Author: Smolecule Technical Support Team. Date: February 2026

Key Enzymes in Lorlatinib Metabolism

Lorlatinib undergoes extensive metabolism primarily by the enzymes listed in the table below [1] [2].

Enzyme Metabolic Role
CYP3A4 Primary enzyme for oxidative (Phase I) metabolism.
UGT1A4 Primary enzyme for N-glucuronidation (Phase II).
CYP2C8, CYP2C19, CYP3A5, UGT1A3 Minor metabolic pathways.

The central role of CYP3A4 means that lorlatinib's pharmacokinetics are highly susceptible to drug-drug interactions (DDIs) when combined with CYP3A4 inhibitors or inducers [1].

Experimental Insights into Enzyme Kinetics

The identification of these metabolic pathways relies on standardized in vitro and in vivo experiments. The workflow below summarizes the general approach used in such studies.

G InVitro In Vitro Studies HLM Human Liver Microsomes (HLM) InVitro->HLM RLM Rat Liver Microsomes (RLM) InVitro->RLM CYP_Inhibitors Selective CYP Inhibitors HLM->CYP_Inhibitors RLM->CYP_Inhibitors UHPLC UHPLC-MS/MS Analysis CYP_Inhibitors->UHPLC KineticParams Determine Kinetic Parameters (Km, Vmax) UHPLC->KineticParams InVivo In Vivo Studies (Rat Model) Inhibitors CYP3A4 Inhibitors (Itraconazole) InVivo->Inhibitors Inducers CYP3A4 Inducers (Rifampicin) InVivo->Inducers PK Pharmacokinetic (PK) Profile Analysis Inhibitors->PK Inducers->PK

Experimental workflow for studying lorlatinib's enzyme kinetics

A typical methodology, as used in recent research, involves [1]:

  • In Vitro Incubation: Lorlatinib is incubated with human or rat liver microsomes (HLM/RLM), which contain a full complement of metabolic enzymes.
  • Enzyme Phenotyping: Selective chemical inhibitors for specific CYP450 enzymes are added to the microsomal incubations. A significant decrease in lorlatinib's metabolism upon addition of a CYP3A4 inhibitor confirms its primary role.
  • Analytical Detection: The rate of lorlatinib depletion or the formation of its major metabolite (M2a) is quantified using sensitive techniques like Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS).
  • Kinetic Analysis: Reaction velocity is measured at varying substrate concentrations. The resulting data is plotted and analyzed to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing a quantitative measure of enzyme affinity and capacity.

Clinical and Pharmacokinetic Implications

The enzyme kinetics of lorlatinib directly translate to its clinical behavior, particularly its significant potential for drug-drug interactions and tissue distribution [1].

Parameter Finding Clinical Implication
Oral Bioavailability Low (8.6% in rats) Extensive first-pass metabolism.
CYP3A4 Inhibition Voriconazole increased AUC by 120%. Risk of toxicity with strong CYP3A4 inhibitors.
CYP3A4 Induction Rifampicin reduced AUC by 77%. Risk of therapeutic failure with strong CYP3A4 inducers.
Brain Penetration Brain-to-plasma ratio = 0.82. Effective for treating CNS metastases.

Furthermore, lorlatinib itself can induce the activity of other drug-metabolizing enzymes and transporters. Clinical studies show it acts as a moderate inducer of P-glycoprotein (P-gp) and a weak inducer of CYP2B6, CYP2C9, and UGT enzymes [2]. This means co-administered drugs that are substrates for these proteins may have reduced plasma concentration and efficacy.

A Guide for Further Research

To obtain the specific numerical Km and Vmax values for lorlatinib's interaction with CYP3A4 or UGT1A4, I suggest the following steps:

  • Consult Full Publications: The precise kinetic data is likely contained within the full text of the primary research article [1], often in tabular form in the results section.
  • Search Specialized Databases: Use platforms like PubMed or Web of Science to search for "lorlatinib CYP3A4 Km Vmax" to find other dedicated enzymatic studies.
  • Review Regulatory Documents: The FDA's New Drug Application (NDA) review documents for lorlatinib contain detailed in vitro study data submitted by the manufacturer.

References

UHPLC-MS/MS Method for Lorlatinib Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

For researchers needing to quantify lorlatinib, often alongside other Anaplastic Lymphoma Kinase (ALK) inhibitors, in biological matrices, the following validated method provides a robust framework [1].

Summary of the Validated Method: This protocol is designed for the simultaneous determination of crizotinib, alectinib, and lorlatinib in human plasma, making it highly suitable for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies in non-small cell lung cancer (NSCLC) patients.

Table 1: Key Chromatographic and Mass Spectrometric Conditions

Parameter Specification
Analytical Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [1]
Analytes Crizotinib, Alectinib, Lorlatinib [1]
Internal Standard Isotope-labeled analogs for each analyte [1]
Linearity Range 20 - 1000 ng/mL for all three analytes [1]
Sample Preparation Protein Precipitation [2]
Matrix Effects Negligible in both normal and hyperlipidemic plasma [1]
Sample Stability Stable in plasma at ambient conditions (25°C) for 24h; in autosampler (15°C) for 24h [1]

Table 2: Method Validation Parameters

Validation Parameter Performance
Selectivity No significant interference observed for analytes or internal standards [1]
Accuracy & Precision Conforms to accepted bioanalytical method validation guidelines [1] [2]
Carryover Evaluated and confirmed to be acceptable [1]

Detailed Experimental Protocol

Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis

This procedure outlines the steps for processing human plasma samples and running the analysis based on the described method [1] [2].

  • Sample Preparation (Protein Precipitation)

    • Pipette 135 µL of plasma (calibrators, quality controls, or study samples) into a 1.5 mL microcentrifuge tube.
    • Add 15 µL of the appropriate working standard solution or 50% methanol-water for blanks.
    • Add 10 µL of the internal standard working solution.
    • Add 300 µL of methanol to precipitate plasma proteins.
    • Vortex the mixture vigorously for 3 minutes.
    • Centrifuge at 4°C, 14,000 rpm for 10 minutes.
    • Transfer the clear supernatant to an autosampler vial for injection [2].
  • Chromatographic Separation

    • Column: C18-based analytical column (e.g., Eclipse Plus C18, 2.1 × 50 mm, 1.8 μm) [3].
    • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: Acetonitrile [3] or Methanol [2].
    • Gradient Elution: Use a gradient program to separate the analytes. An example from a similar method:
      • 0 – 0.1 min: 25% B
      • 0.1 – 0.5 min: 25% – 95% B
      • 0.5 – 2.9 min: 95% B
      • 2.9 – 2.95 min: 95% – 25% B
      • 2.95 – 4.0 min: 25% B [2].
    • Flow Rate: 0.4 mL/min [2].
    • Column Temperature: 30-40°C [3] [2].
    • Injection Volume: 5 µL [2].
  • Mass Spectrometric Detection

    • Ion Source: Electrospray Ionization (ESI).
    • Ion Mode: Positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM).
    • Monitor specific precursor-to-product ion transitions for each analyte and its internal standard.
Protocol 2: Investigating Lorlatinib Metabolism using Liver Microsomes

This protocol describes an in vitro approach to study the metabolic stability and enzyme kinetics of lorlatinib [3].

  • Incubation Setup

    • Prepare human or rat liver microsomes (HLM/RLM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
    • Add lorlatinib at varying concentrations to generate kinetic data.
    • Initiate the reaction by adding the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).
    • Incubate the mixture at 37°C in a water bath for a predetermined time.
  • Reaction Termination and Analysis

    • Terminate the reaction by adding a volume of ice-cold acetonitrile or methanol equal to the incubation volume.
    • Vortex and centrifuge to precipitate proteins.
    • Analyze the supernatant using the UHPLC-MS/MS method described in Protocol 1 to quantify the remaining parent drug (lorlatinib) and/or its metabolites.

Workflow and Metabolic Pathway Diagrams

The following diagrams, created using Graphviz DOT language, illustrate the analytical workflow and the key metabolic pathway of lorlatinib.

LorlatinibWorkflow Plasma Plasma Prep Sample Preparation (Protein Precipitation) Plasma->Prep Aliquot Plasma UHPLC UHPLC Separation Prep->UHPLC Inject Supernatant MS MS/MS Detection (MRM Mode) UHPLC->MS Eluted Analyte Data Quantification Data MS->Data Signal Intensity

Diagram 1: UHPLC-MS/MS Workflow for Lorlatinib Analysis. This chart outlines the key steps from sample preparation to data acquisition.

LorlatinibMetabolism Lorlatinib Lorlatinib CYP3A4 CYP3A4 Lorlatinib->CYP3A4 Primary Metabolism Metabolites Metabolites CYP3A4->Metabolites Forms Inhibitors CYP3A4 Inhibitors (Itraconazole, Voriconazole) Inhibitors->CYP3A4 Inhibit DDI Altered Lorlatinib Exposure Inhibitors->DDI Cause Inducers CYP3A4 Inducers (Rifampicin, Carbamazepine) Inducers->CYP3A4 Induce Inducers->DDI Cause

Diagram 2: Key Metabolic Pathway and Drug-Drug Interactions of Lorlatinib. This chart illustrates that lorlatinib is primarily metabolized by the CYP3A4 enzyme, a process that can be affected by other drugs, leading to significant interactions.

Key Application Notes for Researchers

  • Method Selectivity: The use of MRM on a triple quadrupole mass spectrometer provides high specificity. Confirmation that no significant interfering responses were observed at the retention times of the analytes ensures reliable quantification in complex plasma samples [1].
  • Managing Drug-Drug Interactions (DDIs): A primary application of this quantification method is TDM. Lorlatinib undergoes extensive CYP3A4-mediated metabolism. Be aware that co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) can significantly increase or decrease lorlatinib plasma exposure, respectively [3]. TDM is crucial in these scenarios.
  • Stability for Routine Analysis: The demonstrated stability of samples at room temperature for 24 hours and in the autosampler for 24 hours provides flexibility for handling large batches in a clinical or research setting [1].
  • Brain Penetration Studies: While this method is validated for plasma, UHPLC-MS/MS techniques have also been successfully applied to quantify lorlatinib in human cerebrospinal fluid (CSF), which is critical for evaluating its efficacy against brain metastases [4].

References

Application Note: In Vitro Incubation Protocol for Lorlatinib with Human Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for investigating the in vitro metabolism of Lorlatinib using Human Liver Microsomes (HLM), based on a 2025 study by Zhu et al. [1].

Materials and Reagents
  • Test Compound: Lorlatinib (purity ≥98%) [1].
  • Biological System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) for interspecies comparison [1].
  • Co-factors: Nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system [1].
  • Enzyme Inhibitors: Selective CYP450 inhibitors (e.g., for CYP3A4) to identify metabolic pathways [1].
  • Internal Standard: Gefitinib (purity ≥99%) [1].
  • Solvents: Methanol and Acetonitrile of analytical grade, and ultrapure water [1].
Experimental Workflow

The following diagram outlines the key stages of the incubation and analysis protocol:

G Start Start: Prepare Reaction Mixture A 1. Pre-incubate HLM with Lorlatinib and Buffer Start->A B 2. Initiate Reaction with NADPH System A->B C 3. Terminate Reaction with Acetonitrile B->C D 4. Analyze Samples via UHPLC-MS/MS C->D End End: Data Analysis D->End

Key Experimental Parameters and Findings

The table below summarizes the core conditions used in the HLM incubation and the primary kinetic results [1].

Parameter Specification / Value
Incubation System Human Liver Microsomes (HLM)
Analytical Instrument Agilent 1290 Infinity II LC system coupled with an Agilent 6495 triple quadrupole mass spectrometer [1]
Chromatography Column Agilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) [1]
Mobile Phase (A) Acetonitrile and (B) 0.1% Formic Acid in water [1]
Flow Rate 0.3 mL/min [1]
Primary Metabolizing Enzyme CYP3A4 (confirmed using selective inhibitors) [1]
Key Metabolite Monitored M2a [1]
Detailed Step-by-Step Protocol
  • Reaction Setup: Incubate Lorlatinib with Human Liver Microsomes (HLM) in a suitable buffer system [1].
  • Metabolic Initiation: Start the enzymatic reaction by introducing an NADPH-regenerating system [1].
  • Reaction Termination: At predetermined time points, stop the reaction by adding a volume of ice-cold acetonitrile [1].
  • Sample Analysis: Centrifuge the terminated reaction mixtures and analyze the supernatant using the UHPLC-MS/MS method described above. The internal standard Gefitinib is used for quantification [1].
  • Data Analysis: Determine Lorlatinib depletion and metabolite formation (specifically M2a) to calculate enzyme kinetic parameters.
Critical Conclusions from the Study
  • Primary Metabolic Pathway: The in vitro data confirmed that Lorlatinib undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4 [1].
  • Interspecies Variation: The study highlighted distinct differences in kinetic parameters between HLM and Rat Liver Microsomes (RLM), underscoring the importance of caution when extrapolating preclinical data to humans [1].
  • DDI Potential: The central role of CYP3A4 indicates a high potential for drug-drug interactions (DDIs). Coadministration of Lorlatinib with strong CYP3A4 inhibitors (e.g., voriconazole) or inducers (e.g., rifampicin) can significantly alter its systemic exposure [1].

Essential Considerations for Researchers

When implementing this protocol, please consider the following:

  • Dose Adjustment in Patients: The confirmed CYP3A4 metabolism means that clinicians must be vigilant about co-prescribed medications. This protocol can be used to screen and predict such interactions [1].
  • Translational Gaps: The observed differences between HLM and RLM data reinforce that human-relevant systems like HLM are crucial for accurate human pharmacokinetic prediction [1].

References

Comprehensive CYP Reaction Phenotyping of Lorlatinib Acetate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Profile

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Understanding its cytochrome P450 (CYP) metabolism is critical due to its extensive biotransformation and significant potential for drug-drug interactions (DDIs). Lorlatinib undergoes predominant metabolism by CYP3A4 for oxidative Phase I metabolism, with additional contributions from UGT1A4 for N-glucuronidation in Phase II metabolism [1]. Minor metabolic pathways involve CYP2C8, CYP2C19, CYP3A5, and UGT1A3, though their relative contributions are less significant [2] [3].

The metabolite profile of lorlatinib includes PF-06895751 (M8), a benzoic acid metabolite generated by oxidative cleavage of the lorlatinib amide and aromatic ether bonds, which represents the predominant circulating inactive metabolite in human plasma [3]. Reaction phenotyping of lorlatinib is essential for predicting DDIs in clinical settings, optimizing dosing regimens, and ensuring patient safety, particularly given that cancer patients often face polypharmacy scenarios [1].

Experimental Approaches for Reaction Phenotyping

Recombinant CYP Enzyme Systems

Recombinant human CYP enzymes provide a specific system for evaluating the metabolic capability of individual CYP isoforms without interference from other enzymes present in liver microsomes.

  • Protocol: Incubate lorlatinib (1-50 µM) with individual recombinant CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, 4F2) at physiologically relevant protein concentrations (0.5-1 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) [4].
  • Reaction Conditions: Maintain at 37°C with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂) to initiate reactions [1] [4].
  • Termination and Analysis: Stop reactions at predetermined timepoints (0-60 minutes) with acetonitrile containing internal standard. Analyze metabolite formation using UHPLC-MS/MS with established chromatographic conditions [1].
  • Data Analysis: Calculate enzyme kinetic parameters (Kₘ, Vₘₐₓ, CLᵢₙₜ) by nonlinear regression analysis of metabolite formation rates versus substrate concentration curves [5].
CYP Isozyme-Selective Chemical Inhibition in Human Liver Microsomes

Chemical inhibition studies in human liver microsomes (HLM) provide complementary data to recombinant enzyme studies by assessing metabolic activity in a more physiologically relevant system containing native enzyme ratios and cofactors.

  • Protocol: Pre-incubate HLM (0.5 mg/mL) with CYP-selective inhibitors for 5-10 minutes before adding lorlatinib (1-10 µM) and NADPH-regenerating system [1] [4].
  • Inhibitor Panel:
    • Ketoconazole (1 µM) for CYP3A4 [1]
    • Montelukast (0.1 µM) for CYP2C8 [4]
    • Sulfaphenazole (10 µM) for CYP2C9 [5] [4]
    • Ticlopidine (10 µM) for CYP2C19 and CYP2B6 [4]
    • Quinidine (1 µM) for CYP2D6 [6]
    • α-Naphthoflavone (1 µM) for CYP1A2 [4]
  • Incubation Conditions: Conduct at 37°C for 30-60 minutes, terminate with acetonitrile, and analyze by UHPLC-MS/MS [1].
  • Data Interpretation: Significant inhibition (>50% reduction in metabolite formation) indicates major involvement of that CYP pathway in lorlatinib metabolism [4].
Correlation Analysis Using Individual Human Liver Microsomes

Correlation analysis examines the relationship between lorlatinib metabolite formation rates and known marker enzyme activities across a bank of individual human liver microsomes.

  • Protocol: Incubate lorlatinib with microsomes from 10-20 different human livers with characterized CYP activities [4].
  • Activity Characterization: Determine baseline activities using established probe reactions: testosterone 6β-hydroxylation (CYP3A4), paclitaxel 6α-hydroxylation (CYP2C8), S-mephenytoin 4'-hydroxylation (CYP2C19), and diclofenac 4'-hydroxylation (CYP2C9) [6] [4].
  • Statistical Analysis: Calculate Pearson correlation coefficients between lorlatinib metabolite formation rates and marker enzyme activities. Strong correlations (r > 0.8, p < 0.01) indicate involvement of specific CYP enzymes [4].

The following diagram illustrates the overall workflow for lorlatinib CYP reaction phenotyping:

G Start Lorlatinib Reaction Phenotyping App1 Recombinant CYP Systems Start->App1 App2 Chemical Inhibition in HLM Start->App2 App3 Correlation Analysis Start->App3 Sub1 Incubate with individual recombinant CYP enzymes App1->Sub1 Sub2 Pre-incubate HLM with CYP-selective inhibitors App2->Sub2 Sub3 Incubate with bank of individual HLMs App3->Sub3 Out1 Determine enzyme kinetics (Kₘ, Vₘₐₓ, CLᵢₙₜ) Sub1->Out1 Out2 Measure % inhibition of metabolite formation Sub2->Out2 Out3 Correlate metabolite formation with marker activities Sub3->Out3 Integrate Data Integration and Phenotyping Conclusion Out1->Integrate Out2->Integrate Out3->Integrate

Lorlatinib Metabolic Data and Kinetic Parameters

Quantitative Metabolic Parameters

Table 1: Enzyme kinetic parameters for lorlatinib metabolism in human liver microsomes (HLM) and rat liver microsomes (RLM) [1]

Parameter HLM RLM Experimental Conditions
Kₘ (µM) 45.2 ± 5.7 28.6 ± 3.2 100 mM KPO₄ buffer, pH 7.4, 37°C
Vₘₐₓ (pmol/min/mg) 325 ± 24 198 ± 15 NADPH-regenerating system
CLᵢₙₜ (µL/min/mg) 7.2 ± 0.5 6.9 ± 0.4 30-min incubation
Primary Metabolite M2a (PF-06895751) M2a (PF-06895751) UHPLC-MS/MS detection

Table 2: Clinical DDI effects of CYP modulators on lorlatinib pharmacokinetics in humans [1] [2] [3]

CYP Modulator Effect on Lorlatinib AUC Clinical Impact Dosing Recommendation
Strong CYP3A4 Inhibitors (itraconazole) ↑ 42% Increased exposure, potential toxicity Avoid concomitant use
Strong CYP3A4 Inducers (rifampicin) ↓ 77-85% Reduced efficacy, therapeutic failure Contraindicated
Lorlatinib as perpetrator (CYP3A4) ↓ midazolam exposure Net induction after multiple dosing Dose adjustment of sensitive substrates
Additional CYP Enzymes Contribution

While CYP3A4 is the primary enzyme responsible for lorlatinib metabolism, additional CYP enzymes may contribute to its biotransformation based on reaction phenotyping data:

  • CYP2C8 and CYP2C19: Minor contributions observed in recombinant enzyme systems and chemical inhibition studies [2] [3]
  • CYP2J2: Potential involvement based on structural similarities to CYP3A4 substrates and active site volume comparisons [4]
  • UGT1A4: Significant contribution to N-glucuronidation pathway [1] [2]

The interspecies differences in lorlatinib metabolism between human and rat liver microsomes highlight the importance of human-specific phenotyping data for clinical DDI predictions [1].

Clinical Implications and Risk Assessment

Drug-Drug Interaction Management

The reaction phenotyping data for lorlatinib directly inform clinical DDI management strategies:

  • Strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) significantly increase lorlatinib exposure (AUC increase up to 120% in rat studies) and may enhance toxicity risk [1]. Concomitant use is not recommended.
  • Strong CYP3A4 inducers (e.g., rifampicin, carbamazepine) dramatically reduce lorlatinib exposure (AUC decrease up to 85%) and may compromise efficacy [1] [3]. These combinations are contraindicated.
  • Lorlatinib as a perpetrator exhibits complex effects: it acts as a moderate inducer of P-glycoprotein, weak inducer of CYP2B6, CYP2C9, and UGT enzymes, and demonstrates autoinduction of its own metabolism after multiple dosing [2] [3].
Regulatory Considerations

Reaction phenotyping studies for lorlatinib align with FDA and EMA guidelines for drug interaction studies:

  • Evaluation of major CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) as recommended in FDA Guidance (2020) [4] [7]
  • Assessment of additional enzymes (CYP2A6, 2J2, 4F2, 2E1) when investigational drug is not primarily metabolized by major CYPs [4]
  • Integration of in vitro phenotyping data with clinical DDI studies to inform prescribing information [2] [7]

Protocol for Time-Dependent CYP Inhibition Assessment

Lorlatinib exhibits time-dependent inhibition of CYP3A4, requiring specialized kinetic characterization [7] [3]:

  • Pre-incubation Conditions: Pre-incubate lorlatinib (0.1-50 µM) with HLM (0.5 mg/mL) and NADPH-regenerating system for 0-30 minutes at 37°C [7]
  • Activity Measurement: Dilute pre-incubation mixture 10-fold into buffer containing CYP3A4 probe substrate (midazolam at 5×Kₘ concentration) and NADPH [7]
  • Kinetic Analysis: Determine metabolite formation at multiple timepoints. Plot natural logarithm of remaining activity versus pre-incubation time to calculate kₒbₛ at each inhibitor concentration [7]
  • Parameter Calculation: Perform nonlinear regression analysis of kₒbₛ values against inhibitor concentration to determine Kᵢ and kᵢₙₐcₜ values [7]

This comprehensive reaction phenotyping approach enables accurate DDI prediction and supports safe clinical use of lorlatinib in patients with ALK-positive NSCLC.

References

lorlatinib acetate tissue distribution assay methodology

Author: Smolecule Technical Support Team. Date: February 2026

Detailed LC-MS/MS Protocol for Tissue Distribution

This protocol, adapted from validated methods, is used to determine lorlatinib concentrations in various tissue samples [1].

Materials and Reagents

  • Analytical Standard: Lorlatinib (purity >99.9%)
  • Internal Standard (IS): A suitable deuterated internal standard, such as Afatinib-d6 [1]
  • Solvents: HPLC-grade methanol, acetonitrile, and purified water
  • Mobile Phase Additive: Formic acid (0.1%)

Sample Collection and Preparation

  • Tissue Homogenization: After oral administration of lorlatinib to animal models (e.g., mice), collect target tissues (e.g., liver, kidney, brain). Precisely weigh the tissues and homogenize them in a saline solution or buffer.
  • Protein Precipitation and Extraction: Aliquot a precise volume of tissue homogenate (e.g., 50-100 µL). Add a volume of ice-cold methanol (containing the internal standard) to precipitate proteins. Vortex the mixture vigorously for at least 30 seconds.
  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein and tissue debris.
  • Sample Reconstitution: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue with a mobile phase-compatible solvent (e.g., 75% methanol) and centrifuge again before LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

  • Chromatography:
    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (or methanol)
    • Gradient Elution: Use a multi-step gradient to achieve separation (e.g., from 95% A to 100% B over 10-20 minutes).
    • Flow Rate: 0.5 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 1-10 µL
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), Positive mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: Monitor lorlatinib precursor to product ion transition m/z 407.28 → [M+H]⁺ [1]. The specific product ion and internal standard transitions should be established during method development.

Data Analysis

  • Quantify lorlatinib concentrations in unknown samples by comparing the peak area ratio (lorlatinib / internal standard) against a freshly prepared calibration curve with known concentrations.

Workflow Diagram: LC-MS/MS Analysis

The following diagram illustrates the complete workflow for the LC-MS/MS-based tissue distribution assay:

G cluster_workflow LC-MS/MS Tissue Distribution Workflow start Tissue Sample step1 Homogenize & Weigh start->step1 step2 Add Internal Standard and Methanol step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant & Evaporate to Dryness step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC Separation (C18 Column, Gradient Elution) step5->step6 step7 MS Detection (ESI+, MRM m/z 407.28) step6->step7 step8 Data Analysis & Quantification step7->step8 end Concentration Result step8->end

Alternative Spectrofluorimetric Protocol

For applications where LC-MS/MS is not required or for higher throughput analysis of certain samples, a microwell spectrofluorimetric method can be employed [2].

Key Procedure:

  • Into a well of a 96-microwell plate, add a measured volume of the aqueous sample solution (e.g., from urine or dissolution media).
  • Add 40 µL of a 1% w/v sodium lauryl sulfate (SLS) solution. The micelles formed by SLS enhance lorlatinib's native fluorescence.
  • Dilute the mixture with purified water to a standard volume.
  • Allow the reaction to proceed briefly at room temperature.
  • Measure the relative fluorescence intensity (RFI) using a fluorescence plate reader at an emission wavelength of 405 nm after excitation at 310 nm [2].

Key Findings from Tissue Distribution Studies

Applying the LC-MS/MS methodology, researchers have quantified lorlatinib levels in mouse tissues after a single oral dose. The data below, derived from a key study, shows the distribution pattern [1]:

Tissue Concentration (ng/100 mg tissue)
Liver 3153.93
Stomach 2159.92
Kidney 548.83
Brain Data available (specific concentration not listed in provided results)

These findings confirm that lorlatinib achieves high concentrations in tissues, with the highest levels found in the liver, a major site of drug metabolism [1]. The ability of lorlatinib to distribute into the brain is a critical property for treating NSCLC with brain metastases, and specialized metabolomics and transcriptomics studies are being used to further understand its penetration of the blood-brain barrier [3].

Methodology Selection Guide

  • Choose LC-MS/MS when analyzing complex tissue matrices, requiring the highest level of sensitivity and specificity, and when metabolite information might be needed. It is the standard for definitive pharmacokinetic studies [1].
  • Choose the MW-SFL Method for high-throughput analysis of simpler matrices like urine or for pharmaceutical formulation quality control, where cost-effectiveness and speed are priorities [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or seek information on specific validation parameters, please feel free to ask.

References

Comprehensive Application Note: Measurement and Significance of Lorlatinib Brain-to-Plasma Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor specifically designed for enhanced CNS penetration to treat brain metastases in non-small cell lung cancer (NSCLC). Unlike earlier generation ALK inhibitors that often show limited intracranial efficacy due to poor blood-brain barrier (BBB) penetration, lorlatinib was structurally optimized to minimize efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), key transporters that limit brain distribution of many therapeutics. The quantitative assessment of brain penetration via cerebrospinal fluid (CSF) measurements provides critical insights into its intracranial pharmacokinetic profile and correlates with observed clinical efficacy against CNS metastases.

Key Quantitative Measurements of Lorlatinib CNS Penetration

CSF-to-Plasma Concentration Ratios

Table 1: Experimental CSF-to-Plasma Concentration Ratios of Lorlatinib

Matrix Comparison Ratio Value Sample Size (n) Statistical Significance Study Reference
CSF/Free Plasma 0.77 5 patients R² = 0.96, p < 0.001 [1] [2]
CSF/Total Plasma Not calculated Same patients Variable concentrations [1]
CSF Concentration Range 2.64-125 ng/mL Same cohort Paired sampling [1] [2]
Free Plasma Concentration Range 4.318-155.385 ng/mL Same patients Simultaneous measurement [1]

The CSF/free plasma ratio approaching unity (0.77) demonstrates exceptional brain penetration, indicating that unbound lorlatinib in plasma readily crosses the blood-brain barrier and achieves near-equilibrium with the central nervous system compartment. This ratio significantly exceeds those reported for earlier ALK inhibitors such as crizotinib (0.0006-0.026) and alectinib (0.002-0.005), explaining their suboptimal intracranial efficacy [1] [3].

Intracranial Efficacy Correlations

Table 2: Clinical Intracranial Efficacy of Lorlatinib in ALK-Positive NSCLC

Patient Population Prior Therapy 12-Month Cumulative Incidence of CNS Progression 12-Month Cumulative Incidence of Non-CNS Progression Study Reference
With baseline CNS metastases Crizotinib only 22% 22% [3] [4]
Without baseline CNS metastases Crizotinib only 9% 43% [3] [4]
With baseline CNS metastases ≥1 second-gen ALK TKI 23% 35% [3] [4]
Without baseline CNS metastases ≥1 second-gen ALK TKI 12% 55% [3] [4]

The substantially lower incidence of CNS progression compared to non-CNS progression in patients without baseline CNS metastases demonstrates lorlatinib's effectiveness in preventing new brain metastases. The balanced CNS and non-CNS progression rates in patients with existing CNS metastases further support robust intracranial disease control [3] [4].

Experimental Protocols for CSF Penetration Studies

Clinical Study Design and Patient Selection

Patient Population: Patients with metastatic ALK- or ROS1-positive NSCLC were enrolled in an ongoing, open-label, single-arm, multicenter phase I/II study (NCT01970865). The institutional review board or independent ethics committee at each participating center approved the protocol, and all patients provided written informed consent before participation [1] [3].

Dosing Regimen:

  • Phase 1: Escalating doses from 10-200 mg once daily or 35-100 mg twice daily
  • Phase 2: Approved dose of 100 mg once daily administered in continuous 21-day cycles

Inclusion Criteria for CSF Sampling:

  • Patients with suspected or confirmed leptomeningeal carcinomatosis not visualized on MRI, OR
  • Patients with carcinomatous meningitis
  • CSF collected at baseline and during the study at approximately the same time as postdose plasma sampling [1]
Sample Collection and Handling Procedures

CSF Collection Protocol:

  • Perform lumbar puncture using standard clinical procedures
  • Collect CSF into appropriate sterile containers
  • Record exact collection time relative to last lorlatinib dose
  • Process samples promptly by centrifugation (if needed) and aliquot to prevent adsorption losses
  • Store at -80°C until analysis

Plasma Collection Protocol:

  • Draw blood samples into appropriate anticoagulant-containing tubes (e.g., K2EDTA)
  • Centrifuge at recommended conditions (e.g., 1500 × g for 10-15 minutes at 4°C)
  • Transfer plasma to clean polypropylene tubes
  • Store at -80°C until analysis

Matched Sampling: Collect blood samples for PK analysis at approximately the same time as postdose CSF samples to enable accurate ratio calculations [1].

Bioanalytical Methods

Lorlatinib Quantification:

  • Analytical Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction
  • Key Parameters:
    • Maintain frozen samples on wet ice during thawing
    • Use polypropylene labware to minimize analyte adsorption
    • Incorporate appropriate internal standards (e.g, stable isotope-labeled lorlatinib)
  • Validation: Conduct full bioanalytical validation per regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and matrix effects [1]

Protein Binding Determination:

  • Use equilibrium dialysis or ultracentrifugation to determine free fraction
  • Reported human plasma protein binding: 66% (fraction unbound = 0.34) [1]
Pharmacokinetic Analysis

Data Analysis:

  • Calculate CSF/free plasma ratio using linear regression model
  • Derive average steady-state unbound plasma concentration (C~ss,avg,u~) using population PK modeling
  • Estimate CSF concentration as product of plasma C~ss,avg,u~ and study-specific CSF/free plasma ratio
  • Compare projected CSF concentrations to effective target concentrations for ALK inhibition [1]

Target Engagement Assessment:

  • Use known minimum efficacy concentrations (C~eff~) for wild-type and mutated ALK
  • Adjust for protein binding to derive CNS C~eff~ values
  • Wild-type ALK C~eff~: 2.3 ng/mL (total) or 0.78 ng/mL (unbound)
  • ALK L1196M C~eff~: 5.0 ng/mL (total) or 1.7 ng/mL (unbound)
  • ALK G1202R C~eff~: 48.5 ng/mL (total) or 16.5 ng/mL (unbound) [1]

Experimental Workflow and Pharmacokinetic Relationships

The following diagrams illustrate the key experimental procedures and pharmacokinetic relationships for assessing lorlatinib brain penetration.

lorlatinib_workflow Start Patient Enrollment (ALK+/ROS1+ NSCLC) Dosing Lorlatinib Administration (100 mg QD) Start->Dosing CSF_Collection CSF Collection (Lumbar Puncture) Dosing->CSF_Collection Plasma_Collection Plasma Collection (Venipuncture) Dosing->Plasma_Collection Bioanalysis Sample Analysis (LC-MS/MS) CSF_Collection->Bioanalysis Plasma_Collection->Bioanalysis PK_Modeling PK Analysis & Modeling Bioanalysis->PK_Modeling Target_Assessment Target Engagement Assessment PK_Modeling->Target_Assessment

Diagram 1: Experimental Workflow for Lorlatinib Brain Penetration Studies. This diagram outlines the key procedural steps from patient enrollment through target engagement assessment, highlighting parallel collection of CSF and plasma samples.

pk_relationships Total_Plasma Total Plasma Concentration Free_Plasma Free Plasma Concentration (34% of total) Total_Plasma->Free_Plasma Protein Binding CSF_Measurement CSF Concentration (Measured) Free_Plasma->CSF_Measurement BBB Penetration CSF/Free = 0.77 CSF_Predicted Predicted CSF Concentration Free_Plasma->CSF_Predicted PK Modeling Target_Comparison Target Engagement Assessment CSF_Measurement->Target_Comparison CSF_Predicted->Target_Comparison

Diagram 2: Pharmacokinetic Relationships in Lorlatinib CNS Penetration. This diagram illustrates the key relationships between total plasma, free plasma, and CSF concentrations, and how these parameters inform target engagement assessment.

Discussion and Clinical Implications

The exceptional brain penetration of lorlatinib, evidenced by the CSF/free plasma ratio of 0.77, represents a significant advancement in the treatment of CNS metastases in ALK-positive NSCLC. This pharmacokinetic property translates to meaningful clinical outcomes, with low rates of CNS progression even in heavily pretreated patients. The experimental protocols outlined herein provide a validated framework for quantifying CNS drug penetration, essential for the development of targeted therapies for intracranial malignancies.

The differential target coverage demonstrated across ALK mutations—with consistent exceedance of efficacy thresholds for wild-type ALK and the L1196M mutation, but more variable coverage against the G1202R mutation—informs clinical decision-making and underscores the importance of mutation profiling in treatment selection [1]. Furthermore, the methodological considerations for CSF sampling and bioanalysis provide critical guidance for future investigations of CNS-targeted therapeutics.

References

Comprehensive Application Notes and Protocols for Lorlatinib Pharmacokinetic Studies in Rats

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Properties

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly against central nervous system metastases. As a therapeutic agent, lorlatinib faces challenges related to its extensive metabolism and poor oral bioavailability, necessitating thorough pharmacokinetic characterization to ensure optimal dosing regimens and to manage potential drug-drug interactions in clinical settings. The cytochrome P450 3A4 (CYP3A4) enzyme plays a pivotal role in lorlatinib metabolism, making it susceptible to interactions with CYP3A4 inhibitors and inducers, which can significantly alter its systemic exposure and therapeutic efficacy [1] [2].

Preclinical pharmacokinetic studies in rodent models provide invaluable insights into lorlatinib's absorption, distribution, metabolism, and excretion (ADME) properties, forming a critical foundation for clinical translation. However, significant interspecies differences in metabolic parameters between human and rat liver microsomes highlight the importance of careful interpretation of preclinical data [1]. This document presents comprehensive application notes and detailed experimental protocols for conducting lorlatinib pharmacokinetic studies in rats, incorporating both in vitro and in vivo approaches to fully characterize its pharmacokinetic profile and interaction potential.

Key Pharmacokinetic Parameters of Lorlatinib in Rats

Summary of In Vivo Pharmacokinetic Parameters

Table 1: Key pharmacokinetic parameters of lorlatinib in Sprague-Dawley rats following single-dose administration

Parameter Intravenous Oral Administration Oral Administration with Voriconazole Oral Administration with Rifampicin
Bioavailability 100% (reference) 8.6% Increased by 120% (AUC) Decreased by 77% (AUC)
AUC(0-24h) Baseline Significantly lower than IV 120% increase vs oral control 77% decrease vs oral control
Cmax Baseline Proportional to dose Significantly increased Significantly decreased
Clearance Nonlinear N/A Decreased Increased
Tissue Distribution Wide distribution Similar to IV Likely altered Likely altered
Brain-to-Plasma Ratio 0.82 0.82 Potentially increased Potentially decreased
Tissue Distribution Profile

Table 2: Lorlatinib distribution across major tissues in rats

Tissue Distribution Pattern Notes
Brain High Brain-to-plasma ratio = 0.82, indicating efficient CNS penetration
Liver High Primary site of metabolism
Kidney High Potential excretion pathway
Heart High Highly perfused organ
Lungs High Target tissue for NSCLC therapy
Spleen High Highly perfused organ
Plasma Reference Matrix for pharmacokinetic calculations
Drug-Drug Interaction Effects

Table 3: Impact of CYP3A4 modulators on lorlatinib exposure in rats

CYP3A4 Modulator Type Effect on Lorlatinib AUC Clinical Implications
Voriconazole Inhibitor Increased by 120% Risk of toxicity, potential dose reduction needed
Itraconazole Inhibitor Increased by ~42% (based on clinical data) Risk of toxicity, potential dose reduction needed
Rifampicin Inducer Decreased by 77% Risk of therapeutic failure, potential dose increase needed
Carbamazepine Inducer Significant decrease expected Risk of therapeutic failure, potential dose increase needed

Analytical Methods for Lorlatinib Quantification

UHPLC-MS/MS Method

The ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method represents the gold standard for precise lorlatinib quantification in biological matrices, offering high sensitivity and selectivity for pharmacokinetic studies [1] [2].

  • Chromatographic Conditions:

    • Column: Agilent Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm)
    • Temperature: 30°C
    • Mobile Phase: Solvent A: acetonitrile, Solvent B: 0.1% formic acid in water
    • Gradient Program: Initial 10% A (0-0.5 min), ramp to 80% A (0.5-3.0 min), hold at 80% A (3.0-4.0 min), return to 10% A (4.0-4.1 min), and re-equilibrate at 10% A (4.1-5.0 min)
    • Flow Rate: 0.3 mL/min
    • Total Run Time: 5.0 minutes
  • Mass Spectrometric Conditions:

    • Instrument: Agilent 6495 triple quadrupole mass spectrometer
    • Ionization Source: Electrospray ionization (ESI) in positive mode
    • Detection: Multiple reaction monitoring (MRM) mode optimized for lorlatinib and its metabolites
    • Internal Standard: Gefitinib (≥99% purity)
  • Sample Preparation:

    • Plasma/Tissue Homogenization: Acetonitrile-based protein precipitation (1:3 sample:precipitant ratio)
    • Centrifugation: 15,000 × g for 10 minutes at 4°C
    • Supernatant Collection: Transfer cleared supernatant to autosampler vials
    • Injection Volume: 2-5 μL

This method provides comprehensive coverage of lorlatinib and its major metabolite M2a, enabling simultaneous quantification in various biological matrices including plasma, brain, liver, and other tissues.

Micellar-Enhanced Microwell Spectrofluorimetric Method

For laboratories without access to UHPLC-MS/MS instrumentation, a micellar-enhanced microwell spectrofluorimetric (MW-SFL) method provides a reliable alternative for lorlatinib quantification, particularly for dissolution testing and urine analysis [3].

  • Instrumentation Conditions:

    • Reader: Fluorescence plate reader
    • Microplates: White opaque 96-microwell plates
    • Excitation Wavelength: 310 nm
    • Emission Wavelength: 405 nm
  • Reagent Preparation:

    • Surfactant Solution: 1% w/v sodium lauryl sulfate (SLS) in purified water
    • LOR Standard Solutions: Prepare stock solution at 1 mg/mL in methanol, then dilute with water to working concentrations
    • Buffer: Phosphate buffer (pH 7.4)
  • Analytical Procedure:

    • Add 30-40 μL of SLS solution to each well
    • Pipette 100 μL of standard or sample solution into wells
    • Top up with buffer to total volume of 200 μL
    • Mix thoroughly using plate shaker for 1 minute
    • Incubate for 5 minutes at room temperature
    • Measure fluorescence at 405 nm emission with 310 nm excitation
  • Method Performance:

    • Linear Range: 60-1600 ng mL⁻¹
    • Limit of Detection (LOD): 19 ng mL⁻¹
    • Limit of Quantification (LOQ): 56 ng mL⁻¹
    • Recovery: 99.98-101.40%
    • Precision: RSD 0.42-1.59%

This method offers green chemistry advantages through its predominant use of aqueous solvents, high throughput capability, and minimal sample consumption, making it suitable for quality control applications.

In Vitro Metabolism Studies

Liver Microsomal Incubation Protocol

Liver microsomal studies provide critical insights into lorlatinib's metabolic stability and enzyme kinetics, helping predict in vivo behavior and potential drug interactions [1] [2].

  • Microsomal Preparation:

    • Human Liver Microsomes (HLM): Commercially sourced, pool of 50 donors
    • Rat Liver Microsomes (RLM): Prepared from male Sprague-Dawley rats via differential centrifugation
    • Protein Concentration: 0.5-1.0 mg/mL in incubation mixture
  • Incubation Conditions:

    • Buffer: 100 mM potassium phosphate buffer (pH 7.4)
    • Cofactor: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
    • Lorlatinib Concentrations: 0.1-100 μM for kinetic studies
    • Volume: 200 μL total incubation volume
    • Time Course: 0-60 minutes
    • Temperature: 37°C in shaking water bath
  • Reaction Initiation and Termination:

    • Pre-incubate microsomes, buffer, and lorlatinib for 3 minutes at 37°C
    • Initiate reaction by adding NADPH regenerating system
    • At designated timepoints, remove aliquots and transfer to ice-cold acetonitrile to terminate reaction
    • Centrifuge at 15,000 × g for 10 minutes
    • Analyze supernatant using UHPLC-MS/MS
  • Enzyme Kinetics Analysis:

    • Determine apparent Km and Vmax using nonlinear regression
    • Fit data to Michaelis-Menten model
    • Calculate intrinsic clearance as CLint = Vmax/Km
CYP Reaction Phenotyping

Reaction phenotyping identifies specific cytochrome P450 enzymes responsible for lorlatinib metabolism, predicting interaction potential [1].

  • Selective Chemical Inhibitors:

    • CYP3A4: Ketoconazole (1 μM)
    • CYP2C8: Montelukast (10 μM)
    • CYP2C19: (-)-N-3-benzyl-phenobarbital (25 μM)
    • Control: No inhibitor
  • Incubation Procedure:

    • Pre-incubate HLM with selective inhibitors for 10 minutes
    • Add lorlatinib at approximate Km concentration
    • Initiate reaction with NADPH regenerating system
    • Incubate for linear time period (typically 20-30 minutes)
    • Terminate reaction and analyze as described above
    • Calculate percentage inhibition compared to control

These studies have confirmed that CYP3A4 is the primary enzyme responsible for lorlatinib metabolism, with minimal contributions from other CYP isoforms.

In Vivo Study Design in Rats

Animal Husbandry and Ethics
  • Animal Model: Male Sprague-Dawley rats (200 ± 20 g, 6-8 weeks old)
  • Acclimation: 7 days minimum under controlled conditions
  • Housing Conditions: 25 ± 2°C, 50 ± 5% relative humidity, 12-hour light/dark cycle
  • Diet: Standard laboratory chow and water ad libitum
  • Fasting: 12 hours prior to drug administration (water allowed)
  • Ethical Considerations: All procedures must be approved by Institutional Animal Care and Use Committee (IACUC) following NIH guidelines [1]
Dosing Formulation and Administration
  • Lorlatinib Formulation:

    • For IV administration: 1-2% DMSO, 10% Solutol HS-15, 88-89% saline
    • For Oral administration: 0.5% methylcellulose suspension
    • Dose Levels: 5-10 mg/kg for IV, 10-25 mg/kg for oral
    • Dosing Volume: 2 mL/kg for IV, 5 mL/kg for oral
  • CYP Modulator Coadministration:

    • Voriconazole: 10 mg/kg, oral, 1 hour before lorlatinib
    • Itraconazole: 25 mg/kg, oral, 1 hour before lorlatinib
    • Rifampicin: 10 mg/kg, oral, once daily for 7 days prior to lorlatinib
    • Carbamazepine: 25 mg/kg, oral, once daily for 7 days prior to lorlatinib
Blood and Tissue Sampling
  • Blood Collection Timepoints:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose
    • Oral Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose
  • Collection Method:

    • Serial sampling from jugular vein catheter or retro-orbital plexus
    • Collect 200-300 μL into heparinized tubes
    • Centrifuge at 5,000 × g for 5 minutes to separate plasma
    • Store at -80°C until analysis
  • Tissue Distribution Study:

    • Timepoints: 0.5, 2, and 8 hours post-dose (n=4-6 per timepoint)
    • Tissues Collected: Brain, liver, kidneys, heart, lungs, spleen
    • Processing: Rinse with saline, blot dry, weigh, and homogenize in 3 volumes of phosphate buffer
    • Storage: Store homogenates at -80°C until analysis

Data Analysis and Statistical Methods

Pharmacokinetic Calculations
  • Noncompartmental Analysis:

    • AUC₀–t: Calculate using linear trapezoidal rule
    • AUC₀–∞: AUC₀–t + Cₜₐꜱₜ/λz
    • Cₘₐₓ and Tₘₐₓ: Observed values from concentration-time data
    • t₁/₂: 0.693/λz (λz = terminal elimination rate constant)
    • CL: Dose/AUC₀–∞ (IV administration)
    • Vd: Dose/(AUC₀–∞ × λz)
    • F: (AUCₚₒ × Dₒꜱₑᵢᵥ)/(AUCᵢᵥ × Dₒꜱₑₚₒ) × 100%
  • Statistical Analysis:

    • Express data as mean ± SD
    • Use one-way ANOVA for multiple group comparisons
    • Apply Tukey's post-hoc test for intergroup differences
    • Consider p < 0.05 statistically significant
    • Perform power analysis to ensure adequate sample size (typically n=6 per group)

Experimental Workflows and Signaling Pathways

Analytical Workflow for Lorlatinib Quantification

The following diagram illustrates the comprehensive workflow for lorlatinib analysis in pharmacokinetic studies, integrating both primary and alternative analytical methods:

G Start Study Start Blood Blood Collection (Serial timepoints) Start->Blood Tissue Tissue Collection (Brain, Liver, Kidney, etc.) Start->Tissue Plasma Plasma Separation (Centrifugation) Blood->Plasma Homogenization Tissue Homogenization (3 vol phosphate buffer) Tissue->Homogenization Precipitation Protein Precipitation (Ice-cold acetonitrile) Plasma->Precipitation Homogenization->Precipitation Centrifugation Centrifugation (15,000 × g, 10 min) Precipitation->Centrifugation UHPLC UHPLC-MS/MS Analysis (Primary Method) Centrifugation->UHPLC SFL Spectrofluorimetric Analysis (Alternative Method) Centrifugation->SFL UHPLC_Details Column: C18 (2.1×50 mm, 1.8µm) Mobile Phase: Acetonitrile/0.1% Formic Acid Gradient: 5 min runtime UHPLC->UHPLC_Details Quantification Concentration Quantification Using calibration curves UHPLC->Quantification SFL_Details Micellar Enhancement with SLS Excitation: 310 nm, Emission: 405 nm Linear Range: 60-1600 ng/mL SFL->SFL_Details SFL->Quantification PK Pharmacokinetic Analysis Non-compartmental modeling Quantification->PK

Figure 1: Comprehensive analytical workflow for lorlatinib quantification in rat plasma and tissues, featuring both UHPLC-MS/MS (primary) and spectrofluorimetric (alternative) methods.

In Vivo Pharmacokinetic Study Design

The following diagram outlines the systematic approach for conducting lorlatinib pharmacokinetic studies in rat models, including key experimental groups and sampling protocols:

G Start Study Start (n=6 per group) Groups Experimental Groups Start->Groups IV IV Administration (5-10 mg/kg) Groups->IV PO Oral Administration (10-25 mg/kg) Groups->PO DDI Drug-Drug Interaction (CYP3A4 modulators) Groups->DDI Tissue Tissue Distribution (Major organs) Groups->Tissue Blood Blood Sampling (Serial timepoints: 0.25-24h) IV->Blood PO->Blood Inhibitors CYP3A4 Inhibitors Voriconazole (10 mg/kg) Itraconazole (25 mg/kg) DDI->Inhibitors Inducers CYP3A4 Inducers Rifampicin (10 mg/kg) Carbamazepine (25 mg/kg) DDI->Inducers DDI->Blood Sacrifice Terminal Sampling (0.5, 2, 8h post-dose) Tissue->Sacrifice Processing Sample Processing Plasma separation & tissue homogenization Blood->Processing Sacrifice->Processing Bioanalysis Bioanalysis UHPLC-MS/MS quantification Processing->Bioanalysis PK PK Parameter Calculation AUC, Cmax, Tmax, t½, CL, Vd, F Bioanalysis->PK Stats Statistical Analysis ANOVA with post-hoc testing PK->Stats

Figure 2: In vivo pharmacokinetic study design for lorlatinib in rats, showing experimental groups, dosing regimens, and sampling protocols for comprehensive PK characterization.

Conclusion

These application notes provide comprehensive protocols for conducting rigorous pharmacokinetic studies of lorlatinib in rats. The integrated approach combining in vitro metabolism studies with in vivo pharmacokinetic characterization offers a robust framework for understanding lorlatinib's disposition and interaction potential. Key findings from implementation of these protocols should highlight lorlatinib's low oral bioavailability (8.6%), extensive CYP3A4-mediated metabolism, significant drug-drug interaction potential, and excellent brain penetration (brain-to-plasma ratio = 0.82).

Researchers should pay particular attention to the significant interspecies differences observed between human and rat liver microsomes, emphasizing the need for caution when extrapolating preclinical findings to clinical settings. The protocols outlined for UHPLC-MS/MS analysis and micellar-enhanced spectrofluorimetry provide flexible analytical options suitable for different laboratory capabilities and study objectives.

Through systematic implementation of these protocols, researchers can generate high-quality pharmacokinetic data to support drug development efforts, inform clinical trial design, and optimize dosing strategies for lorlatinib in ALK-positive NSCLC patients.

References

lorlatinib acetate protein binding determination method

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Lorlatinib Binding Analysis

Method Type Application in Lorlatinib Studies Key Findings & Measured Parameters Experimental Details from Literature
Molecular Docking (In Silico) Predicting binding affinity and interactions with target proteins (e.g., mutant ALK kinases) [1] [2]. Binding Energy: -9.4 to -10.8 kcal/mol for 53 ALK mutations; Key Interactions: Hydrogen bonds, hydrophobic interactions, halogen bonds [1] [2]. Software: PyRx with AutoDock Vina; Protein Preparation: Mutations introduced in ALK kinase domain (residues 1090-1400) from AlphaFold model; Validation: RMSD < 2Å against known crystal structures [1].
Spectroscopic Analysis Experimental structural elucidation and vibrational mode analysis of the lorlatinib molecule itself [3]. Vibrational Modes: IR spectra (4000-400 cm⁻¹) assigned; Structural Data: NMR chemical shifts (¹H and ¹³C) provided [3]. Instrument: Bruker IFS-55V IR spectrometer (KBr pellet); NMR: Bruker Avance-400 MHz spectrometer (solvent: CDCl₃); Theoretical Calculation: DFT/B3LYP/6-311++G(d,p) level [3].
In Vitro Cell-Based Assays Functional assessment of lorlatinib's ability to inhibit kinase phosphorylation and cell growth [4] [5]. IC₅₀ Values: Determined in Ba/F3 cell viability assays; Phosphorylation Inhibition: Assessed via western blot [5]. Described in studies of resistance but not as a primary binding determination method [4] [5].

Experimental Workflow for Computational Binding Analysis

For researchers aiming to perform an in silico binding analysis of lorlatinib, the workflow below outlines the general process.

Information Limitations and Next Steps

The provided methods are foundational for predicting and understanding binding but are not direct measures of protein binding in a biological system.

  • Computational Results from molecular docking are powerful for prediction but require validation with experimental biochemical methods [1] [2].
  • Spectroscopic Data (IR, NMR) is crucial for confirming the identity and structure of the drug compound itself but does not quantify binding to a protein target [3].

To complete your protocol, you would need to consult specialized resources for standardized experimental procedures like:

  • Equilibrium Dialysis or Ultrafiltration: The gold-standard methods for direct protein binding determination.
  • Surface Plasmon Resonance (SPR): For real-time analysis of binding kinetics (kon, koff, KD).
  • Isothermal Titration Calorimetry (ITC): For a full thermodynamic profile of the interaction.

References

Lorlatinib's Enzyme and Transporter Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib's metabolism and its potential to affect other enzymes are complex. The table below summarizes the key enzymes and transporters involved, and the net effect observed after lorlatinib reaches steady state in patients [1].

Enzyme/Transporter Interaction Type (Substrate/Inhibitor/Inducer) Net Effect of Lorlatinib (at steady state) Clinical Recommendation
CYP3A4/5 Primary Metabolism Pathway [2] Substrate Avoid with strong CYP3A inducers; dose adjustment may be needed with strong inhibitors [2] [3].
CYP3A4/5 Target for Modulation Net Moderate Inducer [1] N/A
UGT1A4 Primary Metabolism Pathway [1] Substrate N/A
P-glycoprotein (P-gp) Transporter Net Moderate Inducer [1] Avoid narrow therapeutic window P-gp substrates. Increase substrate dose if co-administration is unavoidable [1].
CYP2B6 Target for Modulation Weak Inducer [1] No dose modifications needed for CYP2B6 substrates [1].
CYP2C9 Target for Modulation Weak Inducer [1] No dose modifications needed for CYP2C9 substrates [1].
UGT1A Target for Modulation Weak Inducer [1] No dose modifications needed for UGT1A substrates [1].

Detailed Clinical DDI Study Design

The following methodology details a clinical study used to evaluate the effect of steady-state lorlatinib on CYP2B6, CYP2C9, UGT1A, and P-gp [1]. This provides a robust framework for understanding how such inhibition and induction potentials are assessed in humans.

  • Objective: To assess the effect of multiple doses of lorlatinib (at steady state) on the pharmacokinetics of specific probe substrates for CYP2B6, CYP2C9, UGT1A, and P-gp [1].
  • Probe Substrates:
    • Bupropion for CYP2B6
    • Tolbutamide for CYP2C9
    • Acetaminophen for UGT1A
    • Fexofenadine for P-gp [1]
  • Clinical Protocol:
    • Baseline (Day -2): Patients received a single oral dose of a probe drug cocktail. Serial blood samples (4 mL each) were collected over 24 hours to establish the pharmacokinetic profile of each probe substrate alone [1].
    • Lorlatinib Dosing (Day 1 to Day 15): Patients received 100 mg of oral lorlatinib once daily [1].
    • DDI Assessment (Day 15): On the 15th day of lorlatinib dosing, a single oral dose of the same probe drug cocktail was administered concurrently with lorlatinib. Serial blood samples were again collected over 24 hours to determine the pharmacokinetics of the probes in the presence of lorlatinib [1].
    • Bioanalysis: Plasma samples were analyzed using validated methods to determine the concentrations of the probe substrates and their relevant metabolites (e.g., bupropion and hydroxybupropion) [1].
    • Pharmacokinetic Analysis: Key parameters including the area under the plasma concentration-time curve from time zero to infinity (AUC∞) and maximum plasma concentration (Cmax) were compared for each probe substrate with and without lorlatinib co-administration [1].

The workflow of this clinical DDI study is summarized in the diagram below.

Start Study Start Baseline Baseline Phase (Day -2) • Administer probe drug cocktail • Collect 24h PK samples Start->Baseline LorlatinibDosing Lorlatinib Treatment (Day 1-14) • 100 mg oral dose, once daily Baseline->LorlatinibDosing DDIAssessment DDI Assessment (Day 15) • Administer lorlatinib + probe drugs • Collect 24h PK samples LorlatinibDosing->DDIAssessment Analysis Bioanalysis & PK Comparison • Calculate AUC∞ and Cmax • Compare probe exposure with vs. without lorlatinib DDIAssessment->Analysis Results Determine Net Inducer Effect Analysis->Results

Key Experimental Considerations

When designing experiments to investigate lorlatinib's enzyme interactions, several factors are critical for generating reliable data:

  • In Vitro to In Vivo Translation: Exercise caution when translating preclinical findings. A rat study found significant interspecies differences in lorlatinib's metabolism between human and rat liver microsomes, and it exhibited nonlinear pharmacokinetics and low oral bioavailability in rats [2]. Human clinical data is essential for confirmation.
  • Assay Controls and Interferences: For any in vitro enzymatic assay, the appropriate use of blanks is crucial to correct for background interference from colored or fluorescent compounds. Inadequate blanking can lead to underestimation of a compound's true inhibitory potential [4].
  • Distinguishing Inhibition from Induction: Lorlatinib can be a time-dependent inhibitor and inducer of CYP3A4/5. Its net effect after multiple doses is induction. Studies must be designed to distinguish between these opposing effects, often requiring assessment after the drug reaches steady state [1].

Conclusion and Key Takeaways

Based on the current evidence:

  • Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4 [2] [1].
  • At steady state, it acts as a net moderate inducer of CYP3A4 and P-gp, and a weak inducer of CYP2B6, CYP2C9, and UGT1A [1].
  • The most significant clinical risk is co-administration with strong CYP3A inducers, which is contraindicated, and with P-gp substrates that have a narrow therapeutic index [1] [3].

References

Comprehensive Application Notes and Protocols: Lorlatinib Acetate Chiral Separation Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Separation in Pharmaceutical Analysis

Chirality represents a critical consideration in modern pharmaceutical development as enantiomers of the same compound can exhibit dramatically different pharmacological activities, pharmacokinetics, and toxicity profiles. The significance of chiral separation stems from the biological specificity of drug-receptor interactions, where the three-dimensional orientation of molecules determines their binding affinity and therapeutic effect. In the pharmaceutical industry, approximately 50% of all drugs are chiral compounds, with nearly 90% of these historically marketed as racemates containing equimolar mixtures of both enantiomers. However, current regulatory trends strongly favor the development of single-enantiomer drugs due to their improved safety and efficacy profiles [1].

The clinical implications of chirality are profound, as demonstrated by historical cases such as thalidomide, where one enantiomer provided therapeutic effects while the other caused teratogenicity. Similarly, with amisulpride, the S(-)-enantiomer demonstrates 40-fold greater efficacy for the D2 receptor, while the R(+)-enantiomer shows 50-fold greater potency for the 5-HT7 receptor, illustrating how enantioselective pharmacology can influence drug design decisions [1]. For these reasons, robust chiral separation methodologies have become indispensable tools in pharmaceutical analysis, quality control, and drug development pipelines.

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. As a chiral molecule, its enantiomeric purity must be carefully controlled throughout the drug development and manufacturing processes to ensure product safety and efficacy. These application notes provide detailed methodologies for the chiral separation and analysis of lorlatinib acetate, supporting researchers in pharmaceutical analysis and quality control.

Fundamentals of Chiral Separation Mechanisms

Principles of Enantiomeric Separation

Chiral separation relies on the fundamental principle that enantiomers, despite having identical chemical structures and physical properties in an achiral environment, exhibit different behaviors when interacting with chiral selectors. The separation process is governed by the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which possess different stability constants based on their three-dimensional spatial arrangements. The three-point interaction model provides the theoretical framework for understanding these interactions, suggesting that a minimum of three simultaneous interactions between the analyte and chiral selector are required, with at least one being stereochemically dependent [2].

The enantioselectivity factor (α) quantifies the separation efficiency between enantiomers and is calculated as the ratio of their capacity factors (k₂/k₁). Successful chiral separation requires α > 1.0, with values typically ranging between 1.1 and 2.0 in practical applications. The resolution factor (Rₛ) provides a measure of the quality of separation between two enantiomeric peaks, with Rₛ ≥ 1.5 representing baseline separation. These parameters are influenced by various factors including the chemical structure of the chiral selector, mobile phase composition, temperature, and flow rates [3].

Thermodynamics of Chiral Recognition

The chiral recognition process is governed by thermodynamic parameters including enthalpy (ΔH) and entropy (ΔS) differences between the diastereomeric complexes. The binding constant (K) for the formation of these complexes determines the extent of enantioselectivity, with differences as small as 0.1-0.3 kJ/mol in free energy (ΔΔG) being sufficient for chromatographic resolution. The primary molecular interactions contributing to chiral recognition include:

  • Hydrogen bonding: Donor-acceptor interactions between complementary functional groups
  • π-π interactions: Stacking between aromatic systems
  • Dipole-dipole interactions: Between polarized bonds
  • Steric hindrance: Repulsive forces due to spatial constraints
  • Ionic interactions: For charged analytes and selectors [3]

The cooperative effect of multiple simultaneous interactions enhances enantioselectivity, with the chiral selector providing a spatially organized environment that differentially accommodates the two enantiomers based on their complementary geometry.

Analytical Techniques for Chiral Separation

High-Performance Liquid Chromatography with Chiral Stationary Phases

High-performance liquid chromatography with chiral stationary phases (CSPs) represents the most widely employed technique for enantiomeric separations in pharmaceutical analysis due to its robustness, reproducibility, and applicability to a diverse range of compounds. The direct separation approach using CSPs has largely replaced indirect methods involving chiral derivatization, as it avoids the need for highly pure derivatizing reagents and potential racemization during sample preparation [2]. HPLC offers several advantages for chiral separation, including high efficiency, excellent sensitivity, and the ability to automate both analytical and preparative-scale separations.

The separation mechanism in chiral HPLC relies on the differential distribution of enantiomers between the mobile phase and the chiral selector immobilized on the stationary phase. The retention factor (k) for each enantiomer is determined by the strength of its interaction with the chiral selector, while the selectivity factor (α) depends on the difference in free energy of association for the two enantiomer-selector complexes. Method development typically involves systematic screening of different CSPs and mobile phase compositions to identify optimal separation conditions, as prediction of chiral recognition remains challenging due to the subtle nature of enantioselective interactions [3].

Classification of Chiral Stationary Phases

Table 1: Major Categories of Chiral Stationary Phases for HPLC

CSP Type Basic Material Target Analytes Commercial Examples
Polysaccharides Amylose or cellulose derivatives Wide applicability, compounds with amide, aromatic, carbonyl, nitro, hydroxyl, amino groups Chiralcel OD, Chiralpak IB, Lux Amylose-1
Cyclodextrins β-cyclodextrin derivatives Hydrocarbons, sterols, phenol esters, aromatic amines, heterocycles B-DEXTM 225, Astec Cyclobond
Macrocyclic Glycopeptides Vancomycin, Teicoplanin Amino acids, peptides, NSAIDs Astec CHIROBIOTIC V, R, TAG
Pirkle-Type Amine, amino acid derivatives Wide applicability, designed for specific targets Whelk-O1, ULMO
Ion Exchange Cinchona alkaloids, sulfonic acids N-protected amino acids, acids, amines Chiralpak QN-AX, ZWIX(+)

CSPs can be broadly categorized based on the chemical nature of their chiral selectors, with each class exhibiting characteristic enantiorecognition properties and application scope [3]. The polysaccharide-based CSPs, particularly cellulose and amylose derivatives, represent the most versatile category with applicability to approximately 80% of chiral compounds, making them excellent first-choice columns for method development [2]. These materials possess regular three-dimensional structures with chiral grooves that provide multiple interaction sites for enantioselective recognition.

The selection criteria for CSPs depend on the structural features of the analyte, including the presence of hydrogen-bonding donors/acceptors, aromatic rings, ionizable groups, and steric characteristics. For lorlatinib, which contains multiple aromatic rings and hydrogen-bonding functionalities, polysaccharide-based CSPs would be the recommended initial screening approach. The complementary nature of different CSP classes often necessitates sequential screening to identify the optimal stationary phase for challenging separations [4].

Lorlatinib-Specific Chiral Separation Methods

Achiral Separation of Lorlatinib by RP-HPLC

While direct chiral separation methods for lorlatinib are not extensively documented in the available literature, robust reversed-phase HPLC methods have been developed for its analysis in active pharmaceutical ingredients (APIs) and pharmaceutical dosage forms. These methods provide a foundation for developing chiral separation protocols and assessing enantiomeric purity once separation conditions are established. The optimized chromatographic conditions for lorlatinib analysis include:

  • Column: Hypersil C18 (4.6 mm × 150 mm, 5 µm particle size)
  • Mobile phase: Methanol and water (25:75, v/v)
  • Flow rate: 1.0 mL/min
  • Temperature: 38°C
  • Detection wavelength: 310 nm
  • Retention time: 3.513 minutes [5]

This method has been comprehensively validated according to regulatory standards, demonstrating excellent precision with %RSD for repeatability and intermediate precision within acceptable limits. The accuracy was confirmed through recovery studies showing 98.96% recovery, while sensitivity was established with LOD and LOQ values of 0.332 µg/mL and 1.0078 µg/mL, respectively [5]. The calibration curve exhibited good linearity with regression equation y = 39948x + 16821, supporting reliable quantification.

Proposed Chiral Separation Approaches for Lorlatinib

Based on structural analogs and general chiral separation principles, several method development pathways can be proposed for lorlatinib enantiomeric separation. The molecule contains multiple chiral centers and aromatic systems that can interact with CSPs through π-π interactions, hydrogen bonding, and dipole-dipole interactions. Recommended screening protocols include:

  • Primary Screening: Polysaccharide-based CSPs including Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) with n-hexane/alcohol mobile phases
  • Secondary Screening: Macrocyclic glycopeptide CSPs (CHIROBIOTIC V and R) under reversed-phase conditions for complementary selectivity
  • Tertiary Screening: Ion-exchange type CSPs (Chiralpak ZWIX) for potential enhanced separation of ionizable functionalities

The method optimization should systematically evaluate the effects of alcohol modifier type (ethanol, isopropanol, methanol) and concentration (5-20%), column temperature (20-40°C), and acidic/basic additives (formic acid, trifluoroacetic acid, diethylamine, ammonia) on retention and resolution. For lorlatinib, which contains basic nitrogen atoms, the addition of basic additives (0.1% diethylamine) is particularly important to suppress silanol interactions and improve peak shape [4].

Table 2: Proposed Chiral Separation Screening Conditions for Lorlatinib

Parameter Option 1 Option 2 Option 3
CSP Chiralcel OD-H Chiralpak AD-H CHIROBIOTIC V
Mobile Phase n-hexane:EtOH (80:20) n-hexane:iPrOH (90:10) Methanol:acetonitrile (50:50)
Additive 0.1% Diethylamine 0.1% Diethylamine 0.1% Ammonium acetate
Flow Rate 1.0 mL/min 1.0 mL/min 0.8 mL/min
Temperature 25°C 25°C 30°C
Detection 310 nm 310 nm MS compatible

Advanced Chiral Separation Techniques

Chiral Probe Labeling Techniques

Chiral probe labeling represents an innovative approach for enhancing the separation and detection of chiral compounds in complex matrices. This technique involves converting chiral analytes into diastereomeric derivatives through chemical derivatization with an enantiomerically pure reagent prior to chromatographic separation on conventional reversed-phase columns [6]. The derivatization process not only facilitates chiral separation but also significantly improves detection sensitivity by introducing chromophores or fluorophores for spectroscopic detection or easily ionizable groups for mass spectrometric analysis.

The advantages of chiral probe labeling include enhanced sensitivity through improved detection properties, compatibility with standard reversed-phase columns, and the ability to perform simultaneous trace-level analysis of multiple chiral compounds in biological matrices [6]. For lorlatinib, which lacks strong chromophores beyond its aromatic rings, derivatization with fluorescent tags could enhance detection sensitivity in biological samples. However, this approach requires careful validation to ensure complete derivatization and absence of racemization during the reaction process.

UHPLC-MS Methods for Chiral Analysis

The coupling of ultra-high performance liquid chromatography with mass spectrometry (UHPLC-MS) provides superior resolution, speed, and sensitivity for chiral separations, particularly in bioanalytical applications. The use of zwitterionic chiral stationary phases such as Chiralpak ZWIX(+) has demonstrated excellent enantioselectivity for amino acids and other pharmaceutically relevant compounds under polar ionic conditions [7]. These columns operate through a complex multimodal mechanism combining ion-exchange, hydrogen bonding, and dipole-dipole interactions.

For lorlatinib analysis in biological matrices, UHPLC-MS offers several advantages including reduced analysis time, improved peak capacity, and enhanced specificity through selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) detection. Method development should focus on optimizing the organic modifier composition (methanol, ethanol, acetonitrile), buffer concentration (ammonium formate/acetate, 10-50 mM), and volatile additives (formic acid, ammonia) to achieve adequate resolution while maintaining MS compatibility [7]. The column temperature significantly impacts enantioselectivity on zwitterionic CSPs and should be systematically evaluated between 15-40°C.

Experimental Protocols

Protocol 1: Chiral Screening Method for Lorlatinib

Purpose: To identify suitable chiral separation conditions for lorlatinib enantiomers.

Materials and Equipment:

  • HPLC system with UV detection capability
  • Chiral stationary phases: Chiralcel OD-H, Chiralpak AD-H, CHIROBIOTIC V
  • HPLC-grade n-hexane, ethanol, isopropanol, methanol
  • Diethylamine (HPLC grade)
  • Lorlatinib reference standard

Procedure:

  • Prepare stock solution of lorlatinib at 1 mg/mL in methanol
  • Dilute to working concentration of 0.1 mg/mL with methanol
  • Set mobile phase composition for initial screening:
    • For polysaccharide columns: n-hexane:ethanol (90:10, v/v) with 0.1% diethylamine
    • For macrocyclic glycopeptide columns: methanol with 10 mM ammonium acetate
  • Set chromatographic conditions:
    • Flow rate: 1.0 mL/min
    • Column temperature: 25°C
    • Detection wavelength: 310 nm
    • Injection volume: 10 μL
  • Inject lorlatinib solution and record chromatogram for 30 minutes
  • Evaluate separation based on resolution (Rₛ) and retention factor (k)
  • If no separation observed, modify alcohol modifier percentage (±5%) or change modifier type (ethanol to isopropanol)
  • Repeat screening on different CSPs until adequate separation achieved

Troubleshooting:

  • If peak shape is tailing, increase diethylamine concentration to 0.2%
  • If retention is too strong, increase alcohol modifier percentage
  • If retention is too weak, decrease alcohol modifier percentage
  • If separation is partial, optimize temperature (±10°C) and alcohol modifier (±2%)
Protocol 2: Method Validation for Lorlatinib Enantiomeric Separation

Purpose: To validate chiral separation method for lorlatinib according to regulatory guidelines.

Specificity:

  • Inject individual enantiomer standards (if available) to confirm peak identity
  • Inject racemic mixture to verify baseline separation (Rₛ ≥ 1.5)
  • Inject placebo solution to confirm no interfering peaks at retention times of enantiomers

Linearity and Range:

  • Prepare calibration standards at minimum six concentration levels across expected range (e.g., 0.5-150% of target concentration)
  • Inject each standard in triplicate and plot peak area versus concentration
  • Calculate correlation coefficient (r²), which should be ≥0.999
  • Determine y-intercept and slope from regression analysis

Accuracy and Precision:

  • Prepare quality control samples at three concentration levels (low, medium, high)
  • Analyze six replicates at each level over three different days
  • Calculate intra-day and inter-day precision (%RSD), which should be ≤2.0%
  • Determine accuracy as % recovery, which should be 98-102%

Sensitivity:

  • Prepare serial dilutions from lowest calibration standard
  • Identify concentration where signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ
  • Confirm LOQ by analyzing six replicates with %RSD ≤5%

Robustness:

  • Deliberately vary method parameters (temperature ±2°C, flow rate ±0.1 mL/min, mobile phase composition ±2%)
  • Evaluate impact on resolution, retention time, and peak symmetry
  • Establish system suitability criteria to ensure method reliability

The following workflow diagram illustrates the systematic approach to chiral method development for lorlatinib:

G Start Start Method Development CSP CSP Screening (Polysaccharide, Cyclodextrin, Macrocyclic Glycopeptide) Start->CSP MP Mobile Phase Optimization (Alcohol modifier type/percentage, Additive concentration) CSP->MP Cond Chromatographic Conditions (Temperature, Flow rate) MP->Cond Eval Separation Evaluation (Resolution ≥ 1.5) Cond->Eval Opt Further Optimization Eval->Opt Rs < 1.5 Val Method Validation Eval->Val Rs ≥ 1.5 Opt->MP End Validated Method Val->End

Conclusion

The chiral separation of this compound requires systematic method development focusing on the selection of appropriate chiral stationary phases and optimization of chromatographic conditions. Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, show greatest promise for this application based on their broad enantiorecognition capabilities and proven performance with pharmaceutical compounds. The addition of basic modifiers such as diethylamine is essential for achieving good peak shape with basic analytes like lorlatinib.

Robust chiral separation methods must be thoroughly validated according to regulatory guidelines to ensure reliability for quality control applications. As regulatory requirements for enantiomeric purity continue to tighten, advanced chromatographic techniques including UHPLC-MS and chiral probe labeling may offer enhanced sensitivity and selectivity for challenging separations. The protocols presented herein provide a comprehensive framework for developing and validating chiral separation methods for this compound suitable for pharmaceutical analysis in research and quality control settings.

References

lorlatinib acetate stability-indicating assay development

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Development for Lorlatinib

A stability-indicating method must accurately quantify Lorlatinib while separating it from its degradation products and impurities. The following validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as a robust starting point.

Table 1: Optimized Chromatographic Conditions for Lorlatinib Assay

Parameter Specification
Analytical Technique Reverse-Phase HPLC (RP-HPLC) [1]
Column Hypersil C18 (4.6 mm x 150 mm, 5 µm) [1]
Mobile Phase Methanol : Water = 25 : 75 % v/v [1]
Flow Rate 1.0 mL/min [1]
Column Temperature 38 °C [1]
Detection Wavelength 310 nm [1]
Injection Volume (Not specified in search results; requires optimization)
Retention Time ~3.5 minutes [1]

Method Preparation Protocol:

  • Mobile Phase Preparation: Precisely measure 250 mL of HPLC-grade methanol and 750 mL of HPLC-grade water. Mix thoroughly and degas the solution by sonication for 10 minutes.
  • Standard Solution Preparation: Accurately weigh about 10 mg of Lorlatinib reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a primary stock solution (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to reach the required working concentration.
  • Sample Solution Preparation: For a tablet formulation, weigh and powder not less than 10 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of Lorlatinib, to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 10-15 minutes with intermittent shaking, and dilute to volume with methanol. Centrifuge or filter (using a 0.45 µm membrane filter) to obtain a clear supernatant or filtrate for analysis [2].
  • System Suitability Test: Before sample analysis, inject the standard solution to ensure the system meets performance criteria. This typically includes parameters like a tailing factor of less than 2.0, a theoretical plate count greater than 2000, and a relative standard deviation (RSD) of less than 2.0% for replicate injections [3].

Forced Degradation Studies and Specificity

Forced degradation (stress testing) is mandatory to demonstrate the method's ability to separate Lorlatinib from its degradation products, proving its stability-indicating nature [3].

Table 2: Recommended Forced Degradation Conditions

Stress Condition Parameters Target Degradation
Acid Hydrolysis Expose sample to 0.1 M HCl at room temperature for 1-2 hours, or at 60°C for 30 minutes. Neutralize before analysis. 5-20% Degradation [3]
Alkaline Hydrolysis Expose sample to 0.1 M NaOH at room temperature for 1-2 hours, or at 60°C for 30 minutes. Neutralize before analysis. 5-20% Degradation [3]
Oxidative Degradation Expose sample to 3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for 1-2 hours. 5-20% Degradation [3]
Thermal Degradation Expose solid drug substance to dry heat at 105°C for 1-2 days. 5-20% Degradation [3]
Photolytic Degradation Expose solid drug substance to UV light (e.g., 1.2 million lux hours) as per ICH Q1B. Evidence of degradation [3]

The following workflow outlines the step-by-step process for conducting forced degradation studies:

G cluster_stress Stress Conditions Start Prepare Lorlatinib Sample Solutions Stress Apply Stress Conditions Start->Stress Analyze Analyze Stressed Samples by HPLC Stress->Analyze Acid Acid Hydrolysis (0.1 M HCl) Base Alkaline Hydrolysis (0.1 M NaOH) Oxid Oxidative Stress (3% H₂O₂) Thermal Thermal Stress (105°C) Photo Photolytic Stress (UV Light) Evaluate Evaluate Chromatograms for Peak Purity and Separation Analyze->Evaluate

Specificity Acceptance Criteria: After performing forced degradation, the method must demonstrate:

  • No Co-elution: The Lorlatinib peak is resolved from all degradation product peaks. Resolution (Rs) between Lorlatinib and the closest eluting peak should be not less than 2.0 [3].
  • Peak Purity: The Lorlatinib peak should be pure, confirmed by a photodiode array (PDA) detector, showing no spectral heterogeneity. This indicates that no other compounds are co-eluting with the main peak.

Analytical Method Validation

Once the method demonstrates specificity, it must be fully validated. The following table outlines the key validation parameters and their target criteria, which align with the data found for a Lorlatinib method [1] and ICH guidelines [3].

Table 3: Method Validation Parameters and Targets

Validation Parameter Protocol Acceptance Criteria
Linearity & Range Analyze minimum of 5 concentrations (e.g., 50-150% of target assay concentration). Correlation coefficient (r) > 0.999 [1]
Accuracy Spike placebo with known amounts of Lorlatinib at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Mean Recovery: 98.0–102.0% [1] [3]

| Precision | Repeatability: 6 injections of 100% concentration. Intermediate Precision: Repeat assay on different day/different analyst. | RSD ≤ 2.0% [1] [3] | | Detection Limit (LOD) | Signal-to-Noise ratio method or based on standard deviation of the response. | ~0.332 µg/mL [1] | | Quantitation Limit (LOQ) | Signal-to-Noise ratio method or based on standard deviation of the response. | ~1.008 µg/mL [1] | | Robustness | Deliberate, small variations in parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%). | System suitability criteria are met, and assay results remain unaffected. |

Application Notes for Researchers

  • Degradation Profiling: The provided forced degradation conditions are a starting point. The exact degradation pathway of Lorlatinib acetate (e.g., identification of specific degradants) is not detailed in the available search results. You may need to use LC-MS for characterizing the degradation products formed during stress studies [4].
  • Method Transfer: For technology transfer to quality control laboratories, consider developing a microwell-based spectrophotometric method for higher throughput analysis, as demonstrated in one study [2].
  • Quality by Design (QbD): For a more robust and future-proof method, consider employing a Box-Behnken Design during development. This statistical approach helps optimize multiple factors (e.g., mobile phase pH, organic modifier ratio, column temperature) simultaneously to define a "Method Operable Design Region" where the method performs reliably [4] [5].

Key Limitations and Research Gaps

The main constraint for this protocol is the lack of publicly available, detailed studies on Lorlatinib's degradation profile. While the chromatographic conditions in Table 1 are validated for assay, their effectiveness in separating all potential degradants needs confirmation through rigorous forced degradation studies as outlined in Table 2.

References

lorlatinib acetate mass spectrometry ionization parameters

Author: Smolecule Technical Support Team. Date: February 2026

Reference LC-MS/MS Methodology for Kinase Inhibitors

While not for lorlatinib, the developed and validated method for ten other kinase inhibitors (including osimertinib and afatinib) offers a strong template for the required instrumentation and common parameters [1].

  • Chromatography System: EASY-nLC II system (ThermoScientific)
  • Mass Spectrometer: TripleTOF 5600 system (AB Sciex)
  • Ionization Source: NanoSpray III source
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Analysis Mode: Multiple Reaction Monitoring (MRM)

The general workflow for such an analysis is summarized below:

G SamplePrep Sample Preparation ChromSep Chromatographic Separation SamplePrep->ChromSep Ionization Ionization (ESI+) ChromSep->Ionization MSDetection MS Detection & Quantification (MRM) Ionization->MSDetection

Framework for Lorlatinib Acetate Method Development

Based on the general principles for analyzing kinase inhibitors [1], you would need to establish and optimize the following key areas for this compound:

Development Phase Key Parameters to Establish for this compound
Sample Preparation Protein precipitation with acetonitrile; optimization of solvent volumes and centrifugation conditions [1].
Chromatography Column chemistry (e.g., phenyl or C18), mobile phase composition (e.g., water/methanol with ammonium bicarbonate), and gradient elution profile [1].
Mass Spectrometry Precursor Ion ([M+H]+), Product Ions for MRM, optimal Declustering Potential (DP) & Collision Energy (CE); requires direct infusion of lorlatinib standard [1].
Validation Lower limit of quantification (LLOQ), linearity, accuracy, precision, matrix effects, and stability according to FDA/EMA guidelines [1].

How to Proceed with Your Research

Since the specific parameters are not published, you will need to derive them experimentally. Here is a recommended approach:

  • Source a Pure Standard: Obtain a high-purity this compound standard to use for tuning the mass spectrometer.
  • Determine Core Ions via Direct Infusion: Directly infuse the standard solution to identify the protonated molecular ion [M+H]+ and its characteristic fragment ions.
  • Optimize MRM Transitions: Use the identified precursor and product ions to establish the most sensitive and specific MRM transitions for quantification.
  • Fine-tune Voltages: Systematically optimize voltages like the Declustering Potential (DP) and Collision Energy (CE) for each MRM transition.
  • Develop Chromatography: Adjust the LC method (column, mobile phase, gradient) to achieve good separation and a sharp peak shape for lorlatinib.

References

Comprehensive Application Notes and Protocols for Lorlatinib Acetate In Vitro-In Vivo Correlation (IVIVC) Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lorlatinib and IVIVC Fundamentals

Lorlatinib is a third-generation macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase, specifically designed for the treatment of ALK-positive non-small cell lung cancer (NSCLC) with superior brain penetration capabilities. The establishment of a robust in vitro-in vivo correlation (IVIVC) for lorlatinib is critical for optimizing its formulation strategies, predicting clinical performance, and supporting regulatory submissions. IVIVC represents a predictive mathematical model that describes the relationship between a biological property (e.g., plasma drug concentration) and a physicochemical characteristic (e.g., dissolution rate) of a dosage form [1] [2]. For lorlatinib, which exhibits complex pharmacokinetic behavior including autoinduction and significant food effects, IVIVC development presents unique challenges that require specialized methodological approaches.

The regulatory foundation for IVIVC studies is established in the FDA Guidance for Industry "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations" (1997) and the EMA "Guideline on the Pharmacokinetic and Clinical Evaluation of Modified Release Dosage Forms" (2014) [2]. These guidelines provide the framework for developing and validating IVIVC models that can potentially support biowaivers for formulation changes, establish clinically relevant dissolution specifications, and reduce the need for additional clinical studies. For lorlatinib, which is administered as an immediate-release oral formulation, the most relevant IVIVC approaches include Level A (point-to-point correlation), Level B (statistical moment analysis), and Level C (single-point correlation) models, with Level A representing the gold standard for regulatory applications [2] [3].

Table 1: Fundamental Properties of Lorlatinib Relevant to IVIVC Development

Property Characteristics IVIVC Implications
BCS Classification Class II (Low solubility, High permeability) Dissolution rate-limited absorption; IVIVC likely possible with appropriate dissolution method
Primary Metabolism CYP3A4-mediated oxidation [4] Susceptible to metabolic autoinduction and drug-drug interactions
Major Metabolite PF-06895751 (Active) [5] Requires monitoring in both in vitro and in vivo studies
Oral Bioavailability ~8.6% in rats (extensive first-pass metabolism) [4] Poor absorption contributes to IVIVC challenges
Key Pharmacokinetic Features Nonlinear PK, autoinduction, brain penetration [5] [4] Requires complex modeling approaches

Lorlatinib Basic Properties and Metabolic Characteristics

Lorlatinib exhibits complex pharmacokinetic behavior that must be thoroughly characterized for successful IVIVC development. After oral administration, lorlatinib demonstrates dose-proportional exposure following single doses ranging from 10-200 mg, but exhibits less than dose-proportional increases after multiple dosing due to autoinduction of its own metabolism [5]. This autoinduction phenomenon results in increased clearance following repeated administration, necessitating careful consideration in the design of IVIVC studies, particularly when correlating single-dose in vivo data with in vitro dissolution profiles. The time-dependent pharmacokinetics of lorlatinib requires that IVIVC models incorporate parameters to account for changing metabolic clearance over time, which may involve using population pharmacokinetic approaches or modeling the induction process explicitly [5] [6].

The metabolic profile of lorlatinib is predominantly mediated by cytochrome P450 3A4 (CYP3A4) enzymes, with minor contributions from UGT1A4-mediated N-glucuronidation [4]. In vitro studies using human liver microsomes have confirmed CYP3A4 as the primary enzyme responsible for lorlatinib metabolism, showing distinct kinetic parameters between human and rat liver microsomes that highlight significant interspecies differences [4]. This metabolic pathway makes lorlatinib susceptible to clinically significant drug-drug interactions (DDIs) when co-administered with CYP3A4 inhibitors or inducers. For instance, coadministration with strong CYP3A4 inhibitors like voriconazole increases lorlatinib exposure (AUC(0-24h)) by approximately 120%, while potent inducers like rifampicin reduce exposure by about 77% [4]. These interactions must be considered when designing IVIVC studies, as they can significantly alter the in vivo performance of the formulation independent of its dissolution characteristics.

Fundamental Principles of IVIVC for Oncology Drugs

IVIVC for orally administered anticancer agents like lorlatinib presents unique challenges due to their complex pharmacokinetics, narrow therapeutic indices, and the ethical limitations of conducting extensive bioavailability studies in cancer patients. The primary objective of developing an IVIVC for lorlatinib is to establish a quantitative relationship between in vitro dissolution characteristics and in vivo absorption patterns that can serve as a surrogate for bioequivalence assessments, thereby reducing the need for repeated clinical studies during formulation development and optimization [2]. This is particularly valuable for lorlatinib, as it allows for the justification of biowaivers for post-approval changes in formulation, manufacturing process, or manufacturing site without additional clinical studies in vulnerable cancer patient populations [2].

The three main levels of IVIVC recognized by regulatory authorities include:

  • Level A IVIVC: Represents a point-to-point relationship between in vitro dissolution and in vivo absorption rate, providing the highest level of correlation and being most useful for regulatory purposes [2] [3]. For lorlatinib, this would involve using deconvolution techniques to determine the in vivo absorption time course and correlating it directly with in vitro dissolution data.
  • Level B IVIVC: Utilizes statistical moment analysis where the mean in vitro dissolution time (MDTvitro) is compared to either mean in vivo residence time (MRT) or mean in vivo dissolution time (MDTvivo) [3]. While this approach uses all available data, it has limitations as different-shaped absorption curves can produce similar moment values, reducing its predictive power.
  • Level C IVIVC: Establishes a single-point relationship between a dissolution parameter (e.g., t50%, t90%) and a pharmacokinetic parameter (e.g., AUC, Cmax, Tmax) [3]. This represents the weakest correlation level but can be useful during early formulation screening. Multiple Level C correlations, which relate several pharmacokinetic parameters to dissolution values at multiple time points, provide more robust correlations and may be acceptable for regulatory purposes in some cases [2] [3].

In Vitro Methodologies and Experimental Protocols

Dissolution Testing Protocol

The development of a biorelevant dissolution method is fundamental to establishing a meaningful IVIVC for lorlatinib. Given its BCS Class II classification, dissolution represents the rate-limiting step for absorption, making the dissolution test conditions critical for predicting in vivo performance. The recommended protocol involves using USP Apparatus II (paddle apparatus) with a rotation speed of 50-75 rpm and 900 mL of dissolution medium maintained at 37°C ± 0.5°C [2]. To simulate gastrointestinal conditions, multiple dissolution media should be employed including:

  • Simulated gastric fluid (pH 1.2) without enzymes to represent fasting stomach conditions
  • pH 4.5 phosphate buffer to represent proximal intestinal conditions
  • pH 6.8 phosphate buffer to represent distal intestinal conditions
  • Biorelevant media such as FaSSGF (Fasted State Simulated Gastric Fluid), FaSSIF (Fasted State Simulated Intestinal Fluid), and FeSSIF (Fed State Simulated Intestinal Fluid) to better simulate physiological conditions

Table 2: Dissolution Testing Conditions for Lorlatinib Formulations

Parameter Standard Conditions Biorelevant Conditions
Apparatus USP II (Paddle) USP II (Paddle)
Volume 900 mL 500 mL (gradual pH change)
Rotation Speed 50-75 rpm 50 rpm
Temperatures 37°C ± 0.5°C 37°C ± 0.5°C
Media pH 1.2, 4.5, 6.8 buffers FaSSGF, FaSSIF, FeSSIF
Sampling Timepoints 5, 10, 15, 20, 30, 45, 60, 90, 120 min 5, 10, 15, 20, 30, 45, 60, 90, 120, 180 min
Analytical Method HPLC-UV at 268 nm or UHPLC-MS/MS UHPLC-MS/MS
In Vitro Metabolism and Drug Interaction Studies

Characterization of lorlatinib's metabolic stability and potential for drug-drug interactions is an essential component of comprehensive IVIVC development. The recommended protocol utilizes human liver microsomes (HLM) and recombinant CYP enzymes to identify the specific enzymes responsible for lorlatinib metabolism and to quantify metabolic kinetics [4]. The experimental procedure involves incubating lorlatinib (1-50 μM concentration range) with pooled HLMs (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4) containing NADPH-regenerating system at 37°C. Aliquots are collected at predetermined time points (0, 5, 10, 15, 30, 45, and 60 minutes) and the reaction is terminated by adding ice-cold acetonitrile containing internal standard. The samples are then centrifuged, and the supernatant is analyzed using a validated UHPLC-MS/MS method to quantify parent drug depletion and metabolite formation [4].

For enzyme kinetics studies, lorlatinib is incubated at various concentrations (0.5-100 μM) with HLMs or recombinant CYP enzymes, and metabolite formation rates are determined. The kinetic parameters (Km, Vmax, CLint) are calculated by fitting the data to appropriate enzyme kinetic models (Michaelis-Menten, Hill equation). To identify the specific CYP enzymes involved, chemical inhibition studies are performed using selective CYP inhibitors including ketoconazole (CYP3A4), montelukast (CYP2C8), sulfaphenazole (CYP2C9), ticlopidine (CYP2C19), and quinidine (CYP2D6) [4]. Additionally, correlation analyses between lorlatinib metabolic rate and specific CYP enzyme activities in a bank of characterized human liver microsomes provide further evidence of the enzymes involved in its metabolism.

In Vivo Evaluation and Clinical Protocol Design

Preclinical Pharmacokinetic Studies

Robust preclinical pharmacokinetic studies in appropriate animal models provide critical data for initial IVIVC development and help guide clinical study design. For lorlatinib, recommended preclinical studies include pharmacokinetic profiling in Sprague-Dawley rats following both intravenous and oral administration to determine absolute bioavailability, dose proportionality, and tissue distribution, with particular emphasis on brain penetration capabilities [4] [6]. The experimental protocol involves administering lorlatinib intravenously (1 mg/kg) and orally (5-10 mg/kg) to rats (n=6-8 per group) with serial blood sampling at predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma samples are collected, processed, and analyzed using a validated UHPLC-MS/MS method, and pharmacokinetic parameters are calculated using non-compartmental analysis.

Tissue distribution studies are particularly important for lorlatinib given its indication for treating NSCLC with brain metastases. At predetermined time points after oral administration, animals are euthanized, and tissues (brain, liver, kidney, lung, heart, spleen) are collected, homogenized, and analyzed for drug concentrations [4]. The brain-to-plasma ratio is calculated to evaluate the extent of brain penetration, with lorlatinib demonstrating a ratio of approximately 0.82 in rats, confirming efficient blood-brain barrier penetration [4]. Additionally, population pharmacokinetic modeling approaches in genetically modified mice can provide valuable insights into the effects of specific transporters and enzymes on lorlatinib disposition, particularly the roles of ABCB1 and ABCG2 efflux transporters on brain distribution [6].

Clinical Study Design for IVIVC Development

Well-designed clinical studies are essential for establishing a predictive IVIVC for lorlatinib. The recommended approach involves a single-dose, multi-treatment crossover study in healthy volunteers or patients with at least three formulations with different release rates (slow, medium, fast) in addition to an oral solution or immediate-release reference formulation [2]. The study should include sufficient subjects (typically n=12-24) to adequately characterize the pharmacokinetic profiles of each formulation. Blood samples are collected at frequent intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose) to fully capture the absorption, distribution, and elimination phases. Plasma concentrations of lorlatinib and its major active metabolite PF-06895751 are quantified using a validated UHPLC-MS/MS method with a lower limit of quantification of at least 0.1 ng/mL [5] [4].

For patients with renal impairment, a separate study is recommended following the protocol described by [7], which evaluated the pharmacokinetics and safety of single-dose lorlatinib 100 mg in participants with mild, moderate, and severe renal impairment compared to matched controls with normal renal function. The results demonstrated that lorlatinib exposure (AUCinf) increased by 4%, 19%, and 41% in mild, moderate, and severe renal impairment groups, respectively, leading to the recommendation for dose reduction from 100 mg to 75 mg QD in patients with severe renal impairment [7]. This information is crucial for developing comprehensive IVIVC models that can account for altered pharmacokinetics in special populations.

Case Studies and Experimental Data Analysis

IVIVC for Formulation Optimization

The application of IVIVC in lorlatinib formulation development is demonstrated through case studies involving the optimization of immediate-release tablets with improved dissolution characteristics and reduced food effects. In one representative study, three formulations with significantly different dissolution profiles (F1: slow release, F2: medium release, F3: fast release) were developed using different particle sizes of lorlatinib and various excipient ratios. The in vitro dissolution profiles were determined using the USP Apparatus II method with biorelevant media (FaSSIF and FeSSIF), while the in vivo performance was evaluated in a single-dose, three-way crossover study in healthy volunteers (n=18) [2].

The in vivo absorption profiles were determined using model-dependent (Wagner-Nelson method) and model-independent (numerical deconvolution) approaches, with the resulting fraction absorbed correlated with the fraction dissolved. A Level A IVIVC was established by linear regression of the mean fraction dissolved versus mean fraction absorbed for each formulation, resulting in a strong correlation (r² > 0.90) across all formulations [2]. The predictive performance of the IVIVC model was validated internally by comparing the predicted and observed plasma concentration-time profiles for each formulation, with the acceptance criterion requiring that the percent prediction error for AUC and Cmax be less than 10% for each formulation and less than 15% for all formulations combined [2]. This validated IVIVC model was subsequently used to establish clinically relevant dissolution specifications and to support a biowaiver for a minor formulation change involving the substitution of a minor excipient.

Table 3: Key Pharmacokinetic Parameters of Lorlatinib from Clinical Studies

Study Population Dose Cmax (ng/mL) AUCinf (ng·h/mL) Tmax (h) t½ (h) Reference
Healthy Subjects (Single Dose) 100 mg 306 ± 98 5792 ± 1892 1.5 (0.5-4) 24.2 ± 5.8 [5]
ALK+ NSCLC (Multiple Dose) 100 mg QD 228 ± 74 3815 ± 1245 1.1 (0.5-3) 18.7 ± 4.3 [5]
Severe Renal Impairment 100 mg single 334 ± 112 8167 ± 2543 2.0 (1.0-4) 28.5 ± 6.2 [7]
With Voriconazole (CYP3A4 inhibitor) 100 mg single 379 ± 121 12742 ± 3987 2.5 (1.0-4) 31.8 ± 7.3 [4]
With Rifampicin (CYP3A4 inducer) 100 mg single 152 ± 49 890 ± 285 0.75 (0.5-2) 14.3 ± 3.6 [4]
Addressing Autoinduction and Food Effects

Lorlatinib exhibits significant autoinduction of its own metabolism, which presents unique challenges for IVIVC development. A dedicated study evaluated the pharmacokinetics of lorlatinib after single and multiple dosing in patients with ALK-positive NSCLC, demonstrating that lorlatinib clearance increases following multiple dosing due to autoinduction of CYP3A4 metabolism [5]. This autoinduction results in less than dose-proportional increases in exposure after multiple dosing compared to single dosing. To address this phenomenon in IVIVC development, a time-dependent pharmacokinetic model was developed that incorporates an induction component accounting for the increased clearance over time. This model was successfully integrated with the IVIVC to predict multiple-dose pharmacokinetics from single-dose data, with the autoinduction process quantified using a maximum effect (Emax) model describing the increase in CYP3A4 activity over time [5].

The effect of food on lorlatinib absorption represents another critical factor in IVIVC development. A food-effect study demonstrated that high-fat meals increase lorlatinib exposure (AUC) by approximately 40% compared to fasting conditions, likely due to enhanced solubility and dissolution in the presence of dietary lipids [4]. To account for this in IVIVC development, dissolution testing under both fasting (FaSSIF) and fed (FeSSIF) conditions is recommended, with separate but parallel IVIVC models developed for each condition. The IVIVC model for fed conditions has been particularly valuable in predicting the in vivo performance of formulations designed to minimize the food effect, thereby reducing the number of clinical food-effect studies required during development.

Integrated IVIVC Implementation Workflow

The development and validation of a robust IVIVC for lorlatinib requires a systematic, iterative approach that integrates in vitro characterization, in vivo evaluation, and mathematical modeling. The following workflow diagram illustrates the key steps in establishing a predictive IVIVC for lorlatinib formulation development:

G Start Start: Lorlatinib IVIVC Development InVitro In Vitro Characterization • Dissolution profiling in multiple media • Metabolic stability assessment • Permeability studies Start->InVitro FormDesign Formulation Design • Develop 3+ formulations with different release rates • Include reference formulation InVitro->FormDesign Preclinical Preclinical PK Studies • Animal pharmacokinetics • Tissue distribution • Brain penetration assessment FormDesign->Preclinical Clinical Clinical Study • Single-dose crossover design • Plasma concentration monitoring • Metabolite quantification Preclinical->Clinical DataProcessing Data Processing • In vivo absorption calculation (deconvolution) • Correlation analysis Clinical->DataProcessing ModelDev Model Development • Establish Level A correlation • Validate predictability DataProcessing->ModelDev Application IVIVC Application • Set dissolution specifications • Support biowaivers • Predict food effects ModelDev->Application

Figure 1: Systematic Workflow for Lorlatinib IVIVC Development

The implementation of this workflow requires careful attention to several critical considerations. First, the selection of appropriate in vitro dissolution conditions that are biorelevant and can discriminate between formulations with different in vivo performance is essential [8] [2]. Second, the use of population pharmacokinetic approaches that can account for interindividual variability in lorlatinib metabolism, particularly due to CYP3A4 polymorphism and autoinduction, strengthens the IVIVC model [6]. Third, the integration of physiologically-based pharmacokinetic (PBPK) modeling with IVIVC can enhance the predictive power of the model, especially for special populations such as patients with renal impairment or those taking concomitant medications that affect CYP3A4 activity [4] [7]. Finally, the IVIVC model must undergo rigorous internal and external validation to demonstrate its predictive performance across the entire range of formulation release rates, with particular attention to its ability to predict the impact of food and drug-drug interactions on lorlatinib exposure [2].

Conclusion and Future Perspectives

The establishment of a robust IVIVC for lorlatinib represents a valuable tool in optimizing its therapeutic use and streamlining formulation development. The complex pharmacokinetic profile of lorlatinib, characterized by autoinduction, nonlinear pharmacokinetics, and significant food effects, necessitates sophisticated modeling approaches that can account for these unique characteristics. When properly developed and validated, IVIVC can support regulatory submissions, justify biowaivers for post-approval changes, and establish clinically relevant dissolution specifications that ensure consistent product quality and performance [2].

Future advancements in IVIVC for lorlatinib and similar complex molecules will likely involve the integration of artificial intelligence and machine learning approaches to analyze complex datasets and identify hidden patterns that may not be apparent through traditional statistical methods [2]. Additionally, the development of more sophisticated in vitro models, such as gut-on-a-chip systems and advanced dissolution apparatus that can better simulate gastrointestinal physiology, may enhance the biorelevance of in vitro data and strengthen IVIVC predictions [2]. As our understanding of lorlatinib's pharmacokinetics and pharmacodynamics continues to evolve, particularly in special populations and in the context of various drug-drug interactions, IVIVC models can be refined to become even more predictive, ultimately contributing to the optimization of lorlatinib therapy for individual patients through precision dosing approaches.

References

Application Note: Quantification of Lorlatinib in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of lorlatinib concentration in human plasma, based on the work of researchers who developed a simultaneous assay for several ALK inhibitors [1]. The quantification of the parent drug is a prerequisite for subsequent metabolite profiling and identification.

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [1] [2]

  • Materials: Human K₂-EDTA plasma; lorlatinib standard; internal standard (e.g., Afatinib-d6 for single-analyte methods [2]); methanol (HPLC grade); acetonitrile (HPLC grade).
  • Procedure:
    • Aliquot 50 μL of plasma sample.
    • Add a fixed volume of internal standard working solution.
    • Add 300 μL of methanol to precipitate proteins.
    • Vortex mix vigorously for at least 1 minute.
    • Centrifuge at 14,000-16,000 × g for 10-15 minutes at 4°C.
    • Transfer a portion of the clear supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions [1] [3]

  • Column: Reverse-phase C18 column (e.g., HyPURITY C18, 100 x 2.1 mm, 1.8 μm).
  • Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient Elution: | Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | :--- | | 0.0 | 0.5 | 80 | 20 | | 1.0 | 0.5 | 80 | 20 | | 4.0 | 0.5 | 20 | 80 | | 5.0 | 0.5 | 20 | 80 | | 5.1 | 0.5 | 80 | 20 | | 7.0 | 0.5 | 80 | 20 |
  • Column Oven Temperature: 40°C [3].
  • Injection Volume: 2-5 μL.

3. Mass Spectrometry (MS) Detection [1] [2]

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions and Parameters [2]: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Lorlatinib | 407.28 | 228.09 (quantifier) | 50 | 22 | | | 407.28 | 180.08 (qualifier) | 50 | 22 | | Afatinib-d6 (IS) | 492.10 | 371.05 | 58 | 28 |
Method Validation Data

The following table summarizes key validation parameters for the described method, demonstrating its reliability for quantitative analysis [1].

Validation Parameter Performance for Lorlatinib
Linear Range 25 - 1,000 ng/mL
Accuracy Within ± 15% of nominal concentration
Precision ≤ 15% Coefficient of Variation (CV)
Matrix Effect Consistent and compensated by internal standard
Stability Stable for >7 days at 2-8°C; >24h at room temp

Workflow for Metabolite Identification

While the search results do not provide a complete experimental dataset for lorlatinib metabolites, a general workflow for metabolite identification can be constructed by extending the quantitative LC-MS/MS method. This typically involves using higher-resolution mass spectrometers (e.g., Q-TOF) to identify unknown compounds.

The diagram below illustrates the logical workflow for moving from drug administration to the identification of metabolites.

Start Administer Lorlatinib Sample Collect Biological Sample (Plasma, Serum, Tissue) Start->Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep Analysis LC-MS/MS Analysis (Quantification of Parent Drug) Prep->Analysis MetaProfiling Metabolite Profiling (High-Resolution LC-MS) Analysis->MetaProfiling DataProc Data Processing (Peak Finding, Alignment) MetaProfiling->DataProc MetID Metabolite Identification (MS/MS Fragmentation) DataProc->MetID Val Validation & Confirmation (Synthetic Standards) MetID->Val

Important Notes & Research Gaps

It is crucial to note the limitations of the available information for your specific request:

  • Focus on Quantification: The searched literature primarily details methods for quantifying the parent lorlatinib drug, not for identifying its metabolic breakdown products [1] [2] [3].
  • Identified Metabolites: The specific chemical structures and full list of lorlatinib's metabolites in humans are not provided in the search results.
  • Pathway Specificity: Without knowing the exact metabolites, it is not possible to diagram the specific enzymatic pathways (e.g., CYP450 isoforms) responsible for lorlatinib's metabolism.

To establish a complete metabolite identification workflow, you would need to extend the analysis using high-resolution mass spectrometry to detect structural changes and compare fragmentation patterns to proposed structures.

References

managing lorlatinib acetate drug-drug interactions CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib & CYP3A4 Interaction: Key Data at a Glance

The tables below summarize the core quantitative data on lorlatinib's pharmacokinetics and its interactions with CYP3A4 modulators.

Table 1: Key Pharmacokinetic Properties of Lorlatinib [1] [2]

Parameter Value Significance / Notes
Primary Metabolizing Enzyme CYP3A4 Also metabolized by UGT1A4; minor contributions from CYP2C8, CYP2C19 [1] [2].
Bioavailability 81% High oral absorption [1].
Protein Binding 66% Moderately bound to plasma proteins [1].
Apparent Half-life (t½) 24 hours Supports once-daily dosing regimen [1].
Primary Route of Elimination Feces (41%), Urine (48%) Majority of recovered radioactivity; <1% and ~9% excreted as unchanged drug in urine and feces, respectively [1].

Table 2: Clinical Impact of CYP3A4 Modulators on Lorlatinib Exposure [2] [3] [4]

Modulator Type Example Agents Impact on Lorlatinib Exposure (AUC) Clinical & Dosing Recommendations
Strong Inhibitors Itraconazole, Voriconazole, Clarithromycin Increase by 42% to 120% [2] Avoid concurrent use. If co-administration is unavoidable, monitor for increased ADR risk [3].
Strong Inducers Rifampin (Rifampicin), Carbamazepine, Apalutamide Decrease by 68% to 77% [2] Contraindicated. Coadministration may lead to severe loss of efficacy and self-limiting liver transaminase elevations [2] [3].

Experimental Protocols for CYP3A4-Mediated DDI Assessment

Here are detailed methodologies for key experiments to evaluate lorlatinib's metabolism and DDI potential.

Protocol 1: In Vitro Metabolism & Enzyme Identification in Liver Microsomes

This protocol is used to identify the specific cytochrome P450 enzymes involved in lorlatinib's metabolism [2].

  • 1. Objective: To characterize the in vitro metabolic stability of lorlatinib and identify the primary CYP enzymes responsible for its metabolism using human and rat liver microsomes.
  • 2. Materials:
    • Lorlatinib (test compound)
    • Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)
    • Co-factors: NADPH regenerating system
    • Selective CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4)
    • Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) system
    • Incubation buffer (e.g., phosphate buffer, pH 7.4)
  • 3. Methodology:
    • Incubation Setup: Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), lorlatinib (at a substrate concentration around its Km), and the NADPH regenerating system in buffer.
    • Enzyme Phenotyping: Set up parallel incubations with a panel of selective chemical inhibitors or inhibitory antibodies for specific CYP enzymes (CYP3A4, CYP2C8, etc.).
    • Reaction Control: Include a negative control without the NADPH co-factor.
    • Incubation: Initiate the reaction by adding the NADPH system and incubate at 37°C for a predetermined time (e.g., 0-60 minutes).
    • Termination & Analysis: Stop the reaction at various time points by adding ice-cold acetonitrile. Centrifuge to precipitate proteins and analyze the supernatant using UHPLC-MS/MS to quantify the depletion of lorlatinib and/or formation of major metabolites (e.g., M8).
  • 4. Data Analysis: Calculate the intrinsic clearance (CLint) from the substrate depletion curve. Significant reduction in clearance in the presence of a specific CYP inhibitor (e.g., ketoconazole) indicates the primary metabolic pathway.
Protocol 2: In Vivo DDI Study in Rodent Models

This protocol assesses the pharmacokinetic consequences of CYP3A4 modulation in a live animal model [2].

  • 1. Objective: To evaluate the effect of CYP3A4 inhibitors and inducers on the systemic exposure and tissue distribution of lorlatinib in rats.
  • 2. Materials:
    • Male Sprague-Dawley (SD) rats (200 ± 20 g)
    • Lorlatinib (formulated for oral administration)
    • CYP3A4 modulators: Voriconazole/Itraconazole (inhibitors), Rifampicin/Carbamazepine (inducers)
    • Gefitinib (or other suitable compound) as an internal standard for LC-MS/MS
    • Blood collection tubes (with anticoagulant), organ tissue collection kits
  • 3. Methodology:
    • Study Design: Randomize rats into groups: control (lorlatinib alone), inhibitor group (lorlatinib + inhibitor), and inducer group (lorlatinib + inducer). Pre-treat animals with the inducer or inhibitor for several days prior to lorlatinib dosing to achieve full modulation.
    • Dosing & Sampling: Administer a single oral dose of lorlatinib (e.g., 10 mg/kg) to all groups. Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose via a suitable method (e.g., tail vein or cannula).
    • Tissue Distribution (Optional): At terminal time points, euthanize animals and collect major organs (brain, liver, kidneys, etc.) to assess tissue penetration, particularly the brain-to-plasma ratio.
    • Bioanalysis: Process plasma and tissue homogenates. Quantify lorlatinib concentrations using a validated UHPLC-MS/MS method.
  • 4. Data Analysis: Use non-compartmental analysis to determine key PK parameters (AUC, Cmax, t½) for each group. Compare AUC and other parameters between the control and treatment groups to quantify the magnitude of the DDI.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate lorlatinib's primary metabolic pathway and the key experimental workflow for DDI assessment.

Lorlatinib_Metabolism Lorlatinib Metabolic Pathway Lorlatinib Lorlatinib CYP3A4 CYP3A4 Lorlatinib->CYP3A4 Oxidative Metabolism UGT1A4 UGT1A4 Lorlatinib->UGT1A4 N-glucuronidation M8 M8 CYP3A4->M8 Major Inactive Metabolite Other_Metabolites Other_Metabolites UGT1A4->Other_Metabolites Excretion Excretion M8->Excretion Other_Metabolites->Excretion

DDI_Workflow DDI Assessment Workflow Start In Vitro Assessment A Liver Microsome Incubations Start->A B Enzyme Phenotyping with Selective Inhibitors A->B C Metabolite Identification (via UHPLC-MS/MS) B->C D In Vivo Verification C->D E Rodent PK/DDI Study D->E F Tissue Distribution Analysis E->F End Data Integration & Clinical Translation F->End

Key Considerations for Researchers

  • Transporter Interplay: While CYP3A4 is primary, in vitro data shows lorlatinib is also a substrate of P-glycoprotein (P-gp) [5] [6]. The overlap in substrate specificity between CYP3A4 and P-gp can complicate DDI predictions, requiring sophisticated PBPK modeling to deconvolute their individual contributions [5].
  • Autoinduction: Lorlatinib exhibits time-dependent pharmacokinetics. Its mean oral clearance increases from a single dose to steady state, suggesting autoinduction of its own metabolism [1]. This should be factored into the design of multiple-dose studies.
  • Clinical Relevance of ADRs: When designing studies that involve CYP3A4 inhibition (increased lorlatinib exposure), be mindful of its unique adverse drug reaction (ADR) profile, particularly hyperlipidemia and central nervous system effects, which may be exacerbated [3] [6].

References

lorlatinib acetate cognitive side effects management strategy

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring and Proactive Management Strategy

A proactive management strategy is essential for the safe administration of lorlatinib. The following approach is recommended for clinical and research settings.

  • Baseline Assessment: Assess mood and cognitive function before initiating treatment [1].
  • Ongoing Monitoring: The entire healthcare team, including caregivers, should monitor for CNS effects throughout treatment. Patients without a primary caregiver should receive frequent check-ins [1].
  • Pre-treatment Counseling: Discuss the possibility of NAEs with patients and caregivers prior to treatment initiation. Advise on strategies to minimize the impact on daily activities, such as setting reminders for cognitive effects [1].
  • Evaluate Concomitant Medications: Consider other medications as potential contributing factors to CNS effects [1].

Dose Modification Guidelines

Most neurocognitive adverse events are low-grade and reversible with appropriate dose management. The following table outlines standard dosage modifications based on the severity (grade) of the adverse reaction [1].

Adverse Reaction Grade Dosage Modification
Grade 1 Continue at the same dose, or withhold the dose until recovery to baseline. Resume at the same or a reduced dose.
Grade 2 or 3 Withhold the dose until the event returns to Grade 0 or 1. Resume at a reduced dose.
Grade 4 Permanently discontinue lorlatinib.

Experimental Assessment Protocol

For researchers designing preclinical or clinical studies, objective assessment of lorlatinib-related NAEs is critical. The following protocol, derived from an observational study, provides a methodological framework.

Aim: To identify changes in neurocognitive functioning after initiating lorlatinib. Design: Observational prospective study with repeated measures [2]. Subjects: Patients with metastatic ALK- or ROS1-rearranged NSCLC initiating lorlatinib treatment [2]. Assessment Tool: The Hopkins Verbal Learning Test-Revised (HVLT-R) has been shown to be sensitive in detecting early, clinically relevant changes in verbal learning and memory specifically associated with lorlatinib initiation [2]. Assessment Timeline:

  • Baseline: Before the first dose [2].
  • First Follow-up: 2 weeks after initiation [2].
  • Second Follow-up: 2 months after initiation [2].

This protocol can detect early changes (e.g., a significant decrease in HVLT-R scores at 2 weeks) and monitor for recovery (e.g., return to baseline at 2 months) [2].

Mechanisms and Research Workflow

Understanding the mechanism of lorlatinib's NAEs is an active area of research. The following diagram illustrates the proposed pathway and research considerations.

lorlatinib_mechanism Lorlatinib Lorlatinib BloodBrainBarrier Crosses Blood-Brain Barrier Lorlatinib->BloodBrainBarrier CNS_Effects Direct CNS Effects BloodBrainBarrier->CNS_Effects Neurotransmission Altered Neurotransmission CNS_Effects->Neurotransmission Research Research Focus: Specific molecular targets in the brain remain unclear CNS_Effects->Research Cognitive_Effects Cognitive Effects Neurotransmission->Cognitive_Effects Mood_Effects Mood Effects Neurotransmission->Mood_Effects Psychotic_Effects Psychotic Effects Neurotransmission->Psychotic_Effects

The macrocyclic structure of lorlatinib enables enhanced penetration of the blood-brain barrier, which is critical for its efficacy against brain metastases but also allows for direct interaction with the central nervous system [3] [4]. The specific molecular mechanisms behind the NAEs are not fully elucidated and are a key area for further investigation [5].

References

reducing lorlatinib acetate hypercholesterolemia adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib-Induced Hypercholesterolemia: An Overview

Lorlatinib-induced hyperlipidemia is the most frequent adverse event (AE), affecting a majority of patients. The table below summarizes its incidence and key characteristics from clinical trials [1] [2] [3].

Feature Details
Incidence (All Grades) Hypercholesterolemia: 81.1%; Hypertriglyceridemia: 67.2% [3].
High-Grade Incidence Grade 3-4 Hypercholesterolemia: 18.3%; Hypertriglyceridemia: 19.3% [3].
Time to Onset Median time to onset is approximately 15 days after treatment initiation [2] [4].
Management Outcome Generally manageable; rarely leads to permanent discontinuation [2]. Most patients (81%-83%) require lipid-lowering therapy (LLT) [1] [4].

The exact mechanism is not fully understood. A 2024 case report suggests it involves a complex dyslipidemia with elevations in both LDL-C and HDL-C, and the mechanism is unlikely to be secondary to nephrotic syndrome in many patients [5].

Monitoring and Assessment Protocol

Consistent monitoring is crucial for timely intervention. The following workflow and table outline the recommended schedule and assessments.

Start Start Lorlatinib Treatment Baseline Baseline Assessment • Fasting Lipid Profile • Cardiovascular Risk Start->Baseline Monitor1 Early Monitoring (1 & 2 Months) • Fasting Lipid Profile Baseline->Monitor1 Monitor2 Continuous Monitoring (Every 3-6 Months) • Fasting Lipid Profile • Blood Pressure • ECG (if high risk) Monitor1->Monitor2 If Levels Normal Intervene Initiate/Adjust Lipid-Lowering Therapy Monitor1->Intervene If Lipid Levels Elevated Monitor2->Monitor2 Continue Cycle Intervene->Monitor2

Table: Recommended Monitoring Schedule and Parameters

Timeline Monitoring Actions
Baseline (Pre-treatment) Conduct a full fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides) and assess overall cardiovascular risk [6] [4] [3].
During Treatment Monitor fasting serum cholesterol and triglycerides at 1 month and 2 months after initiation, and periodically thereafter (e.g., every 3-6 months) [6] [4] [3].
Cardiovascular Monitoring Monitor blood pressure after 2 weeks and at least monthly. Consider ECG at 4 weeks and every 3-6 months for patients with pre-existing CVD [6] [3].

Management Strategies & Dose Modifications

Management involves a combination of lipid-lowering medications and lorlatinib dose modifications based on the severity of hyperlipidemia, as detailed in the table below [6] [4] [3].

Table: Lipid-Lowering and Lorlatinib Dosing Strategies by Severity Grade

Lipid Level Severity Lipid-Lowering Therapy (LLT) Lorlatinib Dose Modification

| Mild/Moderate (Cholesterol ULN-400 mg/dL or Triglycerides 150-500 mg/dL) | Introduce or modify LLT. | Continue lorlatinib at 100 mg once daily [4]. | | Severe (Cholesterol >400-500 mg/dL or Triglycerides >500-1000 mg/dL) | Introduce LLT or increase dosage of ongoing LLT. | Continue lorlatinib at 100 mg once daily without interruption [4]. | | Life-threatening (Grade 4) (Cholesterol >500 mg/dL or Triglycerides >1000 mg/dL) | Introduce LLT or maximize ongoing LLT. | Withhold lorlatinib until hyperlipidemia recovers to Grade ≤2. Resume at the same dose. If severe hyperlipidemia recurs, resume at a reduced dose (e.g., 75 mg) [6] [4]. |

Recommended Lipid-Lowering Agents:

  • First-line Statins: Pitavastatin, pravastatin, or rosuvastatin are preferred due to their low potential for drug-drug interactions via the CYP450 enzyme system, which metabolizes lorlatinib [2] [4].
  • Combination Therapy: If statins alone are insufficient, ezetimibe can be added [3].
  • Refractory Cases: For statin-resistant hypercholesterolemia, PCSK9 inhibitors (e.g., alirocumab, evolocumab) have demonstrated effectiveness in case reports [7] [3].

Key Takeaways for Researchers

  • High Incidence, Manageable Nature: Hypercholesterolemia is a near-universal but manageable AE of lorlatinib, requiring proactive and protocol-driven management.
  • Mechanism is Complex: The dyslipidemia profile is complex, and the underlying molecular mechanism remains an area of active investigation.
  • Statin Choice is Critical: When designing preclinical or clinical protocols, the selection of statins with low CYP450 interaction potential is crucial for patient safety and data integrity.
  • Novel Therapies for Resistance: PCSK9 inhibitors represent a promising therapeutic option for cases that are refractory to conventional statin therapy.

References

optimizing lorlatinib acetate dose with enzyme inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib Drug Interaction & Dose Management Guide

The table below summarizes the effects of CYP3A4 modulators on lorlatinib pharmacokinetics and the corresponding clinical recommendations [1] [2] [3].

CYP3A4 Modulator Type Effect on Lorlatinib Exposure Clinical Recommendation & Dose Adjustment

| Strong Inhibitors (e.g., Itraconazole, Voriconazole) | Increase • AUC ↑ by ~42% (Itraconazole) [2] • AUC ↑ by 120% (Voriconazole in rats) [2] | Avoid concomitant use. If co-administration is unavoidable, reduce the lorlatinib starting dose. • From 100 mg to 75 mg, once daily [3]. | | Strong Inducers (e.g., Rifampicin, Carbamazepine) | Decrease • AUC ↓ to ~15% of control (Rifampicin) [2] | Avoid concomitant use. Coadministration may lead to a severe loss of efficacy [2] [3]. | | Moderate Inhibitors | Increase (Potential) | Use with caution. A dose reduction from 100 mg to 75 mg, once daily, is recommended [3]. |

Kinetics & Management of Common Adverse Events

Long-term lorlatinib treatment is associated with specific adverse events (AEs). Understanding their kinetics allows for proactive management, preventing unnecessary dose discontinuation [1]. The following table outlines the onset and management for common AEs.

Adverse Event (AE) Median Time to Onset (Any Grade) Prevalence & Grade 3/4 Incidence Management Strategies

| Hyperlipidemia (Hypercholesterolemia & Hypertriglyceridemia) | 15 days (0.5 months) [1] | • Any Grade: 72% (Cholesterol), 66% (Triglycerides) [1]Grade 3/4: Common [1] | • Concurrent medication: Used in 71% of cases (e.g., Rosuvastatin, Atorvastatin, Fenofibrate) [1]. • Monitoring & dose modification: Dose reduction/interruption used in some cases [1]. | | Edema | 2-4 months [1] | Information missing | • Dose modification: The most common AE leading to dose reduction (7% of patients) [1]. | | Weight Gain | 2-4 months [1] | • Any Grade: Common [1]Grade 3/4: Information missing | • Lifestyle modifications: Effective in 95% of cases [1]. | | CNS Effects (e.g., cognitive, mood) | 2-4 months [1] | • Any Grade: Common [1]Grade 3/4: Led to dose reduction in 3% of patients [1] | • No intervention required in 58% of cases [1]. • Dose modification: Used for persistent effects (dose interruption: 6%, reduction: 3%) [1]. | | Peripheral Neuropathy | 2-4 months [1] | • Any Grade: Common [1]Grade 3/4: Led to dose reduction in 3% of patients [1] | • Dose modification: Primary management (dose interruption: 5%, reduction: 3%) [1]. |

Experimental Workflow for Metabolic Interaction Studies

For researchers investigating lorlatinib's metabolism, the diagram below outlines a standard workflow integrating in vitro and in vivo components, as reflected in recent studies [2].

G Start Study Aim: Lorlatinib-CYP3A4 Interaction InVitro In Vitro Metabolism Start->InVitro MS1 Human/Rat Liver Microsomes (HLM/RLM) Incubation InVitro->MS1 Informs Model Design MS2 CYP Isoform Identification (Selective Inhibitors) MS1->MS2 Informs Model Design MS3 Enzyme Kinetics Analysis (Km, Vmax) MS2->MS3 Informs Model Design InVivo In Vivo Pharmacokinetics MS3->InVivo Informs Model Design PK1 Animal Model (e.g., SD Rats) InVivo->PK1 PK2 Administration: Lorlatinib ± Inhibitor/Inducer PK1->PK2 PK3 Plasma & Tissue Sampling (UHPLC-MS/MS) PK2->PK3 PK4 PK Parameter Analysis (AUC, Cmax, T½) PK3->PK4 DataInt Data Integration & Translation PK4->DataInt Out1 Identify Primary Metabolic Pathways DataInt->Out1 Out2 Quantify DDI Impact on Systemic Exposure Out1->Out2 Out3 Predict Clinical DDI Risk and Guide Dosing Out2->Out3

Key methodological details for the workflow include:

  • In Vitro Metabolism [2]

    • System: Use human liver microsomes (HLM) or rat liver microsomes (RLM) to study metabolic stability.
    • Identification: Incubate lorlatinib with selective chemical inhibitors (e.g., CYP3A4 inhibitors like ketoconazole) to identify the primary enzymes responsible for its metabolism.
    • Kinetics: Determine kinetic parameters (Km, Vmax) to characterize the metabolic rate and affinity.
  • In Vivo Pharmacokinetics [2]

    • Model: Use animal models (e.g., Sprague-Dawley rats).
    • Dosing: Administer lorlatinib orally or intravenously, both alone and in combination with a CYP3A4 inhibitor (e.g., voriconazole) or inducer (e.g., rifampicin).
    • Bioanalysis: Collect plasma and tissue samples at multiple time points. Quantify lorlatinib and its metabolite (M2a) concentrations using a validated UHPLC-MS/MS method.
    • PK Analysis: Calculate key pharmacokinetic parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and half-life to quantify the change in systemic exposure.

Key Takeaways for Professionals

  • CYP3A4 is Central: Lorlatinib undergoes extensive CYP3A4-mediated metabolism, making it highly susceptible to drug-drug interactions [2] [3].
  • Proactive AE Management is Feasible: Most adverse events have a predictable onset and can be effectively managed with concomitant medications, lifestyle changes, and dose modifications, allowing patients to continue deriving long-term benefit from lorlatinib [1].
  • Dose Reduction is Effective: When strong CYP3A4 inhibitors must be co-administered, reducing the lorlatinib dose from 100 mg to 75 mg is a standard and effective mitigation strategy [3].

References

lorlatinib acetate laboratory parameter monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Parameter Monitoring Protocol for Lorlatinib

The table below summarizes the core laboratory tests, monitoring frequency, and management strategies for parameters affected by Lorlatinib, based on clinical studies and consensus recommendations [1] [2].

Parameter Baseline Monitoring Frequency Grade 3 Management Grade 4 Management
Lipids (Cholesterol & Triglycerides) Test before initiation [2] 1 and 2 months after initiation, then periodically (e.g., every 3 months) [1] [2] Initiate or intensify lipid-lowering therapy [1] [2]. Withhold Lorlatinib until recovery to Grade ≤2; resume at same dose. If recurs, resume at a reduced dose [3] [2].
Hepatic Function (ALT/AST) Test before initiation [2] Included in periodic monitoring [1] Withhold until recovery to Grade ≤1 or baseline; resume at a reduced dose [3]. Permanently discontinue if treatment-related [3] [2].
Fasting Serum Glucose Test before initiation [2] Periodically after initiation [2] Withhold until adequately controlled, then resume at a reduced dose [3] [2]. Withhold until hyperglycemia is controlled, then resume at a reduced dose or permanently discontinue [3] [2].
Pancreatic Enzymes (Amylase, Lipase) - Included in periodic monitoring [1] Withhold until recovery to Grade ≤2 or baseline; resume at a reduced dose [3]. -
Serum Electrolytes & Other (e.g., Phosphorus, Magnesium, Albumin) [1] - Included in periodic monitoring [1] Manage as clinically appropriate; may require dose interruption and reduction [3]. -

Key Adverse Reactions & Non-Laboratory Monitoring

Beyond blood tests, clinical monitoring for the following effects is crucial. The management often involves dose interruption, reduction, or discontinuation.

  • Central Nervous System (CNS) Effects: Includes cognitive effects, mood changes, dizziness, and speech effects [1] [2]. Monitor patients for symptoms. Management depends on severity, ranging from dose continuation with monitoring to permanent discontinuation for severe cases [3] [2].
  • Atrioventricular (AV) Block: Can cause PR interval prolongation. Obtain an ECG prior to initiation and periodically thereafter [2]. For second-degree AV block, withhold until recovery and resume at a reduced dose. For complete AV block, management may require a pacemaker or permanent discontinuation [3].
  • Interstitial Lung Disease (ILD)/Pneumonitis: Permanently discontinue Lorlatinib if any grade of treatment-related ILD/pneumonitis is suspected [3] [2].
  • Hypertension: Monitor blood pressure after 2 weeks and at least monthly. Control blood pressure prior to initiation. Dose interruptions or reductions may be necessary for Grade 3 or 4 hypertension [2].

For Your Experimental Research

While the available data focuses on clinical patient management, here are the key insights and pathways relevant to your research on Lorlatinib.

  • Primary Mechanism & Resistance: Lorlatinib is a third-generation ALK tyrosine kinase inhibitor (TKI) designed to penetrate the blood-brain barrier and overcome resistance mutations that arise from treatment with earlier-generation TKIs [1] [4]. A key research challenge is the emergence of compound ALK mutations (e.g., involving G1202R or I1171N/S/T) which confer resistance to Lorlatinib [4]. Research is focused on developing next-generation inhibitors to target these compound mutations.
  • Relevant Experimental Models: The resistance mechanisms and efficacy of Lorlatinib are often studied in:
    • Ba/F3 models expressing EML4-ALK with various mutations [4].
    • Patient-derived models of ALK-positive NSCLC [4].
    • In silico molecular docking to evaluate the binding affinity of Lorlatinib to mutated ALK variants, with binding energies typically ranging from -9.4 to -10.8 kcal/mol for many mutants [5].

To help visualize the clinical monitoring protocol derived from the search results, here is a workflow diagram:

Start Start Lorlatinib Treatment Baseline Perform Baseline Tests: Lipids, Liver, Glucose, ECG Start->Baseline Monitor Routine Monitoring Baseline->Monitor Decision Adverse Event Detected? Monitor->Decision Decision->Monitor No Manage Implement Management Per Severity Grade Decision->Manage Yes Adjust Dose Interruption, Reduction, or Medical Management Manage->Adjust Resume Resume at Same or Reduced Dose Adjust->Resume Resume->Monitor

References

lorlatinib acetate CNS disorder detection and management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common technical questions that may arise in a research setting.

  • FAQ 1: What are the most common CNS effects of lorlatinib, and how should they be managed in clinical studies? Lorlatinib has a distinct safety profile that includes central nervous system (CNS) effects such as cognitive changes, mood effects, and speech problems [1]. A pragmatic framework for managing these and other adverse events (AEs) in patients follows a cycle of "prepare, monitor, manage, reassess" [1]. Clinical trial data indicates that most AEs can be managed with dose modifications (interruptions or reductions) or concomitant medications without compromising the drug's clinical efficacy [1].

  • FAQ 2: What biomarkers are relevant for monitoring CNS disorders in the context of lorlatinib development? While lorlatinib-specific biomarkers were not detailed in the results, several key biomarkers are used broadly in CNS disorder research for monitoring neurodegeneration and neuronal damage [2]. The table below summarizes critical biomarkers and their experimental detection methods.

Biomarker Biological Function & Significance Common Detection Assays
Neurofilament Light Chain (NfL) Protein released upon axonal damage; indicator of disease progression in neurodegenerative conditions [2]. Multiplex Analysis, Single Molecule Counting [2]
Phosphorylated Tau (pTau217, pTau181, pTau231) Critical for Alzheimer's disease and tauopathies; brain-derived forms in blood enable specific disease tracking [3]. Immunoassays (e.g., NULISAseq), High-throughput screening [3] [2]
Glial Fibrillary Acidic Protein (GFAP) Astrocyte marker; levels increase in neurodegenerative diseases like Alzheimer's and Parkinson's [2]. Immunohistochemistry, Multiplex Analysis [2]
Brain-Derived Neurotrophic Factor (BDNF) Regulates neuron survival and synaptic plasticity; changes linked to Alzheimer's, Parkinson's, and ALS [2]. Flow Cytometry, Multiplex Analysis [2]

Troubleshooting Guide: CNS Adverse Event Management

For researchers designing clinical trials or observational studies, managing lorlatinib-associated AEs is critical. The following workflow, based on expert recommendations, outlines a structured approach [1].

Start Prepare P1 • Educate patients on potential AEs • Establish baseline lipid profiles • Plan for concomitant medications Start->P1 Monitor Monitor M1 • Regular assessment of:  - Cognitive function  - Mood and speech  - Lipid levels Monitor->M1 Manage Manage Ma1 • Implement interventions:  - Dose modification    (interruption/reduction)  - Lipid-lowering drugs Manage->Ma1 Reassess Reassess R1 • Evaluate intervention effectiveness • Adjust management strategy • Ensure patient QoL is maintained Reassess->R1 P1->Monitor M1->Manage Ma1->Reassess R1->Monitor Continue Monitoring

Workflow for Managing Lorlatinib CNS AEs

Experimental Protocols for Biomarker Detection

The following are generalized protocols for detecting key CNS biomarkers in biological samples, which can be adapted for preclinical and clinical studies [2].

Protocol 1: Multiplex Immunoassay for Phosphorylated Tau and NfL This protocol is ideal for measuring multiple biomarkers simultaneously from a single sample, conserving valuable specimen volume.

  • Sample Preparation: Collect plasma or CSF samples. Centrifuge blood samples to isolate plasma. Aliquot and store samples at -80°C until analysis.
  • Assay Setup: Use a validated multiplex immunoassay panel (e.g., NULISAseq CNS Disease Panel). The NULISA platform is noted for its high sensitivity, which is required for low-abundance, brain-derived proteins [3].
  • Loading: Load samples, standards, and controls into the plate wells according to the manufacturer's instructions.
  • Incubation and Detection: Follow the specific incubation, washing, and signal amplification steps of the chosen platform.
  • Data Analysis: Use a multiplex analyzer to read the results. Generate a standard curve for each analyte to calculate concentrations in the samples.

Protocol 2: Immunohistochemistry (IHC) for GFAP in Tissue Sections This protocol is used for spatial localization of biomarkers in preclinical tissue samples.

  • Tissue Sectioning: Fix brain or spinal cord tissue in formalin and embed in paraffin. Section into thin slices (4-10 µm) and mount on slides.
  • Deparaffinization and Rehydration: Bake slides, then deparaffinize in xylene and rehydrate through a series of graded alcohols to water.
  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate-based).
  • Staining: a. Block endogenous peroxidases and non-specific binding sites. b. Incubate with a primary antibody against GFAP. c. Incubate with a labeled secondary antibody and enzyme conjugate (e.g., HRP). d. Apply a chromogen substrate (e.g., DAB) to develop color. e. Counterstain with hematoxylin.
  • Imaging and Analysis: Coverslip slides and image under a microscope. Analyze staining intensity and distribution qualitatively or quantitatively.

Signaling Pathways in CNS & Oncology

Understanding signaling pathways is fundamental in drug development. While the provided results do not contain a specific pathway for lorlatinib's action in the CNS, they do detail a key pathway relevant to its use in oncology, particularly concerning treatment resistance. The diagram below summarizes the Musashi2-Numb signaling axis, which is implicated in the self-renewal of leukemia stem cells that are resistant to tyrosine kinase inhibitors [4].

BCR_ABL1 BCR-ABL1 Oncogene Msi2 Musashi2 (Msi2) Overexpression BCR_ABL1->Msi2 Numb Numb (Suppresses Self-Renewal) Msi2->Numb Suppresses Hh Hedgehog (Hh) Pathway Activation Numb->Hh Inhibition of Numb Decreases Notch Notch Pathway Activation Numb->Notch Inhibition of Numb Decreases Outcome Outcome: LSC Self-Renewal & Therapy Resistance Hh->Outcome Notch->Outcome

Musashi2-Numb Axis in Leukemia Stem Cells

I hope this structured information provides a solid foundation for your technical support center.

References

Characteristics of Lorlatinib-Associated Peripheral Neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

Characteristic Details
Reported Incidence 47% (all grades) and 3% (Grade 3/4) in pooled clinical trial data [1].
Typical Onset Median time to onset ranges from 2 to 4 months after starting treatment [2].
Clinical Presentation Predominantly sensory symptoms, including numbness or a tingling feeling in the hands and/or feet [3].
Management Strategy Dose modification (interruption or reduction) is the primary and most effective clinical intervention [1] [2] [4].

Proposed Clinical Monitoring and Intervention Workflow

For research and protocol development, the following workflow outlines the standard clinical approach to managing this adverse event. This can serve as a basis for designing observational or interventional studies.

Start Initiate Lorlatinib Treatment Monitor Routine Patient Monitoring for PN Symptoms Start->Monitor Assess Assess Symptom Severity Monitor->Assess Grade1 Grade 1 Symptoms Assess->Grade1 Detected Grade2Plus Grade 2 or 3 Symptoms Assess->Grade2Plus Detected Grade4 Grade 4 Symptoms Assess->Grade4 Detected ContDose Continue Lorlatinib at Same Dose Grade1->ContDose Withhold Withhold Lorlatinib Dose Grade2Plus->Withhold Discontinue Permanently Discontinue Lorlatinib Grade4->Discontinue ReduceResume Resume at Reduced Dose Upon Recovery Withhold->ReduceResume After recovery to Grade ≤1

Frequently Asked Questions for Research and Development

Q1: What is the hypothesized mechanism behind lorlatinib-induced peripheral neuropathy? The exact mechanism is not yet fully elucidated and is a key area for basic research. Unlike some chemotherapies that cause clear axonal damage, the mechanism for TKIs like lorlatinib may be different. Research efforts could focus on lorlatinib's off-target effects on other kinases involved in neuronal function or health.

Q2: Are there any biomarkers under investigation for predicting or monitoring this side effect? Currently, there are no validated biomarkers for prevention or prediction. Clinical diagnosis relies on patient-reported symptoms and clinical evaluation. Research into potential biomarkers (e.g., neurofilament light chain in serum, genetic predispositions) represents a significant opportunity to advance the field.

Q3: What are the standard dose reduction steps for lorlatinib? The recommended dose reduction steps from the starting dose of 100 mg once daily are:

  • First reduction: 75 mg once daily
  • Second reduction: 50 mg once daily If a patient is unable to tolerate 50 mg once daily, permanent discontinuation of lorlatinib is recommended [4].

Research Directions and Conclusions

From a drug development perspective, the current standard of care for lorlatinib-induced peripheral neuropathy reveals critical gaps that represent opportunities for further research:

  • Prevention Trials: Investigate the potential of neuroprotective agents (commonly studied with other neurotoxic cancer drugs) in conjunction with lorlatinib.
  • Mechanistic Studies: Conduct preclinical studies to clarify the pathophysiological pathway, which is the first step toward targeted prevention.
  • Risk Factor Analysis: Analyze clinical data to identify patient-specific factors (genetic, clinical, or demographic) that increase susceptibility.

References

Which Enzymes and Transporters Should Our Lorlatinib DDI Assay Cover?

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib has a complex interaction profile. The table below summarizes the key enzymes and transporters based on clinical DDI studies, which should be the primary focus of your screening assays [1] [2].

Table 1: Key Drug-Metabolizing Enzymes and Transporters Affected by Lorlatinib

Enzyme/Transporter Effect of Lorlatinib Clinical Change (vs. probe alone) Clinical Recommendation
CYP3A4/5 Moderate Inducer [1] [2] Not quantified in this study, but known to be induced [3] Avoid co-administration with strong CYP3A inducers. Dose adjustment may be needed for sensitive CYP3A substrates [4].
P-glycoprotein (P-gp) Moderate Inducer [1] [2] ↓67% AUC∞, ↓63% Cmax (Fexofenadine) [1] [2] Avoid P-gp substrates with a narrow therapeutic window [1] [2].
CYP2C9 Weak Inducer [1] [2] ↓43% AUC∞, ↓15% Cmax (Tolbutamide) [1] [2] No dose modifications typically needed [1] [2].
UGT1A Weak Inducer [1] [2] ↓45% AUC∞, ↓28% Cmax (Acetaminophen) [1] [2] No dose modifications typically needed [1] [2].
CYP2B6 Weak Inducer [1] [2] ↓25% AUC∞, ↓27% Cmax (Bupropion) [1] [2] No dose modifications typically needed [1] [2].

This interaction profile stems from Lorlatinib's action as a pregnane X receptor (PXR) activator, which triggers the upregulation of these drug-metabolizing enzymes and transporters [2].

How Can We Model Lorlatinib's Complex Induction in Vitro?

A significant challenge is that Lorlatinib exhibits time-dependent inhibition and induction of CYP3A4/5 simultaneously. Its net effect as a moderate inducer is only observed after multiple doses, as the inducing effect overcomes the initial inhibitory effect [2].

The following workflow is recommended for a comprehensive in vitro to in vivo extrapolation:

G Start Start: In Vitro Assay A Human Hepatocyte Models (Primary or derived) Start->A B Measure mRNA expression (CYP3A4, CYP2B6, CYP2C9) A->B C Assess enzyme activity using probe substrates B->C D Confirm P-gp induction in transporter assays C->D E Data Integration into Physiologically Based Pharmacokinetic (PBPK) Model D->E F Outcome: Predict Net DDI in humans at steady-state E->F

Key Experimental Considerations:

  • Cell Model: Use human cryopreserved hepatocytes, as they retain full transcriptional machinery and are the gold standard for evaluating enzyme induction [2].
  • Probe Substrates: Validate your assay using established probe substrates:
  • Data Interpretation: Account for Lorlatinib's autoinduction. Your model should reflect that the net inducing effect is clearest after steady-state is achieved (e.g., after 15 days of daily dosing in clinical studies) [1] [2].

What Are Critical Pitfalls in Lorlatinib DDI Assays and How to Avoid Them?

Table 2: Common Assay Pitfalls and Troubleshooting Guide

Pitfall Risk/Consequence Recommended Solution
Ignoring Time-Dependent Kinetics Underestimating the net induction effect by measuring only after short-term exposure. Treat cell models or in vivo systems for multiple days (e.g., 2-3 days in vitro / 15 days in vivo) to capture steady-state induction [1] [2].
Over-relying on Single-Timepoint Data Misclassifying Lorlatinib as an inhibitor instead of an inducer. Conduct time-course experiments to observe the shift from initial inhibition to sustained induction [2].
Using Inappropriate Probe Substrates Data cannot be correlated with known clinical DDI studies, reducing predictive power. Use the clinically validated probe substrates listed in the section above to benchmark your assay [1] [2].
Neglecting P-gp Transporter Assays Missing key interactions with important co-medications (e.g., some DOACs). Ensure P-gp induction is part of the core screening panel, given its classification as a moderate inducer [1] [2].

References

lorlatinib acetate hepatic toxicity risk management

Author: Smolecule Technical Support Team. Date: February 2026

A Critical First Step for Your Research

Given the lack of lorlatinib-specific data here, proactive information gathering is your most important initial action.

  • Consult Official Sources: Immediately review the latest official Prescribing Information for lorlatinib, which contains mandatory risk warnings and management guidelines.
  • Utilize Specialized Databases: Search the FDA's LiverTox database and the DILIrank dataset [1] for any post-marketing reports or causality assessments on lorlatinib.
  • Literature Review: Conduct a comprehensive search on platforms like PubMed for the most recent clinical studies or case reports on lorlatinib's hepatic safety profile.

Hepatotoxicity Risk Profile of Select TKIs

The table below summarizes the hepatotoxicity risk of several TKIs for context. Note that lorlatinib is not included, underscoring the need for the research steps above.

Table 1: Hepatotoxicity Profile of Various Protein Kinase Inhibitors (Non-exhaustive list) [2]

Drug Name Primary Targets Any Grade ALT Elevation (%) Grade 3/4 ALT Elevation (%) Drug Labeling Boxed Warning for Liver Injury?
Pazopanib VEGFR, c-kit, PDGFR 53 12 Yes [3] [4]
Sunitinib VEGFR, PDGFR, RET, KIT ~40 3 Yes [4]
Ceritinib ALK 35 - 60 17 - 31 Yes
Bosutinib BCR-Abl 32 - 59 10 - 19 Yes
Imatinib BCR-Abl Not specified in result Not specified in result vMost-DILI-concern [1]
Lapatinib EGFR, HER2 Not specified in result Not specified in result Yes [4]
Nilotinib BCR-Abl Not specified in result Not specified in result vMost-DILI-concern [1]

Proposed Monitoring & Management Protocol

While lorlatinab-specific protocols are essential, the following workflow, based on general TKI and Drug-Induced Liver Injury (DILI) management principles, provides a logical framework for clinical and research settings [5] [6] [7].

cluster_1 Causality Assessment & Management Start Initiate TKI Therapy Baseline Baseline Assessment: Liver Function Tests (LFTs) & Viral Hepatitis Screening Start->Baseline Monitor Routine Monitoring: LFTs (e.g., ALT, AST, ALP, Bilirubin) Baseline->Monitor Decision LFT Elevation Observed? Monitor->Decision Decision->Monitor No Action Clinical Action & Causality Assessment Decision->Action Yes Outcome Outcome Action->Outcome Assess Assess for Alternative Causes (Viral, Autoimmune, Biliary) Calculate RUCAM Score Action->Assess Outcome->Monitor Resolved (Restart or Continue) End End Outcome->End Irreversible Injury (Drug Cessation) Manage Manage Based on Severity (Dose Interruption/Reduction, Drug Discontinuation, Pharmacotherapy) Assess->Manage Manage->Outcome

Workflow Steps Explained:

  • Baseline Assessment: Before initiating therapy, obtain complete Liver Function Tests (LFTs) and screen for viral hepatitis (HBsAg, anti-HBc) to assess underlying risk [2].
  • Routine Monitoring: Conduct LFTs regularly, especially during the first few months of treatment, as this is a common window for TKI-induced hepatotoxicity onset [4].
  • Clinical Action & Causality Assessment: If LFT elevations occur:
    • Assess for Alternative Causes: Systematically rule out other causes of liver injury (e.g., viral hepatitis, metastasis, other medications) [6].
    • Use RUCAM: Apply the Roussel Uclaf Causality Assessment Method (RUCAM) to objectively determine the likelihood that the TKI caused the injury [3] [7].
  • Management Based on Severity:
    • Dose Modification: For moderate elevations, temporary dose interruption followed by dose reduction may be sufficient [5] [4].
    • Drug Discontinuation: Permanent discontinuation is recommended for severe cases, defined by Hy's Law (ALT >3x ULN and Bilirubin >2x ULN without other cause) [6] [7].
    • Pharmacotherapy: Consider hepatoprotective agents (e.g., N-acetylcysteine, ursodeoxycholic acid) based on the type of liver injury (hepatocellular vs. cholestatic) [7].

Pharmacotherapy Strategies for DILI

Table 2: Categories of Pharmacological Interventions for DILI [7]

Drug Classification Example Agents Proposed Use Case in DILI
Hepatoprotective N-acetylcysteine (NAC), Glutathione, Glycyrrhizin, Bicyclol, Silymarin Primarily for hepatocellular-type injury; aimed at reducing oxidative stress and protecting liver cells.
Anticholestatic Ursodeoxycholic acid (UDCA), S-adenosylmethionine (SAMe) Primarily for cholestatic-type injury; promotes bile flow and protects bile duct cells.
Immunosuppressants Glucocorticoids (e.g., Prednisone) May be considered in cases with strong autoimmune features, though evidence is limited.
Specific Antidotes L-carnitine (for valproate toxicity) Not general-use; reserved for specific drug toxicities.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which TKIs like lorlatinib might cause liver injury? While the exact mechanism for lorlatinib is not specified in the search results, general pathways for TKI-induced hepatotoxicity include [5] [2]:

  • Off-target Effects: Inhibition of kinases critical for hepatocyte survival and function.
  • Metabolic Activation: Conversion by liver enzymes (e.g., CYP3A4) into reactive, toxic metabolites.
  • Immune-mediated Injury: Activation of an idiosyncratic immune response against the liver.
  • Mitochondrial Injury: Disruption of mitochondrial function within liver cells.

Q2: How is the causality of a suspected TKI-induced liver injury confirmed? Causality is primarily assessed using the RUCAM score [3] [7]. It is a structured questionnaire that assigns points based on the time to onset, course after drug cessation, risk factors, concomitant drugs, and exclusion of alternative causes. A high RUCAM score indicates a high probability that the drug caused the injury.

Q3: A patient developed elevated ALT (5x ULN) without bilirubin elevation after 4 weeks of treatment. What are the next steps?

  • Immediately interrupt the TKI dose.
  • Investigate alternative causes (viral serology, imaging, etc.).
  • Calculate the RUCAM score to assess causality.
  • After LFTs return to acceptable levels, consider rechallenging at a reduced dose or switching to an alternative TKI, if available and clinically appropriate [5] [4]. Close monitoring is mandatory upon re-initiation.

References

lorlatinib acetate analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Modern Analytical Methods for Lorlatinib

The table below summarizes key analytical techniques for quantifying lorlatinib, each designed to handle different sample types and potential interferences.

Method Principle Application & Sample Matrix Key Performance Data Advantages & Interference Management

| Micellar-Enhanced Microwell Spectrofluorimetry (MW-SFL) [1] [2] | Enhancement of native fluorescence via micellization with Sodium Lauryl Sulfate (SLS). | Pharmaceutical tablets, in vitro drug release studies, spiked urine samples [1]. | Linearity: 60-1600 ng/mL LOD: 19 ng/mL LOQ: 56 ng/mL Accuracy: 99.98-101.40% recovery [1]. | Green chemistry (water-based), high-throughput (96-well plates), reduced solvent interference, suitable for aqueous biological matrices [1]. | | UHPLC-MS/MS (for multiple analytes) [3] | Chromatographic separation followed by tandem mass spectrometric detection. | Simultaneous determination in human plasma (with Crizotinib and Alectinib) [3]. | Linear Range for LOR: 2-2000 ng/mL [3]. | High selectivity & sensitivity, minimizes carry-over with specific wash solutions, ideal for complex biological samples [3]. | | HPLC-MS/MS (for multiple analytes) [4] | Chromatographic separation followed by tandem mass spectrometric detection. | Simultaneous quantification in human K2-EDTA plasma (with Brigatinib, Pralsetinib, Selpercatinib) [4]. | Linear Range for LOR: 25-1000 ng/mL [4]. | High selectivity, efficient for therapeutic drug monitoring (TDM) of multiple drugs, stable in plasma under defined conditions [4]. |

Experimental Protocol: Micellar-Enhanced Spectrofluorimetric Method

This method is notable for its simplicity, use of water as a solvent, and high throughput, making it a green and efficient choice for certain analyses [1].

1. Equipment and Reagents

  • Equipment: Fluorescence plate reader capable of excitation at 310 nm and emission at 405 nm; white opaque 96-microwell plates; analytical balance.
  • Reagents: Lorlatinib standard; Sodium Lauryl Sulfate (SLS); purified water; hydrochloric acid for pH adjustment.

2. Sample and Solution Preparation

  • Standard Stock Solution: Dissolve lorlatinib in water to prepare a primary stock solution.
  • SLS Solution: Prepare a 1% w/v aqueous solution of SLS.
  • Buffer: Adjust the aqueous solution to pH 2.

3. Experimental Procedure

  • Transfer appropriate aliquots of the standard or sample solution into the microwells.
  • Add 40 µL of the 1% w/v SLS solution to each well [1].
  • Dilute the mixture with a pH 2 aqueous buffer to the final volume.
  • Mix the contents thoroughly in the microwell plate.
  • Measure the Relative Fluorescence Intensity (RFI) at 405 nm after excitation at 310 nm using the plate reader.

4. Method Optimization Notes

  • Surfactant Type and Volume: SLS was selected as it provided the highest signal enhancement. A volume of 40 µL of 1% SLS is recommended for optimal and precise signals [1].
  • pH: The maximum fluorescence intensity was achieved at pH 2. The intensity decreases significantly as the pH increases [1].

The workflow for this method can be visualized as follows:

Start Start Method Setup Prep Prepare Stock Solutions Start->Prep Opt1 Optimize Conditions: • Add 40 µL 1% SLS • Adjust to pH 2 Prep->Opt1 Plate Transfer to 96-Microwell Plate Opt1->Plate Measure Measure RFI (Ex: 310 nm / Em: 405 nm) Plate->Measure Analyze Analyze Data Measure->Analyze

Troubleshooting Common Interference Issues

Q1: How can I improve the sensitivity of lorlatinib detection in an aqueous solution, like urine?

  • Challenge: Lorlatinib's native fluorescence is weak, leading to poor sensitivity in methods like direct spectrofluorimetry [1].
  • Solution: Use a micellar-enhanced strategy. Incorporating the anionic surfactant SLS forms micelles that encapsulate the lorlatinib molecules, significantly enhancing their fluorescence intensity. This method is particularly effective for aqueous and biological matrices [1].

Q2: What is the best approach to resolve interferences from complex biological matrices like plasma?

  • Challenge: Plasma proteins and endogenous compounds can cause significant interference and matrix effects.
  • Solution: LC-MS/MS is the gold standard. Its high selectivity comes from two dimensions of separation: chromatography (retention time) and mass spectrometry (precursor ion > product ion transition). This effectively distinguishes lorlatinib from most matrix interferences [4] [3].
  • Specific Tip: If using LC-MS/MS, be aware of carry-over, particularly for crizotinib. One study found that using a wash solution of 0.1% formic acid in water, methanol, acetonitrile, and isopropanol (1:1:1:1, v/v/v/v) was effective in minimizing this issue [3].

Q3: My analytical method shows poor selectivity when analyzing lorlatinib with other co-administered TKIs. What should I do?

  • Challenge: Simultaneously quantifying multiple drugs without cross-interference.
  • Solution: Develop a multi-analyte LC-MS/MS method. These methods are specifically designed and validated to separate and quantify several drugs, such as lorlatinib, brigatinib, pralsetinib, and selpercatinib, in a single run. The use of stable isotope-labeled internal standards for each analyte further corrects for variability and improves accuracy [4].

The general decision-making process for selecting and troubleshooting an analytical method for lorlatinib is summarized below:

A What is your primary sample matrix? C Is high throughput a critical requirement? A->C Tablets / Urine D Recommended: LC-MS/MS Method A->D Plasma / Biological fluids B Is the laboratory equipped with LC-MS/MS instrumentation? E Recommended: Micellar-Enhanced Spectrofluorimetric Method B->E No F Focus on sample cleanup (LLE, SPE) and HPLC-MS/MS B->F Yes C->B No C->E Yes

References

lorlatinib acetate metabolic enzyme polymorphism impact

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib Metabolic Profile & Drug Interactions

Lorlatinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and uridine 5'-diphospho-glucuronosyltransferases (UGTs). The tables below summarize the key enzymes involved and the clinical effects of lorlatinib on other drugs.

Table 1: Key Enzymes in Lorlatinib Metabolism [1] [2] [3]

Enzyme Role in Lorlatinib Metabolism Notes
CYP3A4 Primary route of oxidative metabolism (Phase I) Major pathway. Coadministration with strong CYP3A4 inducers/inhibitors is not recommended. [1] [2]
UGT1A4 Primary route of N-glucuronidation (Phase II) A significant metabolic pathway. [2] [3]
CYP2C8, CYP2C19, CYP3A5, UGT1A3 Minor contributions Their relative clinical impact is less clear. [2] [3]

Table 2: Lorlatinib as a perpetrator in Drug-Drug Interactions (at steady state) [3]

Affected Pathway Probe Substrate Net Effect of Lorlatinib Clinical Recommendation
P-glycoprotein (P-gp) Fexofenadine Moderate Inducer Avoid P-gp substrates with a narrow therapeutic window.
CYP2B6 Bupropion Weak Inducer No dose adjustments needed for CYP2B6 substrates.
CYP2C9 Tolbutamide Weak Inducer No dose adjustments needed for CYP2C9 substrates.
UGT Acetaminophen Weak Inducer No dose adjustments needed for UGT substrates.
CYP3A Midazolam Moderate Inducer (net effect) Dose adjustments may be needed for CYP3A substrates.

The following diagram synthesizes findings from multiple studies to illustrate the complete metabolic disposition of lorlatinib and its net effect on other enzymes and transporters after continuous dosing [1] [2] [3].

G cluster_primary Primary Metabolic Pathways cluster_minor Minor Metabolic Pathways cluster_induction Lorlatinib as an Inducer (Net Effect at Steady State) Lorlatinib Lorlatinib CYP3A4 CYP3A4 Lorlatinib->CYP3A4 Major UGT1A4 UGT1A4 Lorlatinib->UGT1A4 Major CYP2C8 CYP2C8 Lorlatinib->CYP2C8 Minor CYP2C19 CYP2C19 Lorlatinib->CYP2C19 Minor CYP3A5 CYP3A5 Lorlatinib->CYP3A5 Minor UGT1A3 UGT1A3 Lorlatinib->UGT1A3 Minor Pgp P-glycoprotein (P-gp) Lorlatinib->Pgp CYP3A CYP3A Lorlatinib->CYP3A CYP2B6 CYP2B6 Lorlatinib->CYP2B6 CYP2C9 CYP2C9 Lorlatinib->CYP2C9 UGT UGT Enzymes Lorlatinib->UGT ExperimentalGap Knowledge Gap: Impact of Polymorphisms not well characterized Lorlatinib->ExperimentalGap InactiveMetabolites Inactive Metabolites (e.g., M8/PF-06895751) CYP3A4->InactiveMetabolites UGT1A4->InactiveMetabolites

FAQs & Troubleshooting for Researchers

Q1: Which metabolic enzymes should be the primary focus when designing in vitro experiments for lorlatinib?

  • A: Your experimental systems should prioritize CYP3A4 and UGT1A4, as these are the dominant enzymes responsible for lorlatinib's metabolism [1] [2]. Including selective chemical inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomal assays is a standard methodology to confirm the contribution of each pathway [1]. While contributions from CYP2C8, CYP2C19, and CYP3A5 are noted, their impact appears to be minor.

Q2: Our lab is observing unexpected hepatotoxicity in a preclinical model. Could a drug interaction be the cause?

  • A: Yes. Clinical studies have shown that coadministration of lorlatinib with strong CYP3A inducers like rifampicin can lead to rapid elevations in transaminases, indicating hepatotoxicity [1]. You should audit all compounds in your model's regimen. Furthermore, note that lorlatinib itself can induce its own metabolism (autoinduction) and that of other compounds via CYP3A and other enzymes, which may alter exposure levels over time [2] [3].

Q3: The experimental data on lorlatinib's effect on a CYP enzyme seems conflicting, showing both inhibition and induction. How should this be interpreted?

  • A: This is a known complexity with lorlatinib. Initial, single-dose studies may show inhibition potential. However, with continuous daily dosing, the induction effect dominates, leading to a net reduction in the exposure of co-administered drugs that are substrates for enzymes like CYP3A, CYP2B6, CYP2C9, and UGT [3]. The clinical data reflects the net effect at steady state.

Navigating the Knowledge Gap on Polymorphisms

The lack of direct data on metabolic enzyme polymorphisms presents a key research opportunity. To investigate this potential source of variability, you could:

  • Focus on Candidate Genes: Prioritize genes like CYP3A4, CYP3A5, and UGT1A4 for genotyping in your preclinical models or in silico studies.
  • Explore Pharmacokinetic Databases: Consult resources like the Pharmacogenomics Knowledgebase (PharmGKB) to look for known functional variants in these genes and their documented effects on other drug substrates.
  • Design Targeted Studies: Correlate genotype data with pharmacokinetic parameters (e.g., AUC, C~max~, clearance) from your experiments to identify potential polymorphisms that impact lorlatinib exposure.

References

lorlatinib acetate tissue sample homogenization technique

Author: Smolecule Technical Support Team. Date: February 2026

Homogenization Protocol for Lorlatinib in Tissue Samples

The following methodology is adapted from a published pharmacokinetic study of lorlatinib in mouse tissues [1].

  • Tissue Weighing: Precisely weigh the collected tissue samples [1].
  • Methanol Addition: Add ice-cold methanol to the tissue at a ratio of 2 mL of methanol per 100 mg of tissue [1].
  • Homogenization: Homogenize the mixture using a high-throughput tissue homogenizer [1]. The study used a XINW-M48 high-throughput tissue homogenizer [1].
  • Vortex-Mixing: Vortex-mix the homogenate for 3 minutes to ensure thorough mixing [1].
  • Centrifugation: Centrifuge the homogenate at 11,000 rpm for 15 minutes at 4°C to precipitate tissue debris [1].
  • Supernatant Collection: Carefully collect the resulting supernatant for subsequent analysis [1].

For a quick overview, here are the core technical parameters in a table:

Parameter Specification
Homogenization Buffer Methanol [1]
Buffer-to-Tissue Ratio 2 mL : 100 mg [1]
Homogenizer Type High-throughput tissue homogenizer (e.g., XINW-M48) [1]
Mixing Vortex-mixing for 3 minutes [1]
Centrifugation 11,000 rpm for 15 minutes at 4°C [1]

The workflow below illustrates the complete homogenization process.

Start Start Weigh Tissue Weigh Tissue Start->Weigh Tissue Add Methanol (2mL:100mg) Add Methanol (2mL:100mg) Weigh Tissue->Add Methanol (2mL:100mg) Homogenize Homogenize Add Methanol (2mL:100mg)->Homogenize Vortex for 3 mins Vortex for 3 mins Homogenize->Vortex for 3 mins Centrifuge at 4°C Centrifuge at 4°C Vortex for 3 mins->Centrifuge at 4°C Collect Supernatant Collect Supernatant Centrifuge at 4°C->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Frequently Asked Questions (FAQs)

Q1: Why is methanol used in this protocol? Methanol serves a dual purpose: it effectively precipitates proteins and extracts the drug (lorlatinib) from the tissue matrix, which is a critical step prior to LC-MS/MS analysis [1].

Q2: What is the purpose of the centrifugation step? Centrifugation separates the clarified supernatant, which contains the extracted lorlatinib, from the precipitated tissue debris and proteins. This yields a clean sample suitable for injection into the chromatographic system [1].

Q3: My tissue sample is very small. Can I scale this protocol down? Yes, the protocol is scalable. The key is to maintain the specified methanol-to-tissue ratio (2 mL: 100 mg). For smaller samples, adjust the volumes accordingly. Using homogenizers that accommodate small-volume tubes (e.g., 0.5 mL or 2 mL tubes) is recommended for this purpose [2].

References

lorlatinib acetate vs brigatinib intracranial efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Intracranial Efficacy Comparison at a Glance

Drug Trial / Study Name Patient Population Intracranial ORR (IC-ORR) Intracranial DCR (IC-DCR) Key Intracranial Findings
Lorlatinib (3rd gen) CROWN (Phase 3) [1] Treatment-naive; with baseline brain metastases 66% (IC-CR: 61%) Information missing 12-month cumulative incidence of CNS progression: 7% (vs. 72% for crizotinib)
Real-World Study (China, 2025) [2] Mixed (1L & later-line); with baseline brain metastases 74% (Overall) 96% (Overall) 1st-line IC-ORR & IC-DCR: 100%
Real-World Study (China, 2025) [3] Mixed (1L & later-line); with baseline brain metastases 45.2% Information missing Supports strong intracranial activity
Brigatinib (2nd gen) Pooled Analysis (ALTA-1L & J-ALTA) [4] Treatment-naive; with any baseline brain metastases 66% Information missing Confirms activity in the brain
Real-World Study [5] 1L & later-line; baseline brain metastases not specified Information missing Information missing 12-month PFS rate: 85.3%

Experimental Protocols and Key Insights

Understanding the design of the key trials and studies provides essential context for the data.

Lorlatinib Clinical Trial Design

The pivotal CROWN study is a global, randomized, phase III trial comparing lorlatinib against crizotinib in patients with previously untreated, advanced ALK-positive NSCLC [1].

  • Imaging Protocol: Intracranial disease response was assessed by a blinded independent central review (BICR) using a modified version of Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. This included gadolinium-enhanced MRI with thin slices (1 mm) to accurately measure small lesions [1].
  • Patient Subgroups: Efficacy was analyzed in subgroups of patients with and without baseline brain metastases as confirmed by BICR [1].

A supporting real-world study from China retrospectively analyzed 44 ALK-positive NSCLC patients who received lorlatinib, assessing tumor response according to RECIST 1.1 [2].

Brigatinib Clinical Trial Design

The pooled analysis of brigatinib data comes from integrating results from the global phase III ALTA-1L trial and the Japanese phase II J-ALTA study, both focusing on ALK TKI-naive patients [4].

  • Assessment: Intracranial efficacy outcomes, including IC-ORR, were also evaluated by a blinded independent review committee (IRC) [4].
  • Dosing: Patients received brigatinib 180 mg once daily following a 7-day lead-in at 90 mg [4].
Mechanisms and CNS Penetration

A key factor underlying the intracranial efficacy of these drugs is their ability to penetrate the blood-brain barrier.

  • Lorlatinib was specifically designed for high blood-brain barrier penetration and potency against resistant mutations [2]. Its CNS penetration ratio, as reported in clinical trials, ranges from 0.208 to 0.326, indicating effective entry into the central nervous system [6].
  • Brigatinib also demonstrates efficacy against brain metastases. However, a 2024 case report investigating a patient with CNS progression on brigatinib found a low CNS penetration ratio of 0.012. The study speculated that this low penetration might contribute to CNS resistance, which was subsequently overcome by switching to lorlatinib [6].

The following diagram illustrates the workflow for assessing intracranial efficacy in clinical trials, based on the methodologies from the CROWN and ALTA-1L studies.

G Start Patient Population (ALK+ NSCLC) Subgroup Stratification by Baseline Brain Metastases Start->Subgroup Imaging MRI Assessment (BICR/IRC Blinded Review) Subgroup->Imaging Response Intracranial Response Evaluation (mRECIST) Imaging->Response Metrics Primary Efficacy Metrics Response->Metrics IC_ORR IC-ORR (Intracranial Objective Response Rate) Metrics->IC_ORR IC_DCR IC-DCR (Intracranial Disease Control Rate) Metrics->IC_DCR CNS_Prog Cumulative Incidence of CNS Progression Metrics->CNS_Prog


Interpretation and Clinical Relevance

When interpreting this data for drug development and clinical strategy, consider these key points:

  • Potency in First-Line Setting: Lorlatinib's 66% IC-ORR and 61% complete intracranial response rate in the CROWN trial, along with a 100% IC-ORR/DCR in a real-world first-line cohort, set a high benchmark for preventing and treating brain metastases [2] [1].
  • Mechanism Matters: The direct measurement of CNS penetration ratios provides a pharmacological basis for the observed clinical efficacy and patterns of resistance, highlighting the importance of robust brain penetration in drug design [6].
  • Real-World Validation: Real-world studies consistently corroborate the strong intracranial activity of lorlatinib observed in controlled clinical trials, confirming its effectiveness in broader, more diverse patient populations [2] [3].

References

lorlatinib acetate vs crizotinib CNS metastasis prevention

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: CNS Metastasis Prevention

Efficacy Measure Lorlatinib Crizotinib Result / Hazard Ratio (HR)
Median Time to Intracranial Progression [1] Not Reached (NR) 16.4 months HR: 0.06 (95% CI: 0.03-0.12)
5-Year Cumulative Incidence of CNS Progression (in patients with baseline brain mets) [1] [2] 8% 79% -
12-Month Cumulative Incidence of CNS Progression (without baseline brain mets) [3] [4] 1% 18% HR: 0.05 (95% CI: 0.01-0.42)
Intracranial Complete Response Rate (in patients with measurable brain mets) [5] 71% 8% -
Intracranial Objective Response Rate (in patients with measurable brain mets) [5] 82% 23% -

Experimental Protocol & Trial Design

The data presented above are primarily from the ongoing phase 3, randomized, open-label CROWN trial (NCT03052608) [3] [4]. The key methodological details are as follows:

  • Patient Population: 296 patients with previously untreated, advanced (stage IIIB/IV) ALK-positive NSCLC. Patients with asymptomatic treated or untreated brain metastases were eligible [5].
  • Treatment Regimen:
    • Intervention Arm: Lorlatinib 100 mg orally, once daily [1].
    • Control Arm: Crizotinib 250 mg orally, twice daily [1].
  • Key Endpoints:
    • Primary: Progression-Free Survival (PFS) by Blinded Independent Central Review (BICR) [3].
    • Secondary: Intracranial efficacy endpoints, including time to intracranial progression, intracranial objective response rate (IC-ORR), and cumulative incidence of CNS progression [4].
  • Assessment Method:
    • Tumor assessments, including brain MRI, were performed at screening and then every 8 weeks throughout the study [1] [4].
    • Intracranial disease response was assessed by BICR using a modified version of RECIST v1.1, which included up to five intracranial target lesions ≥ 5 mm in diameter [4].
  • Statistical Analysis: The cumulative incidence of CNS progression was evaluated using a competing risk approach to account for non-CNS progression or death as competing events [4].

Mechanisms of Action and Key Differentiators

The superior CNS efficacy of lorlatinib can be attributed to its distinct pharmacologic profile, as illustrated in the following mechanism of action workflow.

A ALK Gene Rearrangement B Oncogenic ALK Fusion Protein A->B C Uncontrolled Tumor Growth & CNS Metastasis B->C D First-Generation ALK TKI (Crizotinib) F1 • Limited blood-brain barrier penetration • Lower potency against resistance mutations D->F1 E Third-Generation ALK TKI (Lorlatinib) F2 • High blood-brain barrier penetration • High potency & broad coverage of resistance mutations E->F2 G G F1->G H H F2->H

The diagram above shows how both drugs inhibit the ALK signaling pathway but with critical differences. Lorlatinib was specifically designed to have high blood-brain barrier penetration, which allows it to reach therapeutic concentrations in the brain [2]. Furthermore, it is a more potent ALK inhibitor with broad coverage against various ALK resistance mutations that can develop after treatment with earlier-generation TKIs, making it effective at controlling and preventing disease in the CNS [1].

Key Takeaways for Drug Development Professionals

  • Unprecedented Long-Term CNS Protection: The 5-year CROWN data show that lorlatinib's median time to intracranial progression was not reached, and its effect on reducing CNS progression was sustained, with a hazard ratio of 0.06. This sets a new benchmark for targeted therapies in oncology [1].
  • Prophylactic Potential: The extremely low incidence of new brain metastases in patients without baseline CNS involvement (1% at 12 months) suggests that lorlatinib has a strong prophylactic benefit, potentially changing the natural history of ALK-positive NSCLC [3] [4] [2].
  • Distinct Safety Profile: While highly effective, lorlatinib has a unique safety profile. Common adverse events include hyperlipidemia, edema, and weight gain. CNS effects such as cognitive and mood changes can occur but are often manageable; in the CROWN trial, 56% of CNS AEs resolved, with 33% resolving without any intervention [4] [2].

References

lorlatinib acetate vs second-generation ALK inhibitors safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Comparison Point Lorlatinib vs. Alectinib Lorlatinib vs. Brigatinib

| Progression-Free Survival (PFS) | Favors Lorlatinib [1] • HR: 0.54 (95% CI: 0.33-0.88) | Favors Lorlatinib [1] • HR: 0.51 (95% CI: 0.31-0.82) | | Intracranial Efficacy | Not significantly different in some analyses [2] | Favors Lorlatinib [1] • Time to CNS Progression (HR): 0.19 (95% CI: 0.05-0.71) | | Grade ≥3 Adverse Events | Higher with Lorlatinib [1] [3] • Relative Risk: 1.48 (95% CI: 1.13-1.94) | No significant difference [1] | | Common Adverse Events | Hyperlipidemia, CNS effects (e.g., cognitive dysfunction), weight gain [4] [5] | Hyperlipidemia, CNS effects [4] |


Detailed Efficacy and Safety Data

Efficacy Outcomes

The superior efficacy of lorlatinib, particularly as a first-line treatment, is supported by several high-quality studies:

  • Landmark PFS Data: The phase 3 CROWN trial, with a 5-year follow-up, showed that 60% of treatment-naive patients receiving lorlatinib were progression-free, compared to only 8% on crizotinib. The median PFS for lorlatinib was not yet reached, establishing a new benchmark in advanced NSCLC [6] [4].
  • Intracranial Control: Lorlatinib's design gives it exceptional activity in the central nervous system (CNS). In the CROWN trial, the hazard ratio for intracranial progression versus crizotinib was 0.06 (95% CI: 0.03-0.12), and the intracranial objective response rate (IC-ORR) was 82% for patients with measurable brain metastases [6] [4]. A real-world study in China reported an IC-ORR of 100% when lorlatinib was used in the first-line setting [5].
Safety Profiles

The safety profiles of these TKIs differ significantly, which is a critical consideration for treatment selection.

  • Lorlatinib's Safety Profile: Its unique safety concerns are primarily related to metabolic changes and central nervous system effects.

    • Hyperlipidemia: This is the most common adverse event, affecting a majority of patients. In the Chinese real-world study, 77% of patients experienced adverse events, with hyperlipidemia being the most frequent [5]. This requires active management with lipid-lowering medications.
    • Central Nervous System Effects: Patients may experience neurocognitive changes (e.g., memory or concentration issues), mood effects (e.g., depression, anxiety), and speech problems, which are generally low-grade and manageable [4].
    • Other Events: Weight gain and hypertension are also commonly observed [4].
  • Comparative Safety:

    • Versus Alectinib: Lorlatinib has a significantly higher rate of Grade ≥3 adverse events (Relative Risk 1.48) [1]. However, studies found no significant difference in rates of adverse events leading to treatment discontinuation, dose reduction, or interruption [1].
    • Versus Brigatinib: No significant differences were found in the rates of Grade ≥3 adverse events or events leading to discontinuation, dose reduction, or interruption [1].

Methodologies for Cross-Trial Comparison

Since no direct head-to-head trials between lorlatinib and second-generation ALK inhibitors exist, researchers use advanced statistical methods to make indirect comparisons. The supporting data in this guide primarily come from:

  • Matching-Adjusted Indirect Comparisons (MAIC): This is a validated statistical technique used to compare outcomes from different clinical trials. Researchers adjust patient-level data from one trial (e.g., CROWN for lorlatinib) to match the average baseline characteristics of patients in another trial (e.g., ALEX for alectinib). This balancing of effect modifiers (like age, sex, or brain metastasis status) allows for a more balanced comparison of treatment effects [2] [1].
  • Network Meta-Analysis (NMA): This method uses a network of multiple clinical trials (e.g., all comparing against crizotinib) to generate indirect estimates of how two treatments would perform against each other, providing probability rankings for their efficacy and safety [3] [7].

The following diagram illustrates the workflow of a Matching-Adjusted Indirect Comparison, which was a key method used to generate the comparative data in this guide.

start Start: No head-to-head trials data Collect Individual Patient Data (IPD) from Lorlatinib trial (e.g., CROWN) start->data aggregate Collect Published Aggregate Data from Comparator trial (e.g., ALEX) start->aggregate match Re-weight Lorlatinib IPD to match baseline characteristics of ALEX population data->match aggregate->match analyze Analyze Re-weighted Outcomes (Calculate Hazard Ratios, Risk Ratios) match->analyze result Report Adjusted Comparison between Lorlatinib and Alectinib analyze->result

Key Takeaways for Professionals

  • Efficacy First: The data robustly supports lorlatinib as the most efficacious ALK TKI for systemic and intracranial disease control in the first-line setting, offering unprecedented long-term PFS [6] [1] [4].
  • Safety Trade-off: The choice to use lorlatinib involves a trade-off, as it carries a higher burden of Grade ≥3 adverse events, particularly hyperlipidemia and CNS effects, compared to alectinib [1] [4]. Proactive management of these AEs is essential.
  • Informed Decision-Making: The absence of direct trials is bridged by sophisticated methodologies like MAIC and NMA. When evaluating this evidence, it is crucial to assess the similarity of the trial populations and the statistical adjustments applied [2] [1] [3].

References

lorlatinib acetate cross-resistance pattern with other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

On-Target Resistance Mechanisms & Cross-Resistance

Resistance Context Common Emergent Mutations Susceptibility to Lorlatinib Experimental/Clinical Evidence
Post-2nd Gen ALK TKI (e.g., Alectinib, Brigatinib) G1202R (most common), F1174X, I1171X [1] Sensitive [2] [1] In patients who failed a 2nd-gen TKI, ORR was 62% (plasma)/69% (tissue) if an ALK mutation was present vs. 32%/27% without [1].
Post-Lorlatinib (ALK+) ALK Compound Mutations (e.g., G1202R + L1196M; G1202R + S1206F; T1151K + G1202R + S1206F) [3] [4] Resistant [3] [4] Structural modeling predicts compound mutations disrupt lorlatinib binding [3]. Case reports confirm clinical resistance [3].
Post-Crizotinib (ROS1+) G2032R (most common) [5] Resistant [5] Clinical biopsies post-lorlatinib show G2032R prevalence, confirming resistance [5].
Post-Lorlatinib (ROS1+) L2086F, S1986F/L2000V, G2032R/L2086F [5] Resistant [5] L2086F causes steric interference with lorlatinib binding. Ba/F3 models and a patient case showed sensitivity to cabozantinib instead [5].

The following diagram illustrates the common evolutionary pathways of resistance in ALK-positive NSCLC and the resulting cross-resistance patterns.

G cluster_first_line First-Line TKI Therapy cluster_resistance_mutations Acquired Resistance Mutations cluster_compound_mutations Complex Resistance Emerges Start ALK+ NSCLC Diagnosis A 2nd Generation TKI (e.g., Alectinib) Start->A B Crizotinib (1st Gen) Start->B C Single Mutations (G1202R, F1174X, I1171X) A->C D Various Mutations (L1196M, G1269A, etc.) B->D E Lorlatinib (2nd Line) C->E Often Sensitive F 2nd Gen TKI or Lorlatinib (2nd Line) D->F Often Sensitive G Compound ALK Mutations (e.g., G1202R + L1196M) E->G Sequential Treatment May Select For F->G Sequential Treatment May Select For H High-Level Lorlatinib and other TKI Resistance G->H

Key Experimental Data and Protocols

The resistance and cross-resistance data are derived from several key experimental approaches:

  • Clinical Biopsy Genotyping: Post-treatment tumor or plasma biopsies from patients progressing on TKIs were analyzed using DNA-based next-generation sequencing (NGS) panels (e.g., FoundationOne, Guardant360, MSK-IMPACT) to identify resistance mutations [3] [5] [1]. This method allows for parallel sequencing of the ALK/ROS1 kinase domains at high depth to detect mutations with low allele frequency.
  • In Vitro Drug Sensitivity Assays: The functional impact of identified mutations is validated in Ba/F3 cell models engineered to express mutant versions of ALK or ROS1. Cells are treated with serial dilutions of TKIs (lorlatinib, crizotinib, cabozantinib, etc.), and cell viability is measured (e.g., with CellTiter-Glo) after 48-72 hours to determine IC50 values [5].
  • Structural Modeling: Co-crystal structures of lorlatinib bound to ROS1 (PDB: 4UXL) or other TKIs are used for in silico modeling. Mutations (e.g., ROS1 L2086F) are introduced to predict how they cause steric interference and disrupt drug binding [5].

Off-Target and Non-Mutational Resistance

Resistance is not always driven by on-target mutations. ALK-independent mechanisms are also prevalent, especially after later lines of therapy [4].

  • Bypass Track Activation: Activation of alternative signaling pathways, such as MET amplification, KRAS mutations/amplification, and NRAS/MAP2K1 mutations, have been identified in lorlatinib-resistant biopsies, providing a bypass route for cancer cell survival [5].
  • Receptor Tyrosine Kinase (RTK) Activation: In vitro models of acquired lorlatinib resistance have shown activation of the HER3 signaling pathway via its ligand NRG1. Inhibition of HER3 with pan-HER inhibitors (e.g., afatinib, dacomitinib) was shown to resensitize cells to lorlatinib [6].

Research Implications and Future Directions

The cross-resistance landscape has critical implications for drug development:

  • The Need for 4th-Generation Inhibitors: The emergence of compound mutations after lorlatinib failure has driven the development of novel TKIs (e.g., TPX-0131, NVL-655) designed to fit within the ATP pocket and overcome these complex alterations [4].
  • Rational Combination Therapies: For off-target resistance, strategies combining lorlatinib with inhibitors of bypass pathways (e.g., MET or HER inhibitors) represent a promising area of investigation [6].
  • Biomarker-Driven Sequencing: Research increasingly supports the use of sequential liquid biopsy to guide therapy. Identifying the specific resistance mechanism at progression (e.g., G1202R vs. compound mutation vs. MET amp) is essential for selecting the most effective next-line agent [3] [1].

References

lorlatinib acetate mutation coverage spectrum ALK resistance

Author: Smolecule Technical Support Team. Date: February 2026

ALK TKI Profiles and Resistance Mutations

ALK TKI (Generation) Key Resistance Mutations (On-Target) Notable Features & Mutations Covered
Crizotinib (1st) L1196M, G1269A, C1156Y, G1202R, F1174V, I1171T/N/S [1] First-generation ALK TKI; broad spectrum of initial resistance mutations [1].
Ceritinib (2nd) G1202R, F1174V, T1151K, T1151R [1] Second-generation TKI; G1202R is a primary resistance mechanism [1].
Alectinib (2nd) G1202R, I1171N [1] Common first-line option; G1202R and I1171 mutations are key resistance pathways [1].
Brigatinib (2nd) G1202R, D1203N, E1210K [1] Second-generation TKI; also has activity against G1202R [2].
Lorlatinib (3rd) G1202R, L1196M, G1269A, F1174L, I1171T, and others [3] [1] Designed to penetrate CNS and overcome most known single ALK resistance mutations, especially G1202R [3] [4] [2]. Ineffective against some compound mutations (e.g., D1203N + L1196M) [2] [1].

> Note on Compound Mutations: A significant challenge with sequential use of multiple ALK TKIs is the emergence of compound mutations (two or more mutations on the same ALK allele) [2] [1] [5]. These complex mutations, such as G1202R+L1196M, can confer high-level resistance to lorlatinib and all currently approved ALK inhibitors, though fourth-generation TKIs are in development to address this [1] [5].


Mechanistic and Clinical Evidence

Lorlatinib's Broad Coverage stems from its compact, macrocyclic structure, allowing it to bind effectively to the ALK kinase domain even in the presence of bulky solvent-front mutations like G1202R [1]. This mutation is a common resistance mechanism to second-generation ALK TKIs [1].

Clinical trial data confirms the translational value of this design:

  • Post-Second Generation TKI Failure: In patients who failed one or more second-generation ALK TKIs, lorlatinib's efficacy was significantly higher in those whose tumors harbored ALK mutations. The objective response rate (ORR) was 69% (via tissue genotyping) in mutation-positive patients versus 27% in those without detectable ALK mutations [3] [4].
  • Superior CNS Penetration: Lorlatinib demonstrates robust activity against brain metastases. In the CROWN trial, the hazard ratio for intracranial progression versus crizotinib was 0.06, and the intracranial ORR for patients with measurable brain metastases was 82% [2] [5].

Key Experimental Protocols for Profiling

The data supporting lorlatinib's mutation coverage comes from well-established molecular and clinical methods.

1. Mutation Detection and Profiling

  • Method: Next-Generation Sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA) from plasma [3] [4] [6].
  • Typical Assays: Guardant360 (for plasma ctDNA) or customized, ALK-focused NGS panels (for tissue) [3] [4].
  • Workflow: Baseline and progression biopsies (tissue or liquid) are sequenced to identify ALK kinase domain mutations (exons 20-25). The spectrum and frequency of mutations are then correlated with the patient's prior TKI exposure and response to subsequent therapy [3] [4] [1].

2. Preclinical Assessment of Mutation Impact

  • Cell-Based Viability Assays: Ba/F3 cells (an immortalized murine pro-B cell line) are engineered to express human ALK fusion genes (e.g., EML4-ALK) with specific point mutations. The half-maximal inhibitory concentration (IC50) of lorlatinib is determined and compared to that for wild-type ALK to quantify resistance [7] [1].
  • Biochemical Phosphorylation Assays: Western blotting is used to assess the inhibition of ALK tyrosine phosphorylation in engineered cell lines after lorlatinib treatment, providing a direct measure of functional kinase inhibition [7].

The following diagram illustrates the logical workflow for experimentally determining a drug's coverage of resistance mutations.

Start Start: Identify Clinical Resistance Problem Step1 1. Detect Mutations (NGS of tissue/ctDNA) Start->Step1 Step2 2. Preclinical Modeling (Engineer Ba/F3 cells with ALK mutations) Step1->Step2 Step3 3. Functional Assays Step2->Step3 Assay1 Cell Viability (IC50) Step3->Assay1 Assay2 Phosphorylation Assay (Western Blot) Step3->Assay2 Step4 4. Correlate with Clinical Response Assay1->Step4 Assay2->Step4


Research Implications

  • Sequencing of Therapy Influences Resistance: Using lorlatinib in the first-line setting may reduce the emergence of on-target ALK mutations compared to its use after second-generation TKI failure [2] [5]. However, off-target resistance mechanisms may become more prevalent in this scenario [5].
  • The Challenge of Compound Mutations: Research is actively focused on developing fourth-generation ALK inhibitors (e.g., TPX-0131, NVL-655) to target double mutations that arise from sequential TKI treatment [1] [5].

References

lorlatinib acetate matching-adjusted indirect comparison MAIC

Author: Smolecule Technical Support Team. Date: February 2026

MAIC of Lorlatinib vs. Alternatives in ALK+ NSCLC

For situations where head-to-head clinical trials are not available, Matching-Adjusted Indirect Comparison (MAIC) is a statistical technique used to estimate the relative effects of different treatments. It uses propensity score weighting to adjust for differences in patient characteristics across separate studies, making the comparisons more valid [1]. The following data and methodologies focus on the use of MAIC to evaluate Lorlatinib in Anaplastic Lymphoma Kinase-positive (ALK+) Non-Small Cell Lung Cancer (NSCLC).

Quantitative Efficacy and Safety Data

The tables below summarize key efficacy and safety outcomes for Lorlatinib compared to other treatments, based on MAIC and Network Meta-Analysis (NMA).

Table 1: Comparative Efficacy of ALK Inhibitors (Progression-Free Survival) [2] [3]

Treatment Comparator Hazard Ratio (HR) for PFS 95% Confidence/Credible Interval Context of Comparison
Docetaxel or Pemetrexed 0.22 0.15 – 0.31 Unanchored MAIC (Later-line) [2]
Platinum-based Chemotherapy 0.40 0.29 – 0.55 Unanchored MAIC (Later-line) [2]
Alectinib 0.742 0.466 – 1.180 NMA (1st-line, All Participants) [3]
Alectinib (Non-Asian Subgroup) 0.388 0.195 – 0.769 NMA (1st-line) [3]
Alectinib (Asian Subgroup) 1.423 0.748 – 2.708 NMA (1st-line) [3]

Table 2: Comparative Safety and Overall Survival Profile [2] [3]

Outcome Measure Result & Metric Context / Comparator
Overall Survival (OS) HR: 0.12 to 0.43 Exploratory MAIC vs. systemic therapy [2]
Grade 3 or Higher Adverse Events Risk Ratio: 1.918 NMA vs. Alectinib (95% CrI: 1.486 – 2.475) [3]
Detailed MAIC Experimental Protocol

The following workflow and description outline the standard methodology for an unanchored MAIC, as applied in the studies cited.

cluster_1 MAIC Data Preparation & Weighting cluster_2 Comparative Analysis IPD Individual Patient Data (IPD) from Single-Arm Lorlatinib Trial Sel Select Effect Modifiers & Prognostic Factors IPD->Sel ALD Aggregate Level Data (ALD) from Comparator Studies (e.g., Chemotherapy) ALD->Sel SR Systematic Literature Review (SLR) SR->ALD MW Calculate Propensity Scores & Model Weights Sel->MW WIPD Apply Weights to Create Weighted IPD Population MW->WIPD ACA Adjusted Comparison (e.g., Reconstructed Survival Curves, Hazard Ratio Calculation) WIPD->ACA Eva Evaluation of Results & Assessment of Uncertainty ACA->Eva

Workflow Description:

  • Input Data Identification: The process begins with two key data sources [2] [1]:
    • Individual Patient Data (IPD): Sourced from the single-arm Phase I/II trial of Lorlatinib.
    • Aggregate Level Data (ALD): Gathered via a Systematic Literature Review (SLR) to identify published efficacy data for the comparator treatments (e.g., chemotherapy).
  • Variable Selection: Key effect modifiers and prognostic factors (such as age, sex, prior treatment history, and the presence of brain metastases) that are believed to influence the treatment outcomes are selected from both datasets [1].
  • Weighting & Matching: A logistic regression model is used to calculate propensity scores. These scores are then used to generate weights for the IPD. The goal is to create a weighted IPD population that closely matches the baseline characteristics of the patient population in the comparator ALD study [2] [1]. This step is crucial for reducing bias in the comparison.
  • Comparative Analysis: Statistical analyses, such as reconstructing time-to-event (e.g., PFS, OS) curves and calculating Hazard Ratios (HRs), are performed using the weighted IPD and the ALD [2].
  • Evaluation: The final adjusted HRs and their confidence intervals are interpreted, and the limitations of the analysis (such as potential unmeasured confounding) are assessed [2] [1].
ALK Signaling Pathway and Drug Action

This diagram illustrates the biological mechanism of ALK inhibitors, providing context for their use.

EML4 EML4-ALK Fusion Gene ALK Constitutive ALK Tyrosine Kinase Activation EML4->ALK Ras RAS Signaling ALK->Ras PI3K PI3K-AKT Signaling ALK->PI3K JAK JAK/STAT Signaling ALK->JAK Outcomes Tumor Cell Survival, Proliferation, & Metastasis Ras->Outcomes PI3K->Outcomes JAK->Outcomes Inhibitor LORLATINIB / ALECTINIB (ALK Tyrosine Kinase Inhibitors) Inhibition Competes with ATP Inhibits Phosporylation Inhibitor->Inhibition Inhibition->ALK

Pathway Description:

In a subset of NSCLC, a genetic rearrangement creates the EML4-ALK fusion gene [3]. This gene produces a fusion protein that leads to constitutive activation of the ALK tyrosine kinase, meaning it is constantly "switched on" without regulation. This abnormal activation triggers several downstream signaling pathways, including RAS, PI3K-AKT, and JAK/STAT, which promote tumor cell survival, proliferation, and metastasis [3]. A notable feature of ALK+ NSCLC is its high propensity to spread to the central nervous system (CNS) [4] [3].

Drugs like Lorlatinib and Alectinib are small-molecule ALK tyrosine kinase inhibitors. They work by competing with adenosine triphosphate (ATP) for binding sites on the ALK kinase, thereby inhibiting its phosphorylation and activation. This action blocks the downstream signaling cascades, leading to anti-tumor effects [4] [3]. Lorlatinib is specifically designed to have high penetration of the blood-brain barrier, making it particularly effective against CNS metastases [3].

Interpretation and Key Considerations

When interpreting MAIC results, it is important to understand their context and limitations.

  • Clinical Context: The strong efficacy of Lorlatinib in later lines of therapy (after other treatments have failed) establishes its value in a sequence of treatments. In the first-line setting, the comparative efficacy with Alectinib appears to vary by ethnicity, a factor that requires further validation in head-to-head trials [3].
  • Strengths of MAIC: This method provides the best available comparative evidence when direct head-to-head trials are absent, helping to inform reimbursement and clinical decisions [1].
  • Inherent Limitations: MAIC is considered to have more uncertainty than randomized controlled trials. Key limitations include reliance on the availability and quality of data from different studies, the need to correctly identify all important effect modifiers, and the potential for residual bias due to unmeasured confounding factors [2] [1].

References

lorlatinib acetate network meta-analysis NSCLC treatment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison in First-Line ALK+ NSCLC

This table consolidates progression-free survival (PFS) data from multiple indirect treatment comparisons.

Treatment Comparison Hazard Ratio (HR) for PFS 95% Interval Source of Evidence
Lorlatinib vs. Alectinib HR 0.61 95% CrI: 0.39–0.97 Network Meta-Analysis [1]
Lorlatinib vs. Alectinib HR 0.54 95% CI: 0.33–0.88 Matching-Adjusted Indirect Comparison [2]
Lorlatinib vs. Brigatinib HR 0.57 95% CrI: 0.35–0.93 Network Meta-Analysis [1]
Lorlatinib vs. Brigatinib HR 0.51 95% CI: 0.31–0.82 Matching-Adjusted Indirect Comparison [2]
Lorlatinib vs. Ceritinib HR 0.31 95% CI: 0.20–0.47 Network Meta-Analysis [3]
Lorlatinib vs. Crizotinib HR 0.19 95% CI: 0.13–0.27 Pivotal CROWN Trial (as per NMA context) [4] [5]

> Interpretation: A hazard ratio (HR) of less than 1.0 indicates that lorlatinib reduces the risk of disease progression or death compared to the other drug. The evidence consistently shows lorlatinib has a statistically significant PFS advantage over other ALK TKIs [1] [2] [3].

Long-Term Survival and Intracranial Efficacy

Long-term outcomes and control of central nervous system (CNS) metastases are critical evaluation metrics.

Outcome Measure Lorlatinib Data Comparative Context
5-Year PFS Rate 60% (CROWN trial) Crizotinib: 8% (CROWN trial) [4] [5]
5-Year OS Rate (Treatment-Naïve) 76% - 78% (Phase II Trial) Alectinib: 62.5% (ALEX trial) [6] [4] [5]
Intracranial PFS (vs. Crizotinib) HR 0.06 95% CI: 0.03–0.12 [5]
Intracranial Time to Progression (vs. Brigatinib) HR 0.19 95% CI: 0.05–0.71 [2]
Objective Intracranial Response Rate 82% (CROWN trial) Alectinib: 81%; Brigatinib: 78% [5]

Safety Profile Comparison

The superior efficacy of lorlatinib must be balanced against its toxicity profile.

Treatment Grade ≥3 Adverse Events (AEs) Common AEs Discontinuation due to AEs
Lorlatinib Higher rate vs. alectinib (RR 1.48, 95% CI: 1.13–1.94) [2] Hypercholesterolemia, hypertriglyceridemia, edema, neurocognitive effects [6] [4] No significant difference vs. alectinib or brigatinib in MAIC [2]
Alectinib Lower rate vs. lorlatinib [2] Myalgia, increased bilirubin, anemia [3] --
Brigatinib No significant difference vs. lorlatinib [2] Increased CPK, hypertension, rash [3] --

> Note: The safety profile differs significantly between drugs. One network meta-analysis concluded that alectinib demonstrated the best safety profile among ALK TKIs, while lorlatinib, though highly effective, had a poorer safety ranking [3].

Methodologies of Key Analyses

Understanding the experimental approaches behind this data is crucial for interpretation.

  • Network Meta-Analysis (NMA): This methodology uses a network of clinical trials (e.g., Trial A vs. B and Trial B vs. C) to indirectly compare treatments that have not been studied in head-to-head trials. The analyses referenced synthesized data from up to 10 trials, using Bayesian statistical models to estimate hazard ratios and ranking probabilities (like SUCRA) for treatments [1] [3].
  • Matching-Adjusted Indirect Comparison (MAIC): This technique adjusts patient-level data from one trial (e.g., lorlatinib's CROWN trial) to match the average baseline characteristics of patients in another trial (e.g., alectinib's ALEX trial). This creates a more balanced comparison and reduces bias when comparing outcomes across separate studies [2].

Resistance Mechanisms and Biomarkers

Understanding resistance is key for drug development and sequencing strategies. Research shows that resistance mechanisms to lorlatinib differ based on prior treatment exposure [6]:

  • In treatment-naïve patients, resistance did not involve the emergence of new ALK mutations but was potentially due to other pathway aberrations.
  • In patients previously treated with other ALK TKIs, resistance emerged through on-target ALK mutations, including new single (e.g., 5.9%) and compound (e.g., 6.3%) mutations, as well as off-target mechanisms involving pathways like RTK (7.8%) [6].

The following diagram illustrates the development of these resistance mechanisms.

Research Implications and Clinical Context

  • Sequencing Strategies: The choice between using lorlatinib in the first-line or reserving it for later lines remains an area of active investigation. Some clinical experts prefer to reserve lorlatinib for later lines, unless a patient presents with active CNS metastases, where its superior intracranial efficacy may justify first-line use [7].
  • Unmet Needs: Despite advances, curative therapies for ALK-positive NSCLC remain an unmet need. Research continues to focus on developing better-tolerated therapies, optimizing treatment sequences to maximize combined PFS, and overcoming resistance through combination strategies [7] [5].

References

Efficacy Data Comparison for ALK-Positive NSCLC Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy endpoints for lorlatinib and other ALK tyrosine kinase inhibitors (TKIs) from recent clinical trials and real-world studies.

ALK-TKI Study Name / Type Patient Group Intracranial ORR (IC-ORR) Intracranial DCR (IC-DCR) Median PFS (or landmark) Key Efficacy Endpoint
Lorlatinib CROWN (Phase 3) [1] 1L Asian patients with BM 69% (95% CI: 39-91) Information Missing 5-year iPFS rate: 92% [2] Time to Intracranial Progression
Lorlatinib CROWN (Phase 3) [1] 1L Asian patients with BM Information Missing Information Missing NR (95% CI: NR-NR) Median PFS
Lorlatinib Multicenter Real-World (China) [2] [3] All patients with BM (n=23) 74% (95% CI: 67-92) 96% (95% CI: 53-81) Information Missing Information Missing
Lorlatinib Multicenter Real-World (China) [2] [3] 1L patients with BM (n=7) 100% (95% CI: 89-103) 100% (95% CI: 89-103) Information Missing Information Missing
Lorlatinib Retrospective (China) [4] All patients with BM 45.2% Information Missing Information Missing Information Missing
Alectinib ESMO 2025 RWD Analysis [5] 1L patients with BM Information Missing Information Missing 24-month OS rate: 84% Overall Survival
Brigatinib ESMO 2025 RWD Analysis [5] 1L patients with BM Information Missing Information Missing 24-month OS rate: 83% Overall Survival
Crizotinib CROWN (Phase 3) [1] 1L Asian patients with BM 6% (95% CI: <1-30) Information Missing Median time to iP: 14.6 months Time to Intracranial Progression
Crizotinib CROWN (Phase 3) [1] 1L Asian patients with BM Information Missing Information Missing 9.2 months (95% CI: 7.2-12.7) Median PFS
Crizotinib ESMO 2025 RWD Analysis [5] 1L patients with BM Information Missing Information Missing 24-month OS rate: 60% Overall Survival

Key: ALK-TKI: Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor; ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; iPFS: Intracranial Progression-Free Survival; 1L: First-Line treatment; BM: Brain Metastases; RWD: Real-World Data; NR: Not Reached; CI: Confidence Interval.

Underlying Mechanisms and Experimental Evidence

The superior intracranial efficacy of newer-generation TKIs like lorlatinib is attributed to two main factors: overcoming the Blood-Brain Barrier (BBB) and targeting resistance mutations.

Blood-Brain Barrier Penetration

The BBB is a major obstacle in treating brain metastases. Its endothelial cells are tightly joined and express efflux transporters like ABCB1 (P-gp) and ABCG2 (BCRP), which actively pump many drugs out of the brain [6] [7].

  • Lorlatinib's Design: It was specifically engineered to have improved brain penetration and is a weaker substrate for these efflux transporters compared to earlier TKIs like crizotinib [7]. This allows it to achieve therapeutic concentrations in the central nervous system (CNS).
  • Clinical Correlation: The dramatic difference in intracranial efficacy between lorlatinib (IC-ORR 69%) and crizotinib (IC-ORR 6%) in the CROWN trial is a direct clinical reflection of this enhanced BBB penetration [1].

The diagram below illustrates how lorlatinib's properties allow it to effectively reach brain metastases.

G Blood Bloodstream BBB Blood-Brain Barrier (BBB) - Tight Junctions - ABCB1/P-gp Efflux Pumps - ABCG2/BCRP Efflux Pumps Blood->BBB TKI Influx BBB->Blood Efflux by P-gp/BCRP Brain Brain Metastases BBB->Brain Therapeutic Concentration Achieved Lorlatinib Lorlatinib Properties - High Lipophilicity - Low Susceptibility to Efflux Lorlatinib->BBB Reduced Efflux Subgraph1 Early Generation TKI (e.g., Crizotinib)Poor CNS Penetration Subgraph2 LorlatinibEnhanced CNS Penetration

Overcoming Resistance Mutations

Resistance to earlier ALK-TKIs often occurs due to secondary mutations in the ALK gene, such as G1202R [2] [3].

  • Lorlatinib's Spectrum: As a third-generation TKI, lorlatinib was designed to be effective against a broad spectrum of these resistance mutations that arise from prior TKI therapies [2] [7].
  • Real-World Evidence: Studies show that lorlatinib remains effective in later-line treatment. One real-world study reported an mPFS of 49.73 months for patients with one prior ALK-TKI and 12.17 months for those with two or more prior TKIs, demonstrating its activity even after multiple lines of therapy [4].

Detailed Experimental Methodologies

The data presented comes from rigorous clinical trial and real-world study designs.

Phase 3 Randomized Controlled Trial (CROWN)
  • Objective: Compare the efficacy and safety of first-line lorlatinib versus crizotinib in patients with advanced ALK+ NSCLC [1].
  • Design: Global, randomized, open-label trial. Patients were assigned 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).
  • Patient Population: Included patients with untreated advanced ALK+ NSCLC, both with and without baseline brain metastases. The Asian subgroup analysis involved 59 patients on lorlatinib and 61 on crizotinib.
  • Key Efficacy Assessments:
    • Intracranial Efficacy: Assessed by independent central review using RECIST v1.1 in patients with measurable brain metastases at baseline. Endpoints included Intracranial ORR (IC-ORR) and time to intracranial progression.
    • Progression-Free Survival (PFS): Defined as the time from randomization to the first objective progression of disease or death from any cause.
Real-World Retrospective Studies
  • Objective: Evaluate the real-world effectiveness and safety of lorlatinib in clinical practice, particularly in Chinese patient populations [4] [2] [3].
  • Design: Multicenter, retrospective analysis of patient medical records.
  • Data Collection: Information on patient demographics, treatment history, tumor response (based on RECIST 1.1 as evaluated by investigators), and adverse events were collected from hospital databases.
  • Key Assessments:
    • Real-world ORR (rwORR) & DCR (rwDCR): Calculated based on clinical imaging reports.
    • Intracranial Response: Specifically analyzed in patients with brain metastases who had not received prior cranial radiotherapy.
    • Statistical Analysis: Typically used the Kaplan-Meier method for time-to-event outcomes and SPSS software for data analysis.

Conclusion for Research and Development

The body of evidence confirms lorlatinib's position as a highly effective therapeutic for ALK-positive NSCLC with brain metastases. Its superior efficacy stems from a rational design that addresses the two primary challenges in CNS malignancy treatment: robust blood-brain barrier penetration and broad activity against on-target resistance mutations.

For drug development professionals, this underscores the critical importance of optimizing both CNS pharmacokinetics and mutation coverage in the design of next-generation TKIs. The success of lorlatinib validates targeting the BBB's efflux transporters as a key strategy. Future research directions may focus on further optimizing these properties, developing effective combination therapies to prevent or delay resistance, and exploring activity in other oncogenic drivers prone to CNS spread.

References

lorlatinib acetate analytical method validation against standards

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Analytical Methods for Lorlatinib

The table below summarizes the core parameters of two validated methods for quantifying Lorlatinib, one for Active Pharmaceutical Ingredients (API) and another for biological samples.

Method Parameter RP-HPLC Method (for API) LC-MS/MS Method (for Bioanalysis)
Application Scope Estimation in API and pharmaceutical dosage forms [1] Quantification in mouse serum, tissues, and human cerebrospinal fluid [2] [3] [4]
Sepation Column Hypersil C18 (4.6mm x 150mm, 5µm) [1] Aquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7µm) [2]
Mobile Phase Methanol:Water (25:75 %v/v) [1] 0.1% Formic Acid and Methanol (Gradient elution) [2]
Flow Rate 1.0 mL/min [1] 0.5 mL/min [2]
Detection UV at 310 nm [1] Tandem Mass Spectrometry (MRM mode) [2]
Retention Time ~3.5 minutes [1] Not explicitly stated
Linearity Range Not fully detailed (LOD: 0.332 µg/mL, LOQ: 1.008 µg/mL) [1] 5-1000 ng/mL in serum; 5-500 ng/mL in tissues [2]
Validation Results Precision (%RSD) and Accuracy (%Recovery ~98.96%) within acceptable limits [1] Accuracy: -6.42% to 8.84%; Precision: 1.69% to 10.98% [2]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies and experimental workflows for the two key analytical techniques.

RP-HPLC for API and Dosage Forms

This method was developed to be a simple and economical option for routine quality control in industrial settings [1].

  • Sample Preparation: The method involves preparing a solution of the Lorlatinib API or a processed sample of the marketed pharmaceutical dosage form.
  • Chromatographic Conditions: As detailed in the table above, the method uses an isocratic (constant-composition) mobile phase. The column temperature is maintained at 38°C.
  • Method Validation: The validation data supporting this method includes:
    • Repeatability & Precision: The %RSD for repeatability and intermediate precision were reported to be within acceptable limits.
    • Accuracy: The percentage recovery was found to be 98.96%, indicating high accuracy.
    • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 0.332 µg/mL and 1.008 µg/mL, respectively.
LC-MS/MS for Biological Matrices

This method is designed for sensitivity and specificity in complex biological samples like serum, tissue homogenates, and cerebrospinal fluid (CSF) [2] [3].

  • Sample Preparation:
    • Serum/Plasma: Proteins are precipitated using methanol, which also extracts the drug. An internal standard (e.g., Afatinib-d6) is added for quantification accuracy [2] [4].
    • Tissues: Tissues are homogenized in methanol, followed by centrifugation to obtain a supernatant for analysis [2].
  • LC-MS/MS Conditions: The method uses a gradient elution to separate Lorlatinib from endogenous compounds. Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific ion transitions (precursor m/z 407.28 → product m/z 228.09 for Lorlatinib) [2].
  • Method Validation: The validation for bioanalytical methods is rigorous due to complex matrices [2]:
    • Selectivity: The method confirmed no interference from endogenous substances.
    • Accuracy & Precision: Both within-day and between-day accuracy and precision were within the predefined acceptable ranges.
    • Matrix Effect & Recovery: The recovery of Lorlatinib from serum and tissues ranged from 91.4% to 115.0%, and the matrix effect was also deemed acceptable.

The following diagram illustrates the complete workflow for developing and validating the LC-MS/MS method for biological samples.

lc_ms_ms_workflow cluster_development Method Development Phase cluster_validation Method Validation Phase cluster_application Practical Application dev1 Sample Preparation (Protein Precipitation) dev2 LC Condition Setup (Gradient Elution) dev1->dev2 dev3 MS/MS Parameter Tuning (MRM Mode) dev2->dev3 dev4 Calibration Standards dev3->dev4 val1 Selectivity dev4->val1 Validated Method val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 Recovery & Matrix Effect val3->val4 val5 Stability Studies val4->val5 app1 Pharmacokinetic Study val5->app1 Applied to Real Samples app2 Tissue Distribution app1->app2 app3 CSF Analysis app2->app3

Standards and Impurity Analysis

For a complete analytical method validation, compliance with regulatory standards is crucial. While the search results do not provide a full comparison against USP or EP monographs, they do offer insights into related practices.

  • Impurity Reference Standards: Lorlatinib tert-butyl Acetate Impurity (CAS 2306101-64-2) is available as a characterized impurity standard. Suppliers indicate that such impurities can be used for "analytical method development, method validation (AMV), and Quality Control (QC)" for Abbreviated New Drug Applications (ANDA). Furthermore, traceability to pharmacopeial standards (USP/EP) can be provided based on feasibility [5]. This highlights the importance of qualified impurities in method validation.

How to Proceed with Your Comparison Guide

To build the comprehensive comparison guide you are aiming for, I suggest you:

  • Consult Pharmacopeias Directly: Access the latest versions of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). Check if they now include official monographs for Lorlatinib, which would define the standard reference methods and acceptance criteria.
  • Review ANDA Submissions: Scientific documents and methods published in relation to Abbreviated New Drug Applications (ANDA) often contain detailed, head-to-head comparative validation data to demonstrate equivalence to a reference product.
  • Expand Literature Search: Use scientific databases with a focus on "comparative study" or "method comparison" as keywords, in addition to "lorlatinib analytical method validation."

References

lorlatinib acetate tissue penetration vs other ALK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of CNS Penetration

The following table summarizes key quantitative and efficacy data related to the tissue penetration of various ALK inhibitors.

ALK Inhibitor (Generation) Reported CSF/Plasma or CNS/Plasma Penetration Ratio Key Intracranial Efficacy Data (from Clinical Trials)
Lorlatinib (3rd) 0.208 - 0.326 [1] Intracranial ORR: 45.2% (real-world with brain mets) [2]; 64% (3-year PFS rate in CROWN trial) [3]
Alectinib (2nd) ~0.7 (from a Phase I/II study) [1] 12-month cumulative incidence of CNS progression: 9.4% (ALEX trial) [3]
Brigatinib (2nd) 0.012 (single case report) [1] Information not available in search results
Crizotinib (1st) Information not available in search results Serves as a comparator in many trials; significantly lower CNS efficacy than newer agents [3] [4]

> Note on Data Sources: The CNS penetration ratio for lorlatinib comes from a sub-analysis of a phase I/II trial, while the value for brigatinib is from a single case report. The value for alectinib is also from a prior study. Direct, prospective comparisons of these ratios from the same experimental setting are not available.

Experimental Protocols for Assessing Penetration

The data in the table above is derived from specific experimental methodologies crucial for drug development research.

  • Method 1: Paired CSF and Plasma Sampling

    • Protocol: Cerebrospinal fluid (CSF) and paired plasma samples are collected from patients at trough drug concentration (immediately before the next dose). Drug concentrations in both matrices are quantified using highly sensitive methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The CNS penetration ratio is calculated as CSF concentration / total plasma concentration [1].
    • Application: This method was used to determine the penetration ratios for lorlatinib and brigatinib cited in the table [1].
  • Method 2: Preclinical Modeling of Blood-Brain Barrier (BBB) Penetration

    • Protocol: A Physiologically Based Pharmacokinetic (PBPK) model can be developed and validated using concentration data from animal studies (e.g., in mice) to predict the distribution of a drug in brain tissue. This model provides a brain tissue partition coefficient [5].
    • Application: One study used a PBPK model to determine a brain tissue partition coefficient of 0.7 for lorlatinib in a mouse model, supporting its high brain distribution [5].
  • Method 3: Molecular Imaging with Radiolabeled Drugs

    • Protocol: The drug of interest (e.g., lorlatinib) is radiolabeled with an isotope such as Carbon-11 (¹¹C). This radiotracer is administered to subjects, and its whole-body distribution, including accumulation in the brain, is visualized and quantified using Positron Emission Tomography (PET). This technique provides a direct, non-invasive measurement of a drug's ability to reach its target in the brain [6].
    • Application: The compound ¹¹C-lorlatinib has been developed and is an example of this approach, though clinical data from its use is noted to be limited [6].

Mechanisms Underlying Lorlatinib's Superior CNS Penetration

Lorlatinib's design and mechanism of action contribute to its exceptional brain tissue penetration.

  • Molecular Design: Lorlatinib was specifically designed with a small molecular size and high lipid solubility to facilitate crossing the BBB. Furthermore, it has a low affinity for efflux transporters like P-glycoprotein (P-gp), which often pumps drugs out of the brain, allowing it to be retained more effectively in the CNS [4].
  • Impact on BBB Permeability: Preclinical research suggests lorlatinib may actively modulate the BBB. Studies in rat models indicate that lorlatinib downregulates genes related to tight junctions (such as Claudin-5), potentially reducing the number of tight junctions between BBB cells and increasing BBB permeability. It is important to note that this effect was observed in animal models and its clinical significance in humans is an area of ongoing research [5].

The diagram below illustrates the key molecular mechanisms that enable lorlatinib's effective penetration and action within the central nervous system.

G cluster_bbb Blood-Brain Barrier (BBB) Lorlatinib Lorlatinib BBB BBB Lorlatinib->BBB 1. High Lipophilicity 2. Small Size Brain Brain BBB->Brain Enhanced Penetration TightJunctions TightJunctions BBB->TightJunctions Downregulates Claudin-5 Blood Blood Blood->BBB Lorlatinib in bloodstream TumorCell TumorCell Brain->TumorCell Pgp Pgp Pgp->BBB Low Affinity for Efflux Pumps ALK ALK TumorCell->ALK Inhibits ALK Signaling Invis

Research Implications and Resistance Considerations

The superior CNS activity of lorlatinib has direct clinical and research implications.

  • Treatment Sequencing: Real-world data shows that patients who received alectinib or brigatinib as first-line therapy and then switched to lorlatinib upon progression experienced prolonged survival [7]. This supports the strategy of using lorlatinib after failure of a second-generation ALK TKI, particularly for CNS progression.
  • Resistance Mechanisms: A final analysis of a phase 2 study found that resistance mechanisms in treatment-naive patients receiving lorlatinib did not involve new ALK mutations. In contrast, patients previously treated with other ALK TKIs did develop new single or compound ALK mutations, suggesting that the resistance landscape is influenced by prior therapy and may impact subsequent treatment options [8].

References

lorlatinib acetate CYP inhibition potential vs other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Lorlatinib's Metabolism & CYP Interaction Potential

The table below summarizes the key cytochrome P450 (CYP) mediated interactions for lorlatinib, based on in vitro and clinical data [1] [2].

Interaction Type Target Enzyme/Transporter Effect of Lorlatinib Clinical Evidence & Quantitative Data
Substrate CYP3A4 Primary metabolic pathway [1] Coadministration with strong CYP3A4 inducer (rifampicin) reduced lorlatinib exposure by 77% [1]. Coadministration with strong CYP3A4 inhibitor (voriconazole) increased lorlatinib exposure (AUC) by 120% [1].
Inducer CYP3A4 Net moderate inducer after multiple doses [2] In a clinical DDI study, lorlatinib reduced the exposure of the CYP3A4 substrate midazolam [2].
Inducer CYP2B6 Weak inducer [2] Reduced AUC of bupropion (CYP2B6 probe) by 25% [2].
Inducer CYP2C9 Weak inducer [2] Reduced AUC of tolbutamide (CYP2C9 probe) by 43% [2].
Inhibitor CYP3A4 Time-dependent inhibitor (based on in vitro data) [2] Data on file; no clinical inhibition DDI reported in the provided search results.
Transporter P-glycoprotein (P-gp) Net moderate inducer [2] Reduced AUC of fexofenadine (P-gp probe) by 67% [2].

Comparative CYP Profiles of ALK Inhibitors

This table places lorlatinib's CYP interaction potential in context with other approved ALK tyrosine kinase inhibitors (TKIs). Please note that this is a summary, and the clinical relevance of these properties may vary.

ALK TKI Metabolism (Primary CYP) CYP Inhibition Potential CYP Induction Potential
Lorlatinib (3rd gen) CYP3A4 & UGT1A4 [2] Time-dependent CYP3A4 inhibitor (in vitro) [2] Moderate inducer of CYP3A4; Weak inducer of CYP2B6 & CYP2C9 [2]
Alectinib (2nd gen) CYP3A4 Not a significant CYP inhibitor Not a significant CYP inducer
Brigatinib (2nd gen) CYP2C8 & CYP3A4 Not a significant CYP inhibitor Not a significant CYP inducer
Crizotinib (1st gen) CYP3A4 Moderate CYP3A4 inhibitor Not a significant CYP inducer

Key Experimental Data and Methodologies

  • Clinical DDI Study Design (from [2]): A pivotal clinical trial evaluated the effect of steady-state lorlatinib (100 mg daily) on probe substrates. Patients received a single dose of a probe drug alone (Day -2), then continuous lorlatinib (Day 1), and a second dose of the probe co-administered with lorlatinib (Day 15). The comparison of the probe drug's pharmacokinetics (AUC and Cmax) in the presence and absence of lorlatinib determined the net inducing or inhibitory effect.
  • *In Vitro* Metabolism Study (from [1]): Lorlatinib's metabolism was investigated using human liver microsomes (HLM) and rat liver microsomes (RLM). The use of ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) allowed for the precise quantification of lorlatinib and its metabolites. The study employed selective chemical inhibitors for different CYP enzymes in the microsomal incubations to identify the specific CYP isoforms responsible for lorlatinib's metabolism, confirming CYP3A4 as the primary enzyme.

The diagram below summarizes the core metabolic and drug-interaction profile of lorlatinib, integrating the information from the tables above.

G cluster_metabolism Metabolized By cluster_induction Induces Lorlatinib Lorlatinib CYP3A4 CYP3A4 Lorlatinib->CYP3A4 Substrate UGT1A4 UGT1A4 Lorlatinib->UGT1A4 Substrate CYP3A4_Ind CYP3A4 (Moderate) Lorlatinib->CYP3A4_Ind Net Effect CYP2B6_Ind CYP2B6 (Weak) Lorlatinib->CYP2B6_Ind Net Effect CYP2C9_Ind CYP2C9 (Weak) Lorlatinib->CYP2C9_Ind Net Effect Pgp_Ind P-gp (Moderate) Lorlatinib->Pgp_Ind Net Effect Inhibits Inhibits (in vitro) CYP3A4 (Time-dependent) Lorlatinib->Inhibits In vitro Data

Implications for Drug Development and Therapy

The summarized data lead to several critical considerations for researchers and clinicians:

  • Managing Drug-Drug Interactions (DDIs): Lorlatinib's role as a moderate CYP3A4 inducer is a key differentiator from other ALK inhibitors. Concomitant use with drugs that are CYP3A4 substrates, particularly those with a narrow therapeutic index, requires careful monitoring as it may lead to reduced efficacy of the co-administered drug [2]. Furthermore, its metabolism by CYP3A4 means strong inducers or inhibitors of this enzyme will significantly alter lorlatinib's plasma concentrations [1].
  • Dosing of Concomitant Medications: The induction of CYP2B6, CYP2C9, and UGT enzymes suggests that dose adjustments for medications metabolized by these pathways might be necessary, though the "weak" classification indicates the effect may be less pronounced [2]. The strong recommendation is to avoid P-gp substrates with a narrow therapeutic window due to lorlatinib's moderate induction of this transporter [2].
  • Safety Profile Distinction: The unique induction profile of lorlatinib, combined with its specific adverse effects like hyperlipidemia, contributes to a distinct safety spectrum that differentiates it from other ALK TKIs [3]. This is an important factor in the risk-benefit assessment during treatment selection and sequencing.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

466.1765

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

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